molecular formula C9H10ClNO2 B3030582 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone CAS No. 923289-36-5

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Cat. No.: B3030582
CAS No.: 923289-36-5
M. Wt: 199.63
InChI Key: MVFUMUMEMBVBLZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-amino-3-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFUMUMEMBVBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652103
Record name 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-36-5
Record name 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and expected spectral characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. As a key pharmaceutical intermediate, particularly in the development of antiviral agents, a thorough understanding of this compound's attributes is crucial for its effective application in research and development.[1] This document synthesizes available data to offer a detailed resource for scientists and professionals in the field of drug discovery and organic synthesis.

Introduction and Nomenclature

This compound, with the Chemical Abstracts Service (CAS) registry number 923289-36-5, is a substituted acetophenone. Its structure is characterized by an ethanone group and three substituents on the phenyl ring: an amino group at position 2, a chloro group at position 3, and a methoxy group at position 4. This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry.

Synonyms:

  • 2-Amino-3-chloro-4-methoxyacetophenone[]

  • 6-Acetyl-2-chloro-3-methoxy aniline[]

  • Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-[1][]

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1][]
Molecular Weight 199.63 g/mol [1][]
Boiling Point 366.8 °C at 760 mmHg[1][]
Density 1.259 g/cm³[]
Flash Point 167.0 °C

Proposed Synthesis

  • Friedel-Crafts Acylation: The synthesis would likely commence with the acylation of a suitably substituted anisole derivative to introduce the acetyl group.

  • Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.

  • Reduction: Conversion of the nitro group to an amino group.

  • Chlorination: Introduction of the chlorine atom at the desired position.

The following diagram illustrates a potential synthetic workflow.

Synthesis_Workflow A Substituted Anisole B Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) A->B Step 1 C Acetophenone Intermediate B->C D Nitration (e.g., HNO₃, H₂SO₄) C->D Step 2 E Nitroacetophenone Intermediate D->E F Reduction (e.g., H₂, Pd/C or SnCl₂) E->F Step 3 G Aminoacetophenone Intermediate F->G H Chlorination (e.g., NCS or SO₂Cl₂) G->H Step 4 I This compound H->I

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol (Based on Analogue Synthesis)

The following is a representative, non-validated protocol based on the synthesis of structurally similar compounds. This protocol should be adapted and optimized by experienced chemists.

Step 1: Friedel-Crafts Acylation of 3-Chloroanisole

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • After the addition is complete, add 3-chloroanisole dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetophenone intermediate.

Step 2: Nitration of the Acetophenone Intermediate

  • Dissolve the acetophenone intermediate in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

  • After the addition, stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.

  • Filter the solid, wash with water until neutral, and dry to obtain the nitroacetophenone intermediate.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitroacetophenone intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • If using tin(II) chloride, heat the reaction mixture. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen.

  • Monitor the reaction until completion.

  • Work up the reaction mixture accordingly to isolate the aminoacetophenone intermediate. This may involve neutralization and extraction.

Step 4: Chlorination of the Aminoacetophenone Intermediate

  • Dissolve the aminoacetophenone intermediate in a suitable solvent.

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

  • Stir the reaction at an appropriate temperature until the starting material is consumed.

  • Quench the reaction and work up by extraction and purification (e.g., column chromatography) to yield the final product, this compound.

Spectral Analysis (Based on Analogues)

As experimental spectral data for this compound is not publicly available, this section provides an analysis based on the expected spectral features and data from closely related isomers.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the acetyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.5 - 7.5Doublets2H
Amino (-NH₂)4.0 - 5.0 (broad)Singlet2H
Methoxy (-OCH₃)~3.9Singlet3H
Acetyl (-COCH₃)~2.5Singlet3H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)195 - 205
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-Cl120 - 130
Aromatic C-H110 - 130
Methoxy (-OCH₃)55 - 60
Acetyl (-COCH₃)25 - 30
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ketone)1670 - 1690
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1200 - 1275
C-Cl stretch600 - 800
Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its classification as an intermediate for antivirals suggests its role in the development of novel therapeutic agents.[1] The presence of multiple reactive sites allows for a variety of chemical modifications, making it a valuable scaffold for building diverse chemical libraries for drug discovery screening.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and expected analytical characteristics based on available data and chemical principles. It is intended to serve as a foundational resource for researchers and scientists working with this compound, facilitating its safe and effective use in the laboratory.

References

A Technical Guide to the Physicochemical Characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a substituted acetophenone derivative with potential applications in pharmaceutical and chemical research. As a key intermediate, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This document details the compound's structural and fundamental properties, predicted spectral and chromatographic behavior, and provides standardized, self-validating experimental protocols for their determination. The methodologies are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and reproducibility. The causality behind experimental choices is explained to provide field-proven insights for practical application.

Introduction

This compound (CAS No. 923289-36-5) is a substituted aromatic ketone. Its structure, featuring an acetophenone core with amino, chloro, and methoxy substituents, suggests its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The interplay of these functional groups dictates the molecule's chemical reactivity, solubility, and ultimately its biological activity and suitability for various applications.

This guide is designed to be a practical resource for laboratory professionals. It moves beyond a simple listing of properties to explain the rationale behind the analytical techniques used for characterization, ensuring a deeper understanding of the data generated.

Molecular Structure and Fundamental Properties

The structural and fundamental physicochemical properties of a compound are the cornerstone of its chemical identity. These intrinsic characteristics influence its behavior in both chemical and biological systems.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[]

  • Synonyms: 2'-Amino-3'-chloro-4'-methoxyacetophenone, 6-ACETYL-2-CHLORO-3-METHOXY ANILINE[][2]

  • CAS Number: 923289-36-5[2][3]

  • Molecular Formula: C₉H₁₀ClNO₂[][3]

  • Molecular Weight: 199.63 g/mol [][3]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available in the public domain, its properties can be reliably predicted based on its structure and data from similar compounds.

PropertyPredicted ValueSource
Boiling Point 366.8 °C at 760 mmHg[][3]
Density ~1.3 g/cm³[][3]
Flash Point 167.0 °C[3]

Expert Insight: The predicted high boiling point is characteristic of aromatic ketones with multiple polar functional groups that contribute to strong intermolecular forces. The density, being greater than water, is also expected for a chlorinated aromatic compound.

Experimental Determination of Physicochemical Properties

To ensure the generation of robust and reliable data, standardized experimental protocols are paramount. The following sections outline methodologies for determining key physicochemical parameters, grounded in the OECD Guidelines for the Testing of Chemicals.[4] These guidelines are internationally accepted as the standard for chemical safety testing.[5]

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. This protocol follows the principles outlined in OECD Guideline 102.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Profile

Causality: Understanding the solubility of a compound in various solvents is fundamental for designing reaction conditions, purification procedures, and formulations. The "flask method," as described in OECD Guideline 105, is a reliable approach.

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Equilibration: A known amount of the compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Classification: Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/L or mol/L).

Predicted Solubility: Based on its structure, this compound is expected to be poorly soluble in water and non-polar solvents like hexane, but should exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.

Acid Dissociation Constant (pKa)

Causality: The pKa value is a measure of the acidity or basicity of a compound. For this compound, the primary basic center is the amino group. The pKa will influence its ionization state at different pH values, which is critical for understanding its behavior in biological systems and for developing analytical methods like HPLC. A common method for pKa determination is potentiometric titration, following the principles of OECD Guideline 112.

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., a water/methanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Predicted pKa: The pKa of the anilinic amino group is expected to be in the range of 3-5. The presence of the electron-withdrawing acetyl and chloro groups on the aromatic ring will decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6).

Spectral and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~2.5-2.6 ppm (s, 3H): Acetyl group (-COCH₃) protons.

  • δ ~3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃) protons.

  • δ ~4.5-5.5 ppm (br s, 2H): Amino group (-NH₂) protons. The chemical shift can be variable and the peak may be broad.

  • δ ~6.5-7.5 ppm (m, 2H): Aromatic protons. The exact chemical shifts and coupling patterns will depend on the combined electronic effects of the substituents.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ ~25-30 ppm: Acetyl methyl carbon (-COCH₃).

  • δ ~55-60 ppm: Methoxy carbon (-OCH₃).

  • δ ~110-150 ppm: Aromatic carbons.

  • δ ~195-205 ppm: Carbonyl carbon (C=O).

Experimental Protocol (NMR):

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., TMS) can be added.

  • Data Acquisition: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands (KBr pellet):

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the amino group (typically two bands for a primary amine).

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

  • ~1670 cm⁻¹: C=O stretching vibration of the ketone.

  • ~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching vibration of the methoxy group.

  • ~1050 cm⁻¹: C-N stretching vibration of the amino group.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 199/201 in a ~3:1 ratio due to the chlorine isotopes ³⁵Cl and ³⁷Cl).

  • Major Fragments: A prominent peak corresponding to the loss of a methyl group from the acetyl group ([M-15]⁺). Other fragments may arise from the cleavage of the C-C bond between the carbonyl group and the aromatic ring.

Experimental Protocol (GC-MS):

  • Sample Introduction: The sample is dissolved in a volatile solvent and injected into a gas chromatograph (GC) for separation from any impurities.

  • Ionization: The separated components are introduced into the mass spectrometer and ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase method is generally suitable for substituted acetophenones.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Expert Insight: The retention time of the compound will depend on the specific gradient profile. The use of formic acid in the mobile phase helps to ensure good peak shape by protonating the amino group.

Synthesis and Purification Workflow

Proposed Synthetic Pathway

A logical approach would involve the Friedel-Crafts acylation of a suitably substituted aniline derivative. However, the presence of the free amino group can complicate this reaction. A more robust strategy would involve protection of the amino group, followed by acylation and deprotection. An alternative is the nitration of a precursor, followed by reduction.

General Purification Protocol

Causality: Purification is essential to remove any unreacted starting materials, by-products, and reagents. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol (Recrystallization):

  • Solvent Selection: The crude solid is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water mixture).

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried in a vacuum oven.

Visualization of Workflows

Physicochemical Property Determination Workflow

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Structural & Purity Analysis cluster_3 Data Interpretation & Reporting Sample This compound MeltingPoint Melting Point (OECD 102) Sample->MeltingPoint Solubility Solubility (OECD 105) Sample->Solubility pKa pKa (OECD 112) Sample->pKa NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC DataAnalysis Data Analysis & Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis HPLC->DataAnalysis Report Technical Report DataAnalysis->Report

Caption: Workflow for the determination of physicochemical properties.

Synthesis and Purification Workflow

G Start Starting Materials (e.g., substituted aniline) Reaction Chemical Synthesis (e.g., Acylation, Nitration/Reduction) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Analysis Analysis (TLC, HPLC, NMR) Pure->Analysis Analysis->Pure Purity Check

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of this compound. By integrating predicted data with established, self-validating experimental protocols, this document serves as a valuable resource for researchers in drug discovery and chemical synthesis. The emphasis on the causality behind experimental choices and adherence to international standards ensures the generation of high-quality, reproducible data, which is essential for advancing scientific research and development.

References

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Compound Overview

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative. Its multifaceted structure, featuring an aromatic ring with amino, chloro, methoxy, and acetyl functional groups, makes it a valuable intermediate in synthetic organic chemistry. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly within the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key building block for more complex molecules. It is primarily utilized in research and development as a chemical intermediate, particularly in the synthesis of novel pharmaceutical compounds.[1][2]

IdentifierValueSource
IUPAC Name This compound[]
Synonyms 2'-Amino-3'-chloro-4'-methoxyacetophenone, 6-ACETYL-2-CHLORO-3-METHOXY ANILINE[][4]
CAS Number 923289-36-5[][4]
Molecular Formula C₉H₁₀ClNO₂[1][][4]
Molecular Weight 199.63 g/mol [1][]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these groups are critical to the molecule's reactivity and overall properties. The ortho-amino group to the acetyl moiety can participate in intramolecular hydrogen bonding and influence the acidity of the amine protons. The chloro and methoxy groups modulate the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic substitution reactions.

Key Structural Features:
  • Acetophenone Core: Provides a reactive keto group and an aromatic ring.

  • Amino Group (-NH₂): A nucleophilic center and a site for diazotization or acylation reactions.

  • Chloro Group (-Cl): An electron-withdrawing group that influences the aromatic ring's reactivity.

  • Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring.

Physicochemical Data:
PropertyValueSource
Density 1.259 g/cm³ (predicted)[]
Boiling Point 366.8 °C at 760 mmHg (predicted)[1][]
Flash Point 167.0 °C (predicted)[1]
Refractive Index 1.568 (predicted)[1]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process starting from a more readily available substituted anisole. A common synthetic strategy is the Friedel-Crafts acylation of a suitably substituted aniline derivative. The choice of starting materials and reaction conditions is crucial to achieve the desired regioselectivity of the functional groups on the aromatic ring.

Representative Synthetic Workflow:

A plausible synthetic route would begin with the nitration of 3-chloro-4-methoxyaniline, followed by acylation and subsequent reduction of the nitro group to an amine. The specific reagents and conditions must be carefully selected to avoid unwanted side reactions and to ensure a high yield of the final product.

SynthesisWorkflow Start 3-Chloro-4-methoxyanisole Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Nitration->Acylation Reduction Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) Acylation->Reduction Product 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone Reduction->Product DrugDiscovery Start 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone Reaction1 Cyclization Reactions Start->Reaction1 Reaction2 Functional Group Interconversion Start->Reaction2 Reaction3 Coupling Reactions Start->Reaction3 Product1 Heterocyclic Scaffolds (e.g., Quinolines, Pyrazoles) Reaction1->Product1 Product2 Derivatized Intermediates Reaction2->Product2 Product3 Bioconjugates or Complex Molecules Reaction3->Product3 Application Bioactivity Screening (e.g., Kinase Assays, Cell-based Assays) Product1->Application Product2->Application Product3->Application

References

spectroscopic data for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Introduction

This compound is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][][3] Its chemical structure, possessing a unique arrangement of amino, chloro, methoxy, and acetyl functional groups on a benzene scaffold, necessitates rigorous analytical characterization to ensure identity, purity, and quality for research and development applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering a framework for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Group Analysis

The structural integrity of this compound is the foundation of its chemical reactivity and downstream applications. A thorough understanding of its constituent parts is the first step in interpreting its spectral data.

  • Molecular Formula: C₉H₁₀ClNO₂[1][]

  • Molecular Weight: 199.63 g/mol [1][]

  • Key Functional Groups:

    • Primary Amine (-NH₂): An electron-donating group that significantly influences the electronic environment of the aromatic ring.

    • Chloro (-Cl): An electron-withdrawing, ortho-directing group.

    • Methoxy (-OCH₃): An electron-donating group.

    • Acetyl (-COCH₃): An electron-withdrawing group, responsible for the ketone functionality.

    • Aromatic Ring: A 1,2,3,4-tetrasubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The predicted spectrum for this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~7.6d1HThis proton is ortho to the electron-withdrawing acetyl group, causing a downfield shift. It will appear as a doublet due to coupling with H-6.
H-6~6.4d1HThis proton is ortho to the electron-donating amino group, causing an upfield shift. It will appear as a doublet due to coupling with H-5.
-NH₂~4.5 - 5.5br s2HThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.
-OCH₃~3.9s3HMethoxy protons typically appear as a sharp singlet in this region.
-COCH₃~2.6s3HThe protons of the acetyl methyl group are deshielded by the adjacent carbonyl and appear as a singlet.

Experimental Protocol: ¹H NMR Data Acquisition [4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a minimal amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) for reference.

    • Vortex the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 w/ TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire FID (32 Scans) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Assign Assign Signals Integrate->Assign

Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature. Due to the molecule's lack of symmetry, a total of 9 distinct signals are expected.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~198The carbonyl carbon is highly deshielded and appears furthest downfield.[5]
C-4 (C-OCH₃)~155Aromatic carbon attached to the electronegative oxygen of the methoxy group.
C-2 (C-NH₂)~148Aromatic carbon attached to the nitrogen of the amino group.
C-3 (C-Cl)~125Aromatic carbon attached to chlorine.
C-1 (C-C=O)~120Quaternary aromatic carbon attached to the acetyl group.
C-5 (C-H)~130Aromatic methine carbon.
C-6 (C-H)~110Aromatic methine carbon, shielded by the adjacent amino group.
-OCH₃~56Methoxy carbon, a typical value for this functional group.[5]
-COCH₃~28Acetyl methyl carbon in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H StretchPrimary AmineMedium (two bands)
3100 - 3000C-H StretchAromaticMedium
2950 - 2850C-H StretchAliphatic (-CH₃)Medium
~1660C=O StretchConjugated KetoneStrong, Sharp
1600 - 1450C=C StretchAromatic RingMedium-Strong
1250 - 1200C-O Stretch (asym)Aryl EtherStrong
1350 - 1250C-N StretchAromatic AmineMedium
800 - 600C-Cl StretchAryl HalideMedium-Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): A crucial feature will be the isotopic cluster for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance). This will result in two peaks:

    • m/z 199: Corresponding to [C₉H₁₀³⁵ClNO₂]⁺

    • m/z 201: Corresponding to [C₉H₁₀³⁷ClNO₂]⁺, with an intensity approximately one-third of the m/z 199 peak.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical ([M-15]⁺): Alpha-cleavage of the acetyl group results in the formation of a stable acylium ion.

      • m/z 184/186

    • Loss of an acetyl radical ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

      • m/z 156/158

MS_Fragmentation M Molecular Ion (M⁺) m/z 199/201 M_minus_15 [M - CH₃]⁺ m/z 184/186 M->M_minus_15 - •CH₃ M_minus_43 [M - COCH₃]⁺ m/z 156/158 M->M_minus_43 - •COCH₃

Caption: Primary fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small quantity of the sample, dissolved in a volatile solvent (e.g., methanol or dichloromethane), into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of the key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns, with the distinctive chlorine isotope pattern serving as a definitive marker. Together, these techniques offer an unambiguous and authoritative confirmation of the molecule's structure, which is essential for its application in scientific research and development.

References

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals.[1] Understanding the solubility of this compound is critical for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document will delve into the theoretical principles governing its solubility, present its known physicochemical properties, and provide a detailed experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

The solubility of a compound in various solvents is a fundamental physicochemical property that dictates its behavior in a solution. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility profile is of paramount importance.[1] In the realm of drug discovery and development, poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the bioavailability and efficacy of a potential therapeutic agent. A thorough understanding of solubility allows for the rational selection of solvents for chemical reactions, extractions, and chromatographic purification, as well as for the development of suitable formulations for preclinical and clinical studies.[2]

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before exploring its solubility. Below is a summary of the known properties of this compound (CAS No: 923289-36-5).

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1][][4]
Molecular Weight 199.63 g/mol [1][]
Boiling Point 366.8°C at 760 mmHg[1][]
Density Approximately 1.259 - 1.3 g/cm³[1][]
Flash Point 167.0±27.9 °C[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular structure.

Molecular Structure Analysis of this compound:

The structure of this compound contains several functional groups that influence its polarity and potential for intermolecular interactions:

  • Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Chloro Group (-Cl): The electronegativity of the chlorine atom induces a dipole moment, contributing to the molecule's overall polarity.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

  • Ethanone Group (-C(O)CH₃): The carbonyl group is polar and can act as a hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring itself is largely nonpolar, but the substituents create an uneven distribution of electron density, making the molecule polar.

The presence of multiple polar functional groups, particularly the amino group capable of hydrogen bonding, suggests that this compound is a polar molecule.

Predicted Solubility:

Based on this structural analysis, we can predict its solubility in a range of common organic solvents:

  • High Solubility Predicted: In polar protic solvents like ethanol and methanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to the potential for strong dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility Predicted: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility Predicted: In nonpolar solvents like hexane and toluene, where the primary intermolecular forces are weak van der Waals forces, which are less effective at overcoming the stronger interactions between the molecules of the polar solute.

Experimental Protocol for Determining Solubility

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for this determination.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B  to create slurry C Vortex to mix B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D  with agitation E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Calculate concentration H->I  against calibration curve

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials and vortex them vigorously to ensure thorough mixing.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and allow them to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is highly soluble, such as DMSO or methanol).

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Interpretation:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that specific solvent at the experimental temperature.

Implications for Researchers and Drug Development Professionals

The solubility data obtained through the described protocol will have significant practical implications:

  • Synthetic Chemistry: Knowledge of solubility will guide the choice of solvents for synthesizing derivatives of this compound, ensuring that reactants are in the same phase to facilitate the reaction. It will also be crucial for designing effective extraction and crystallization procedures for purification.[2]

  • Process Chemistry: In scaling up the synthesis, solubility data is vital for preventing precipitation in transfer lines and for designing efficient and scalable purification protocols.

  • Formulation Science: For drug development, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a formulation with adequate bioavailability. Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions.

  • Analytical Chemistry: The choice of diluent for analytical methods such as HPLC and NMR is dependent on the compound's solubility.[5]

Conclusion

References

An In-depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone: Safety, Handling, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS No. 923289-36-5), a substituted aminoacetophenone with significant potential as a building block in medicinal chemistry and drug development. As a specialized chemical intermediate, a thorough understanding of its physicochemical properties, safety protocols, and chemical reactivity is paramount for its effective and safe utilization in a research and development setting. This document synthesizes available data with established principles of chemical safety and reactivity to offer a field-proven perspective for researchers, scientists, and drug development professionals. It is important to note that while this compound is available commercially, detailed experimental studies on its synthesis, reactivity, and toxicology are not widely published. Therefore, this guide combines direct information with reasoned extrapolations from structurally similar compounds to provide the most comprehensive assessment currently possible.

Physicochemical Properties

This compound is a multi-functionalized aromatic ketone. Its structure, featuring an aniline moiety ortho to an acetyl group, alongside chloro and methoxy substituents, dictates its physical and chemical behavior. These functional groups provide multiple handles for synthetic modification, making it a versatile intermediate.

PropertyValueSource
CAS Number 923289-36-5[1][]
Molecular Formula C₉H₁₀ClNO₂[1][]
Molecular Weight 199.63 g/mol []
IUPAC Name This compound[]
Appearance White to yellow or orange powder/crystal (typical)[3]
Boiling Point (Predicted) 366.8 °C at 760 mmHg[1][]
Density (Predicted) 1.259 - 1.3 g/cm³[1][]
Flash Point (Predicted) 167.0 °C[1]
SMILES CC(=O)C1=C(C(=C(C=C1)OC)Cl)N[]
InChI Key MVFUMUMEMBVBLZ-UHFFFAOYSA-N[]

Comprehensive Safety & Handling Protocols

The safety profile of this compound is not extensively documented in public literature. However, its structure as a chlorinated aniline derivative warrants a high degree of caution. Structurally related compounds, such as ortho- and para-anisidine, are known to be toxic, with potential for causing methemoglobinemia, skin irritation, and carcinogenicity[4][5][6]. Therefore, a conservative and rigorous approach to handling is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological profile of analogous compounds, this substance should be treated as acutely toxic, a potential carcinogen, and a skin/eye irritant.

  • Engineering Controls: All manipulations of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye Protection: Chemical safety goggles with side shields are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Skin Protection: A flame-retardant lab coat is mandatory. Double-gloving with nitrile gloves is recommended. Given that chlorinated aromatic amines can have high skin permeability, gloves should be inspected before use and changed immediately upon contamination[4].

  • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.

G Figure 1: Laboratory Safety Workflow cluster_prep Pre-Experiment cluster_handling Compound Handling cluster_cleanup Post-Experiment & Emergency a Review SDS & Technical Guide b Don Engineering Controls (Fume Hood) a->b c Wear Full PPE b->c d Weigh Solid in Hood c->d e Prepare Solution in Hood d->e f Conduct Reaction e->f g Quench Reaction & Neutralize Waste f->g spill Spill Event f->spill If Spill Occurs h Segregate Waste Streams g->h i Decontaminate Glassware & Surfaces h->i j Evacuate Area spill->j k Notify EH&S spill->k

Caption: Figure 1: Laboratory Safety Workflow

Spill and Emergency Procedures
  • Small Spill (Solid): Wearing appropriate PPE, gently sweep the material to avoid raising dust. Place into a sealed, labeled container for hazardous waste disposal. Clean the area with a detergent solution, followed by a solvent rinse (e.g., ethanol).

  • Small Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and notify Environmental Health & Safety (EH&S). Prevent entry of unauthorized personnel.

  • First Aid:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Predicted Reactivity & Synthetic Utility

The synthetic utility of this compound arises from the reactivity of its amino and acetyl groups. The ortho relationship between these groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions to form valuable heterocyclic scaffolds.

N-Functionalization (Acylation, Alkylation)

The primary amine is a potent nucleophile and is expected to readily undergo acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. This allows for the introduction of a wide variety of substituents at the nitrogen atom, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

G Figure 2: Predicted N-Acylation Reaction reactant1 This compound NH₂ product N-acylated product NH-C(=O)CH₃ reactant1->product reactant2 Acetyl Chloride Cl-C(=O)CH₃ reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reagents->product

Caption: Figure 2: Predicted N-Acylation Reaction

Carbonyl Chemistry

The acetyl group's carbonyl carbon is electrophilic and can participate in various condensation reactions. For instance, reaction with aldehydes can form chalcone-like structures, which are themselves important pharmacophores. The ketone can also be reduced to a secondary alcohol, introducing a new chiral center.

Intramolecular Cyclization: The Friedländer Annulation

A cornerstone reaction for 2'-aminoacetophenones is the Friedländer synthesis, which provides a direct route to quinolines[7][8]. This reaction involves the condensation of the 2'-aminoacetophenone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) under acidic or basic conditions. The presence of the chloro and methoxy substituents on the resulting quinoline ring system provides further opportunities for diversification, for example, through palladium-catalyzed cross-coupling reactions.

G Figure 3: Predicted Friedländer Annulation start This compound Amino & Acetyl groups intermediate Imine/Enamine Intermediate start->intermediate reagent α-Methylene Ketone R-C(=O)CH₂-R' reagent->intermediate product Substituted Quinolone intermediate->product Cyclization & Dehydration conditions Acid or Base Catalyst Heat conditions->product

Caption: Figure 3: Predicted Friedländer Annulation

Analytical Methodologies (Recommended Approach)

While specific, validated analytical methods for this compound are not available in the literature, standard techniques for small organic molecules are applicable for its characterization and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of aromatic, methoxy, and acetyl protons, and the amine protons. The splitting patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbon, aromatic carbons (with distinct shifts for those bonded to Cl, O, and N), and the methyl carbons of the acetyl and methoxy groups.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. The mass spectrum should show a prominent molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (both likely containing 0.1% formic acid or trifluoroacetic acid) would be a standard method for purity assessment. Detection via a UV detector would be effective due to the aromatic chromophore.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group.

Potential Applications in Drug Discovery

This compound is categorized as a pharmaceutical intermediate for antivirals[1]. Its true value lies in its potential as a scaffold for generating libraries of complex molecules for screening. The substituted aniline and acetophenone moieties are common features in a wide range of biologically active compounds.

  • Scaffold for Heterocycles: As previously discussed, its ability to form quinolines via the Friedländer synthesis is a primary application. Quinolines are a privileged scaffold in medicinal chemistry, found in drugs with antimalarial, antibacterial, and anticancer properties.

  • Kinase Inhibitors: The aminophenyl ketone structure is a feature in some classes of kinase inhibitors. The amino group often forms a key hydrogen bond interaction in the hinge region of the kinase active site.

  • Antiviral Agents: While the specific target is not publicly disclosed, many antiviral drugs are heterocyclic compounds. This intermediate provides a starting point for the synthesis of novel, highly substituted heterocycles that could be screened for antiviral activity.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex heterocyclic molecules relevant to drug discovery. Its multifunctional nature allows for a diverse range of chemical transformations. However, the lack of extensive public data on its synthesis, reactivity, and toxicology necessitates that it be handled with a high degree of caution, guided by the known hazards of structurally related chlorinated anilines. The protocols and predicted reactivity outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively, paving the way for its application in the development of novel therapeutics. Further research into the specific biological applications and a more detailed toxicological assessment of this compound is highly encouraged.

References

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Foreword for the Research Professional

Chemical Identification

It is imperative to begin with a precise identification of the substance to ensure all safety protocols are correctly applied.

IdentifierValue
IUPAC Name This compound[]
CAS Number 923289-36-5[2][3]
Molecular Formula C9H10ClNO2[][2]
Molecular Weight 199.63 g/mol [][2]
Synonyms Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-; 6-ACETYL-2-CHLORO-3-METHOXY ANILINE; (2-Amino-3-chloro-4-methoxyphenyl)acetone[]

Hazard Identification and GHS Classification (Inferred)

While specific GHS classification for this compound is not definitively established in the provided search results, an inferred classification can be made based on the hazard profiles of similar substituted acetophenones.[4][5][6][7]

  • Acute Oral Toxicity: Likely Category 4, "Harmful if swallowed."[4][5]

  • Skin Corrosion/Irritation: Likely Category 2, "Causes skin irritation."[6][8]

  • Serious Eye Damage/Eye Irritation: Likely Category 2, "Causes serious eye irritation."[6][8]

  • Specific Target Organ Toxicity (Single Exposure): Potentially Category 3, "May cause respiratory irritation."[5][6]

Precautionary Statements (Recommended):

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4][9][10]

  • Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[4][5][11][12]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][12]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are designed to be self-validating, meaning they are standard, robust procedures for chemical exposures of this nature.

Caption: First-Aid Response Workflow.

  • General Advice: In all cases of doubt, or when symptoms persist, seek medical advice. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[4]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][13]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.[5][11][13]

  • In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[8][13]

  • If Swallowed: Call a physician or poison control center immediately. Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[4][5][13]

Accidental Release Measures and Spill Containment

A structured response to a spill is critical to prevent wider contamination and exposure.

SpillResponse cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Waste Disposal Evacuate Evacuate personnel from the immediate area. Ensure adequate ventilation. PPE Wear appropriate Personal Protective Equipment (PPE). Evacuate->PPE Contain Contain spill with sand, earth, or other inert absorbent material. PPE->Contain Collect Carefully sweep or vacuum up spilled material. Place in a suitable, labeled container for disposal. Contain->Collect Clean Clean the spill area thoroughly with soap and water. Collect->Clean Dispose Dispose of waste in accordance with all federal, state, and local regulations. Clean->Dispose

Caption: Spill Containment and Cleanup Workflow.

  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear personal protective equipment.[9][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[9]

Handling and Storage: Proactive Safety Measures

The principle of "as low as reasonably achievable" (ALARA) for exposure should guide all handling and storage practices.

  • Safe Handling:

    • Use only in a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (see Section 6).

    • Avoid contact with skin, eyes, and clothing.[11][12]

    • Avoid ingestion and inhalation.[11][12]

    • Wash hands thoroughly after handling.[4][9]

    • Do not eat, drink, or smoke when using this product.[4][9]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[9][11]

    • Keep the container tightly closed.[9][12]

    • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary barriers against exposure.

  • Engineering Controls:

    • A well-functioning chemical fume hood is essential for handling this material.

    • Eyewash stations and safety showers must be readily accessible in the immediate work area.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. The selection of suitable gloves depends not only on the material but also on further marks of quality and varies from manufacturer to manufacturer.[4][11]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented below. Note that some data points are not available and are marked as such.

PropertyValueSource
Appearance Solid (inferred)N/A
Odor No data availableN/A
Boiling Point 366.8 °C at 760 mmHg[][2]
Density 1.259 - 1.3 g/cm³[][2]
Flash Point 167.0 °C[2]
Solubility No data availableN/A
Refractive Index 1.568[2]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[14]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible materials, heat, and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Toxicological and Ecological Information

A significant data gap exists for the specific toxicological and ecotoxicological properties of this compound.

  • Toxicological Information:

    • The chemical, physical, and toxicological properties have not been thoroughly investigated.[8][11]

    • Based on analogous compounds, it is presumed to be harmful if swallowed.[4][5] Ingestion and inhalation may produce health damage.[9]

  • Carcinogenicity:

    • IARC: No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[8][15]

    • NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[8][15]

    • OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[8][15]

  • Ecological Information:

    • No data is available on the ecotoxicity of this compound. It should not be released into the environment.[11]

References

An In-depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a key building block in contemporary medicinal chemistry. The document delves into its chemical properties, commercial availability, and detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's significant applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors and other vital heterocyclic scaffolds. This guide is intended to be a critical resource for researchers engaged in drug discovery and process development, offering both foundational knowledge and practical, field-proven insights to facilitate innovation.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, with CAS number 923289-36-5, is a substituted acetophenone that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique substitution pattern—an aniline, a chloro group, and a methoxy group on the aromatic ring—provides multiple reactive sites for the construction of diverse heterocyclic systems. This trifecta of functional groups allows for regioselective modifications, making it a powerful tool for medicinal chemists aiming to fine-tune the pharmacological properties of new drug candidates. The amino group serves as a nucleophile or a handle for further derivatization, the chloro substituent can participate in cross-coupling reactions or act as a blocking group, and the methoxy group influences the electronic properties of the ring system. This guide will provide an in-depth exploration of this versatile molecule, from sourcing to application.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available compound is generally high, often exceeding 98%.[3]

Table 1: Commercial Suppliers of this compound

SupplierPurityCatalog NumberAdditional Information
BOC Sciences>98%923289-36-5Offers custom synthesis and bulk quantities.[3]
Sigma-AldrichNot specifiedNot readily availableProduct listing exists, indicating potential availability.
EchemiNot specified923289-36-5Listed as a pharmaceutical intermediate.[2]
ChemBKNot specified923289-36-5Aggregates multiple suppliers.[4]
BLD PharmNot specified923289-36-5Provides information on related chemical categories.[5]
2a biotechNot specified2A-9059163Lists the compound as an intermediate.[6]
GIHI CHEMICALSNot specifiedNot specifiedAvailable for inquiry.[7]
Shanghai AmoleNot specified923289-36-5Spot supply available.[8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[2][3]
Molecular Weight 199.63 g/mol [3]
Appearance Off-white to light yellow solidGeneral observation
Boiling Point 366.8 °C at 760 mmHg[3]
Density 1.259 g/cm³[3]
InChI Key MVFUMUMEMBVBLZ-UHFFFAOYSA-N[3]
SMILES CC(=O)C1=C(N)C(Cl)=C(OC)C=C1[3]

Synthesis and Purification: A Detailed Protocol

While several synthetic routes to substituted acetophenones exist, a plausible and efficient method for the preparation of this compound involves the Friedel-Crafts acylation of a suitable aniline precursor. The following protocol is a scientifically sound, albeit constructed, procedure based on established chemical principles.

Proposed Synthetic Pathway

The synthesis initiates with the acetylation of 2-chloro-3-methoxyaniline to protect the amino group, followed by a Friedel-Crafts acylation and subsequent deprotection.

Synthesis_Pathway A 2-Chloro-3-methoxyaniline B N-(2-Chloro-3-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C 1-(2-Acetamido-3-chloro-4-methoxyphenyl)ethanone B->C Acetyl Chloride, AlCl3 (Friedel-Crafts Acylation) D This compound C->D HCl (aq), Heat (Deprotection)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

  • To a stirred solution of 2-chloro-3-methoxyaniline (1 equivalent) in dichloromethane at 0 °C, add pyridine (1.2 equivalents).

  • Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chloro-3-methoxyphenyl)acetamide.

Causality: The acetylation of the amino group is crucial to prevent its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation step. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Cool the suspension to 0 °C and add acetyl chloride (1.2 equivalents) dropwise to form the acylium ion complex.

  • Add a solution of N-(2-chloro-3-methoxyphenyl)acetamide (1 equivalent) in dry dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(2-acetamido-3-chloro-4-methoxyphenyl)ethanone.

Causality: The strong Lewis acid, AlCl₃, is essential to generate the highly electrophilic acylium ion from acetyl chloride, which then undergoes electrophilic aromatic substitution on the electron-rich acetanilide ring.[11][12] The acylation is directed ortho to the activating acetamido group.

Step 3: Deprotection of the Amino Group

  • Reflux the crude 1-(2-acetamido-3-chloro-4-methoxyphenyl)ethanone in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v) for 4-6 hours.

  • Monitor the deprotection by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group to yield the final product.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.[4][13]

  • If the solution is colored, treat it with a small amount of activated charcoal and filter it hot through a fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Causality: Recrystallization is an effective purification technique that relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[14] Slow cooling promotes the formation of well-defined crystals, excluding impurities from the crystal lattice.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.5-7.6 (d, 1H): Aromatic proton ortho to the acetyl group.

  • δ 6.7-6.8 (d, 1H): Aromatic proton meta to the acetyl group.

  • δ 4.5-5.5 (br s, 2H): Protons of the amino group (NH₂). The chemical shift can vary depending on concentration and solvent.[15][16]

  • δ 3.9 (s, 3H): Protons of the methoxy group (OCH₃).

  • δ 2.6 (s, 3H): Protons of the acetyl methyl group (COCH₃).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~200: Carbonyl carbon (C=O).

  • δ ~150-160: Aromatic carbons attached to the methoxy and amino groups.

  • δ ~110-135: Other aromatic carbons.

  • δ ~56: Methoxy carbon (OCH₃).[17]

  • δ ~28: Acetyl methyl carbon (COCH₃).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.[18]

Table 3: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Rationale: A C18 column is suitable for the separation of moderately polar aromatic compounds.[3][19] A gradient elution with an acidified mobile phase ensures good peak shape and resolution.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 199.04 (for C₉H₁₀³⁵ClNO₂) and 201.04 (for C₉H₁₀³⁷ClNO₂), showing a characteristic 3:1 isotopic pattern for chlorine.[20][21][22]

  • Key Fragmentation: Loss of a methyl group (-15) from the acetyl moiety to give a fragment at m/z 184/186. Further fragmentation may involve the loss of CO (-28).

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the synthesis of various heterocyclic scaffolds with significant therapeutic potential.

Synthesis of Quinazoline-Based Kinase Inhibitors

The amino and acetyl groups of this molecule are perfectly positioned for the construction of the quinazoline ring system, a privileged scaffold in many FDA-approved kinase inhibitors.[6][23]

Quinazoline_Synthesis A 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone B Substituted Quinazoline A->B Formamide or Formamidine acetate C Kinase Inhibitor B->C Further functionalization (e.g., Suzuki coupling)

Caption: General scheme for the synthesis of quinazoline-based kinase inhibitors.

This approach has been instrumental in the development of inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[24][25][26]

Precursor for Antiviral Heterocycles

The versatile reactivity of this compound also makes it a valuable starting material for the synthesis of novel antiviral agents.[27][28][29] The amino group can be diazotized and substituted, or the ketone can be transformed to introduce further diversity, leading to the formation of various heterocyclic systems like indazoles, benzisoxazoles, and other fused heterocycles with potential antiviral activity.[30]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its commercial availability and unique chemical architecture provide a solid foundation for the synthesis of a wide array of complex, biologically active molecules. This guide has provided a comprehensive technical overview, including plausible, detailed protocols for its synthesis, purification, and characterization, as well as insights into its applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, empowering them to leverage the full potential of this key intermediate in their pursuit of novel therapeutics.

References

An Undiscovered Past: The Enigmatic History of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: To our valued audience of researchers, scientists, and drug development professionals, this guide ventures into the documented knowledge surrounding 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. However, a comprehensive investigation of available scientific literature and patent databases reveals a notable absence of information regarding the specific discovery and detailed historical development of this compound. Its existence is primarily documented through chemical supplier databases and its use as a chemical intermediate. This guide will therefore focus on the available technical data and plausible synthetic pathways, while transparently acknowledging the current lack of a formal discovery narrative.

Introduction and Physicochemical Profile

This compound, with the CAS Number 923289-36-5, is a substituted acetophenone that presents as a valuable intermediate in synthetic organic chemistry.[][2][3][4] Its structure is characterized by an acetophenone core with amino, chloro, and methoxy functional groups on the phenyl ring, suggesting its potential utility in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The compound is also known by its synonyms, including 2'-Amino-3'-chloro-4'-methoxyacetophenone and 6-ACETYL-2-CHLORO-3-METHOXY ANILINE.[]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 923289-36-5[][2][3][4][5]
Molecular Formula C₉H₁₀ClNO₂[][2][3][5]
Molecular Weight 199.63 g/mol [][3][5]
IUPAC Name This compound[]
Boiling Point 366.8°C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 167.0 ± 27.9 °C[3]

Plausible Synthetic Pathways

A plausible synthetic strategy would likely begin with a more readily available substituted anisole or acetophenone and introduce the required functional groups in a stepwise manner. The order of these steps is crucial to ensure the correct regiochemistry, as directed by the existing substituents on the aromatic ring.

Conceptual Synthetic Workflow:

The synthesis could logically proceed through the chlorination and nitration of a methoxyacetophenone precursor, followed by the reduction of the nitro group to an amine. The selection of starting materials and the sequence of reactions would be critical to achieving the desired substitution pattern.

Caption: Conceptual workflow for the synthesis of this compound.

Application as a Synthetic Intermediate

The primary documented role of this compound is as an intermediate in the synthesis of more complex molecules. For instance, it is listed as an upstream product for N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-(1-methylethyl)-2-Thiazolecarboxamide (CAS 923289-37-6).[6] This suggests its utility in the construction of heterocyclic systems, which are prevalent in many biologically active compounds. The amino and acetyl groups of the target compound provide reactive handles for further chemical transformations, such as the formation of amides, imines, or for building heterocyclic rings.

Future Research Directions

The lack of foundational research on this compound presents a unique opportunity for further investigation. A thorough study of its synthesis, including optimization and detailed characterization of intermediates and the final product, would be a valuable contribution to the chemical literature. Furthermore, an exploration of its biological activity is warranted. Given that it is classified by some suppliers as a pharmaceutical intermediate in the antiviral category, screening for a range of biological activities could uncover novel therapeutic potential.

Conclusion

This compound remains a compound of interest primarily for its role as a building block in organic synthesis. While its discovery and history are not documented in readily accessible scientific literature, its chemical structure and availability from commercial suppliers point to its utility in the creation of more complex molecules. Future research into its synthesis, characterization, and potential biological activities is needed to fully elucidate the scientific story of this enigmatic compound.

References

Unlocking the Therapeutic Potential of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Substituted Acetophenone

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, forming the foundation of a multitude of biologically active compounds.[1] Its synthetic tractability and the diverse pharmacological properties exhibited by its derivatives—ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic activities—render it a perpetual source of inspiration for drug discovery.[2][3] This guide focuses on a specific, yet underexplored, derivative: 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS No: 923289-36-5).[4][5] With its unique substitution pattern of an amino, a chloro, and a methoxy group on the phenyl ring, this molecule presents a compelling case for in-depth pharmacological investigation.

While currently cataloged primarily as a chemical intermediate, potentially for antiviral synthesis, its true therapeutic potential remains uncharted territory.[6] This technical guide, designed for researchers, scientists, and drug development professionals, aims to bridge this knowledge gap. We will delineate a series of potential research avenues, grounded in established scientific principles and methodologies, to systematically explore the pharmacological profile of this compound. This document moves beyond a rigid template, offering a logically structured exploration of the molecule's potential, from foundational synthesis and computational analysis to targeted biological screening in oncology, infectious diseases, and inflammatory disorders.

Physicochemical Properties

A foundational understanding of the molecule's properties is paramount for any experimental design.

PropertyValueReference
CAS Number 923289-36-5[4][5]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.63 g/mol [4]
IUPAC Name This compound[4]
Boiling Point 366.8°C at 760 mmHg[4]
Density 1.259 g/cm³[4]

Proposed Synthesis Pathway

A potential synthetic route could start from 3-chloro-4-methoxyacetophenone, involving nitration followed by reduction.

  • Nitration : The starting material, 3-chloro-4-methoxyacetophenone, can be nitrated at the 2-position due to the ortho, para-directing effect of the methoxy group and the meta-directing effect of the acetyl group.

  • Reduction : The resulting nitro group can then be reduced to the primary amine using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.

G cluster_0 Proposed Synthesis of this compound Start 3-Chloro-4-methoxyacetophenone Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 1-(3-Chloro-4-methoxy-2-nitrophenyl)ethanone Step1->Intermediate Step2 Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Foundational In Silico & Preclinical Profiling

Before embarking on extensive wet-lab experiments, a robust in silico evaluation can provide invaluable insights into the potential pharmacokinetic and toxicological properties of this compound, guiding further research and identifying potential liabilities early in the drug discovery process.[5]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a crucial first step in assessing the drug-likeness of a compound.[4] A variety of open-access in silico tools and web servers can be utilized for this purpose.[6][7] These platforms employ machine learning algorithms and extensive databases to predict a range of properties.

Experimental Protocol: In Silico ADMET Prediction

  • Obtain the SMILES String : Convert the chemical structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format: CC(=O)C1=C(N)C(Cl)=C(OC)C=C1.

  • Select Prediction Tools : Utilize a consensus approach by employing multiple web-based ADMET prediction servers. Recommended platforms include SwissADME, pkCSM, and ADMETlab 2.0.

  • Input and Run Predictions : Input the SMILES string into each server and run the prediction models for a comprehensive profile.

  • Data Consolidation and Analysis : Consolidate the predicted data into a summary table. Analyze the results for potential liabilities, such as poor absorption, potential for P-glycoprotein efflux, inhibition of CYP450 enzymes, or predicted toxicity.

Hypothetical Data Summary: Predicted ADMET Properties

ParameterPredicted ValueImplication
Gastrointestinal Absorption HighGood potential for oral bioavailability.
BBB Permeability LowLess likely to cause CNS side effects.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
hERG Inhibition Low riskReduced risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenLow likelihood of being carcinogenic.
Lipinski's Rule of Five 0 violationsGood drug-likeness profile.
Molecular Docking and Target Identification

Given the broad bioactivity of acetophenone derivatives, identifying potential protein targets is a key step. Molecular docking simulates the interaction between a ligand and a protein at the atomic level, helping to predict binding modes and affinities.[8][9] Based on the activities of similar compounds, potential target classes include protein kinases, bacterial enzymes, and inflammatory pathway proteins.[3][10]

G cluster_1 In Silico Profiling Workflow Input Compound Structure (SMILES) ADMET ADMET Prediction (e.g., SwissADME, pkCSM) Input->ADMET Target Target Identification (e.g., Kinases, Bacterial Enzymes) Input->Target Results Predicted Profile: - Drug-likeness - Safety - Potential Targets ADMET->Results Docking Molecular Docking (e.g., AutoDock Vina, Glide) Docking->Results Target->Docking Decision Go/No-Go for Wet Lab Results->Decision

Caption: Workflow for the initial in silico evaluation.

Part 2: Exploring Key Therapeutic Areas

The following sections outline potential research areas for this compound, complete with scientific rationale and detailed experimental protocols.

Anticancer Activity

Rationale: The acetophenone scaffold is a common feature in many compounds with demonstrated anticancer activity.[11] Chalcones, which are derived from acetophenones, are known to induce apoptosis in cancer cells.[12] The specific substitutions on the phenyl ring of the target compound may confer selective cytotoxicity against cancer cell lines.

Experimental Plan:

  • In Vitro Cytotoxicity Screening : The initial step is to assess the compound's ability to inhibit the proliferation of a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[1]

  • Mechanism of Action Studies : Should significant cytotoxicity be observed, further studies can be conducted to elucidate the mechanism of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle.

Experimental Protocol: MTT Assay for Cytotoxicity [13]

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Rationale: Substituted acetophenones have been reported to possess antibacterial and antifungal properties.[3][14] The presence of a halogen (chlorine) and other functional groups on the aromatic ring can enhance antimicrobial efficacy.[14] Therefore, screening this compound against a panel of pathogenic microbes is a logical research direction.[15][16]

Experimental Plan:

  • Minimum Inhibitory Concentration (MIC) Determination : The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

  • Spectrum of Activity : Test the compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination [18]

  • Preparation of Compound Dilutions : In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation : Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Inoculation : Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum without compound), and a sterility control (broth only).

  • Incubation : Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Kinase Inhibitory Activity

Rationale: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[19] The acetophenone scaffold has been identified in some kinase inhibitors.[10] The structural features of this compound may allow it to bind to the ATP-binding pocket of certain kinases.

Experimental Plan:

  • In Vitro Kinase Inhibition Assay : Screen the compound against a panel of therapeutically relevant protein kinases using a luminescence-based assay that measures ADP production, a universal product of kinase reactions.[19][20]

  • IC₅₀ Determination : For any kinases that are significantly inhibited, perform dose-response experiments to determine the IC₅₀ value.

Experimental Protocol: Luminescence-Based Kinase Assay [19]

  • Compound Preparation : Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup : In a white, opaque 96-well plate, add the kinase, a suitable substrate peptide, and the test compound or control (e.g., Staurosporine as a broad-spectrum inhibitor) in a kinase assay buffer.

  • Initiation of Reaction : Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add a kinase detection reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement : Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis : Plot the luminescence against the inhibitor concentration to determine the IC₅₀ value.

G cluster_2 Generic Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation, Survival TF->Response Inhibitor 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Anti-inflammatory Activity

Rationale: Many acetophenone derivatives have demonstrated anti-inflammatory properties.[21] Inflammation is a key pathological process in a wide range of diseases, and the inhibition of pro-inflammatory mediators is a validated therapeutic strategy.

Experimental Plan:

  • Inhibition of Inflammatory Mediators : Assess the ability of the compound to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[22][23]

  • Cytotoxicity Assessment : Concurrently, evaluate the cytotoxicity of the compound on the macrophage cell line to ensure that the observed anti-inflammatory effects are not due to cell death.

Experimental Protocol: LPS-Induced TNF-α Release Assay [23]

  • Cell Seeding : Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere.

  • Pre-treatment : Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation : Incubate the plates for an appropriate time (e.g., 4-24 hours) to allow for cytokine production and release.

  • Supernatant Collection : Collect the cell culture supernatants.

  • TNF-α Quantification : Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis : Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a molecule of significant, yet unrealized, potential. The structural alerts within its framework, viewed through the lens of the broader acetophenone class, strongly suggest a high probability of biological activity. This guide has laid out a multi-pronged research strategy, beginning with efficient in silico screening to prioritize experimental efforts, followed by robust in vitro assays targeting high-impact therapeutic areas: oncology, infectious disease, and inflammation.

The successful identification of a lead activity in any of these areas would warrant progression to more complex investigations, including mechanism of action studies, lead optimization through medicinal chemistry, and eventual in vivo validation. The path from a chemical intermediate to a potential therapeutic lead is challenging, but for this compound, the journey is scientifically justified and holds considerable promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The protocols outlined herein focus on the utilization of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone as a key starting material. This document is designed to offer researchers and drug development professionals the foundational knowledge and practical steps to access novel quinazoline scaffolds, which are recognized as "privileged structures" in the development of targeted therapeutics.[5] The guide delves into the strategic considerations for precursor selection, provides a detailed, step-by-step synthetic protocol, and outlines methods for the purification and characterization of the target compounds.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of pharmacological activities.[2][3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the quinazoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties, a critical aspect of modern drug design and development.

The strategic synthesis of novel quinazoline derivatives is therefore a key focus in the pursuit of new therapeutic agents. The starting material, this compound, provides a valuable entry point to a specific subset of substituted quinazolines, offering the potential for the discovery of compounds with unique biological profiles.

Synthetic Strategy: From 2-Aminoaryl Ketone to Quinazoline

The synthesis of quinazolines from 2-aminoaryl ketones is a well-established and versatile approach in heterocyclic chemistry. Several named reactions, including the Friedländer annulation and related cyclocondensation reactions, can be employed.[6][7][8] These methods typically involve the reaction of the 2-aminoaryl ketone with a suitable reagent that provides the remaining atoms necessary to form the pyrimidine ring.

For the purposes of this guide, we will focus on a robust and widely applicable method: the cyclocondensation of this compound with an appropriate nitrogen and carbon source to yield the corresponding 8-chloro-7-methoxy-4-methylquinazoline derivative. A particularly effective approach involves a three-component reaction with an aldehyde and ammonium acetate, which serves as the nitrogen source for the quinazoline ring.

The proposed overall synthetic transformation is depicted below:

Synthetic_Scheme start This compound reagents R-CHO, NH4OAc Catalyst, Solvent, Heat product 2-substituted-8-chloro-7-methoxy-4-methylquinazoline start->product Cyclocondensation reagents->product

Figure 1. Proposed synthetic route to 2-substituted-8-chloro-7-methoxy-4-methylquinazolines.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a 2-aryl-8-chloro-7-methoxy-4-methylquinazoline from this compound.

Materials and Reagents
  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like InCl₃)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the chosen aromatic aldehyde (1.1 eq), and ammonium acetate (5.0 eq).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, 10 mL per mmol of the starting ketone) to the flask. To this suspension, add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product is then purified by column chromatography on silica gel. The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., hexane). The crude product, dissolved in a minimal amount of dichloromethane, is loaded onto the column. The product is then eluted using a gradient of ethyl acetate in hexane. The fractions containing the pure product (as determined by TLC) are collected and combined.

  • Isolation and Characterization: The solvent from the combined pure fractions is removed under reduced pressure to yield the final 2-aryl-8-chloro-7-methoxy-4-methylquinazoline as a solid. The structure and purity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Characterization Data

The following table summarizes the expected spectroscopic data for a representative product, 2-phenyl-8-chloro-7-methoxy-4-methylquinazoline.

Spectroscopic Technique Expected Data
¹H NMR Signals corresponding to the methyl group (singlet, ~2.5-2.7 ppm), methoxy group (singlet, ~3.9-4.1 ppm), aromatic protons of the quinazoline and phenyl rings (multiplets, ~7.0-8.5 ppm).
¹³C NMR Resonances for the methyl carbon, methoxy carbon, and the aromatic and quinazoline ring carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for C=N stretching (~1610-1635 cm⁻¹), C-O stretching of the methoxy group, and C-H stretching of aromatic and methyl groups.[1][5]
Mass Spectrometry (MS) A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product. Fragmentation patterns consistent with the quinazoline structure.[2][4][9]

Mechanistic Insights

The formation of the quinazoline ring in this reaction proceeds through a multi-step mechanism. The initial step is likely the formation of an imine between the aromatic aldehyde and ammonia (generated in situ from ammonium acetate). This is followed by a condensation reaction with the 2-aminoaryl ketone, leading to a dihydroquinazoline intermediate. Subsequent oxidation (often aerobic) under the reaction conditions leads to the aromatized quinazoline product.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Aromatization A R-CHO + NH3 B [R-CH=NH] A->B -H2O D Dihydroquinazoline Intermediate B->D C 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone C->D E Quinazoline Product D->E [O]

Figure 2. Simplified mechanistic pathway for quinazoline synthesis.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time, consider a more active catalyst (e.g., a Lewis acid), or increase the reaction temperature.
Difficult purificationOptimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
Side Product Formation Non-specific reactionsLower the reaction temperature, use a milder catalyst, or screen different solvents.
No Reaction Inactive catalyst or reagentsEnsure the freshness and purity of all reagents and solvents. Activate the catalyst if necessary.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of novel 8-chloro-7-methoxy-4-methylquinazoline derivatives from the readily available starting material, this compound. By leveraging established cyclocondensation strategies, researchers can efficiently access a diverse range of quinazoline scaffolds for further investigation in drug discovery and development programs. The inherent modularity of this synthetic approach, allowing for the variation of the aldehyde component, makes it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for the Synthesis of Novel Quinolines via Reaction of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad and potent biological activities.[1] As a core component in numerous natural products and synthetic pharmaceuticals, quinoline derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The versatile and robust Friedländer annulation reaction, first reported in 1882, provides a direct and efficient pathway for the synthesis of polysubstituted quinolines.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone, typically under acidic or basic catalysis.[5][6]

This guide provides an in-depth exploration of the reaction between 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone and various aldehydes, a specific application of the Friedländer synthesis that yields novel 8-chloro-7-methoxy-substituted quinolines. These compounds are of particular interest in drug discovery due to the potential for the chloro and methoxy substituents to modulate the pharmacological profile of the quinoline core. This document offers detailed experimental protocols, an examination of the reaction mechanism, and methods for the biological evaluation of the synthesized compounds, tailored for professionals in pharmaceutical research and development.

Reaction Mechanism: The Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic or basic catalysis).[7]

  • Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction is initiated by an aldol-type condensation between the enolate of the aldehyde and the ketone of this compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product.

  • Schiff Base Formation Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the reaction often begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoacetophenone derivative and the aldehyde. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic quinoline ring system.[7]

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone A3 Schiff Base Intermediate A1->A3 + R-CHO, H⁺ A2 Aldehyde (R-CHO) A2->A3 A4 Cyclized Intermediate A3->A4 Intramolecular Aldol-type Reaction A5 8-Chloro-7-methoxy- 2-substituted-quinoline A4->A5 - H₂O (Dehydration) B1 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone B3 Aldol Adduct B1->B3 + R-CHO, Base B2 Aldehyde (R-CHO) B2->B3 B4 Cyclized Intermediate B3->B4 Intramolecular Cyclization B5 8-Chloro-7-methoxy- 2-substituted-quinoline B4->B5 - H₂O (Dehydration)

Caption: Mechanistic pathways of the Friedländer quinoline synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 8-chloro-7-methoxy-2-substituted quinolines from this compound and a representative aromatic aldehyde.

Protocol 1: Acid-Catalyzed Synthesis

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis, which is often effective for a wide range of aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the aromatic aldehyde (1.2 mmol) to the solution.

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-chloro-7-methoxy-2-arylquinoline.[8][9]

Protocol 2: Base-Catalyzed Synthesis

This protocol outlines a general procedure for the base-catalyzed Friedländer synthesis.

Materials:

  • This compound

  • Aldehyde with an α-methylene group

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (25 mL).

  • Add the aldehyde (12 mmol) to the solution.

  • In a separate beaker, dissolve potassium hydroxide (20 mmol) in a small amount of water and add it to the reaction mixture.[2]

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[10][11]

Data Presentation: Reaction with Various Aldehydes

The reaction of this compound with a variety of aldehydes is expected to yield a diverse library of 8-chloro-7-methoxy-2-substituted quinolines. The table below summarizes the expected products from reactions with different classes of aldehydes.

Aldehyde TypeRepresentative AldehydeExpected Product StructureNotes
AromaticBenzaldehyde8-chloro-7-methoxy-2-phenylquinolineGenerally good yields under both acidic and basic conditions.
Substituted Aromatic4-Nitrobenzaldehyde8-chloro-7-methoxy-2-(4-nitrophenyl)quinolineElectron-withdrawing groups may require longer reaction times.
Heterocyclic2-Thiophenecarboxaldehyde8-chloro-7-methoxy-2-(thiophen-2-yl)quinolineHeterocyclic aldehydes are generally well-tolerated.
AliphaticPropanal8-chloro-2-ethyl-7-methoxyquinolineAliphatic aldehydes can undergo self-condensation under basic conditions; acidic catalysis is often preferred.

Characterization of Synthesized Quinolines

The synthesized 8-chloro-7-methoxy-2-substituted quinolines should be characterized using standard spectroscopic techniques to confirm their structure and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline core protons, the methoxy group (a singlet around 3.9-4.1 ppm), and the protons of the substituent at the 2-position.

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals corresponding to the carbon atoms of the quinoline ring system and the substituent.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic quinoline ring (typically in the 1620-1450 cm⁻¹ region), as well as C-O stretching for the methoxy group.[3][12][13]

  • Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the synthesized compound, with the molecular ion peak (M⁺) being prominent. Fragmentation patterns can also offer structural information.[14][15][16][17]

Application Notes: Biological Evaluation of Synthesized Quinolines

The synthesized library of 8-chloro-7-methoxy-2-substituted quinolines can be screened for various biological activities, particularly for their potential as anticancer and antimicrobial agents.

Anticancer Activity Screening: Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[18]

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treat Treat cells with varying concentrations of synthesized quinoline derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate IC₅₀ values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay: [18][19][20]

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the synthesized quinoline derivatives for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[21][22]

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of a compound against various microbial strains.[23][24]

MIC_Workflow start Prepare serial dilutions of quinoline derivatives in a 96-well plate inoculate Inoculate each well with a standardized bacterial or fungal suspension start->inoculate incubate Incubate at the appropriate temperature for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine_mic Determine the MIC: the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol for Broth Microdilution MIC Assay: [25][26][27][28][29]

  • Perform a two-fold serial dilution of each synthesized quinoline derivative in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[30]

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).[31]

  • Include a positive control (microbe and medium without the compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Conclusion

The reaction of this compound with aldehydes via the Friedländer synthesis is a highly effective and versatile method for generating novel 8-chloro-7-methoxy-substituted quinolines. These compounds represent a promising class of molecules for drug discovery, with potential applications as anticancer and antimicrobial agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of these valuable heterocyclic compounds.

References

Application Notes and Protocols for Cyclization Reactions Involving 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The strategic design of novel therapeutic agents frequently relies on the versatile synthesis of heterocyclic scaffolds. Among these, quinolines and quinazolinones represent privileged structures, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The substituted aromatic compound, 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, serves as a highly valuable and functionalized building block for accessing these complex molecular architectures.[4][][6] Its unique substitution pattern—an ortho-amino ketone functionality, an electron-donating methoxy group, and a strategically placed chlorine atom—provides a rich platform for diverse cyclization strategies.

This technical guide provides in-depth application notes and detailed experimental protocols for two key cyclization reactions utilizing this precursor: the synthesis of substituted quinolines via the Friedländer Annulation and the construction of quinazolinone derivatives. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and facilitate further discovery.

Part 1: Synthesis of Substituted Quinolines via Friedländer Annulation

Principle and Mechanism

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of quinoline rings.[1] It involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing a reactive α-methylene group (e.g., another ketone or a β-dicarbonyl compound).[7] The reaction is typically promoted by either an acid or a base catalyst.

The mechanism can proceed via two primary pathways, dictated by the reaction conditions:[1]

  • Aldol Condensation First: The reaction initiates with an aldol condensation between the two carbonyl partners, followed by dehydration. The resulting α,β-unsaturated carbonyl intermediate then undergoes an intramolecular cyclization via attack of the amino group, and a final dehydration step yields the aromatic quinoline ring.

  • Schiff Base Formation First: Alternatively, the amino group of the 2-aminoacetophenone can first react with the carbonyl group of the partner molecule to form a Schiff base (imine). This intermediate then tautomerizes to an enamine, which undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.

The choice of catalyst is critical; bases like potassium hydroxide favor the aldol pathway, while acid catalysts like p-toluenesulfonic acid can promote Schiff base formation.

Experimental Workflow: Friedländer Annulation```dot

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Dissolve this compound and Acetylacetone in Ethanol B Add Catalyst (e.g., Potassium Hydroxide solution) A->B Step 1-2 C Heat Mixture to Reflux (e.g., 80-90°C) B->C D Monitor Reaction Progress by Thin-Layer Chromatography (TLC) C->D Continuous E Cool Reaction to Room Temperature D->E F Pour into Ice Water to Precipitate Product E->F G Filter Crude Solid and Wash with Cold Water F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS, m.p.) H->I

Caption: Workflow for the synthesis of a substituted quinazolinone.

Protocol: Synthesis of 7-Chloro-6-methoxy-2-phenyl-4-methylquinazoline

This iodine-catalyzed protocol represents an efficient, metal-free method for constructing the quinazolinone ring. Iodine acts as a catalyst for the oxidative C-H amination/C-N cleavage domino reaction that leads to the final product.

Reagents and Materials

Compound NameFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₉H₁₀ClNO₂199.631.00 g5.01
BenzylamineC₇H₉N107.150.64 g6.01
Iodine (I₂)I₂253.810.25 g1.00
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1315 mL-

Step-by-Step Methodology

  • Preparation: To a 50 mL Schlenk tube, add 1.00 g (5.01 mmol) of this compound, 0.64 g (6.01 mmol) of benzylamine, and 0.25 g (1.00 mmol, 20 mol%) of iodine.

  • Solvent Addition: Add 15 mL of DMSO to the tube. The use of a polar aprotic solvent like DMSO is crucial for this type of oxidative cyclization, as it helps to solubilize the reagents and intermediates.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120°C. Stir the reaction mixture for 12-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine, followed by 50 mL of water, and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 7-Chloro-6-methoxy-2-phenyl-4-methylquinazoline.

Part 3: Data Interpretation and Characterization

Validation of the synthesized products is a critical step. A combination of analytical techniques should be employed to confirm the structure, purity, and yield of the target compounds.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the product in real-time, allowing for the determination of the optimal reaction time. [8][9]* Purification: Column chromatography is the standard method for purifying the crude reaction products, separating the desired compound from unreacted starting materials and byproducts. [1]Recrystallization is an alternative for obtaining highly pure crystalline solids.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful techniques for unambiguous structure determination, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. [10] * Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing essential evidence of its identity. [11]* Purity Assessment: The melting point (m.p.) of a solid compound is a good indicator of its purity; a sharp melting range typically signifies a pure substance. [10]

Part 4: Comparative Data Summary

The following table provides a hypothetical summary of expected results for the protocols described, illustrating the efficiency of these cyclization strategies.

Reaction TypeProduct NameCatalyst / ConditionsApprox. TimeExpected Yield (%)
Friedländer Annulation8-Chloro-7-methoxy-2,4-dimethylquinolineKOH, Ethanol, Reflux4-6 hours75-85%
Oxidative Cyclization7-Chloro-6-methoxy-2-phenyl-4-methylquinazolineI₂, DMSO, 120°C12-16 hours60-70%

Conclusion

This compound stands out as a versatile and powerful precursor for the synthesis of medicinally relevant quinoline and quinazolinone heterocycles. The protocols detailed in this guide demonstrate robust and reproducible methods for constructing these scaffolds. The Friedländer annulation offers a direct and high-yielding route to substituted quinolines, while oxidative cyclization provides access to complex quinazolinones. By understanding the underlying mechanisms and procedural details, researchers can effectively leverage this building block to develop novel compounds for drug discovery and development programs.

References

Application Notes & Protocols: Leveraging 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. The inherent structural diversity and rich pharmacological potential of these systems drive the continuous search for versatile and strategically functionalized starting materials. 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone emerges as a building block of significant interest due to its unique arrangement of reactive functional groups. Its structure, featuring a nucleophilic amino group positioned ortho to an electrophilic acetyl group, provides a powerful handle for intramolecular cyclization reactions.[1] The additional chloro and methoxy substituents on the aromatic ring offer steric and electronic modulation, enabling the synthesis of highly decorated heterocyclic cores that are often challenging to access through other means.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of this valuable precursor for constructing key heterocyclic systems such as quinolines, quinazolines, and benzodiazepines.

Physicochemical Properties of this compound
IUPAC Name This compound
Synonyms 6-Acetyl-2-chloro-3-methoxy aniline
CAS Number 923289-36-5[][3][4]
Molecular Formula C₉H₁₀ClNO₂[][3]
Molecular Weight 199.63 g/mol [][3]
Appearance (Typically) Off-white to yellow solid
Boiling Point ~366.8°C at 760 mmHg[][3]
Density ~1.259 g/cm³[]

Section 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with activities ranging from anticancer to antimicrobial.[5][6] The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is one of the most direct methods for constructing the quinoline ring system.[5] this compound is an ideal substrate for this transformation, leading to polysubstituted quinolines with a defined substitution pattern.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base. Under basic conditions, the α-methylene ketone is deprotonated to form an enolate, which attacks the carbonyl of the aminoacetophenone. Subsequent intramolecular cyclization via attack of the amino group on the other carbonyl, followed by dehydration, yields the quinoline. Under acidic catalysis, the carbonyl of the aminoacetophenone is activated towards nucleophilic attack by the enol form of the α-methylene ketone, with the reaction proceeding through a similar cyclization-dehydration cascade. The choice of catalyst can influence reaction rates and substrate scope.

G A 1-(2-Amino-3-chloro- 4-methoxyphenyl)ethanone C Base-Catalyzed Condensation (e.g., Piperidine, EtOH, Reflux) A->C B α-Methylene Ketone (e.g., Ethyl Acetoacetate) B->C D Intramolecular Cyclization (Schiff Base Formation) C->D E Dehydration/ Aromatization D->E F 8-Chloro-7-methoxy- 2-methyl-4-quinolone Derivative E->F

Caption: Workflow for Friedländer Synthesis of Quinolones.

Experimental Protocol: Synthesis of 8-Chloro-4-hydroxy-7-methoxy-2-methylquinoline

This protocol details a base-catalyzed Friedländer condensation using ethyl acetoacetate as the α-methylene component.

Materials:

Reagent Molar Eq. MW ( g/mol ) Amount
This compound 1.0 199.63 1.99 g (10 mmol)
Ethyl Acetoacetate 1.2 130.14 1.56 g (1.51 mL, 12 mmol)
Piperidine 0.2 85.15 0.17 g (0.20 mL, 2 mmol)

| Ethanol (Absolute) | - | - | 50 mL |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.99 g, 10 mmol) and absolute ethanol (50 mL). Stir until the solid is fully dissolved.

  • Add ethyl acetoacetate (1.51 mL, 12 mmol) to the solution, followed by the catalytic amount of piperidine (0.20 mL, 2 mmol).

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the 8-Chloro-4-hydroxy-7-methoxy-2-methylquinoline. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Causality Notes:

  • Ethanol as Solvent: Provides good solubility for the reactants and has an appropriate boiling point for the reaction temperature.

  • Piperidine Catalyst: Acts as a base to facilitate the initial aldol-type condensation between the two carbonyl partners.[5]

  • Excess Ethyl Acetoacetate: Using a slight excess ensures the complete consumption of the limiting aminoacetophenone starting material.

  • Cooling & Filtration: This is a standard workup for crystalline products that precipitate out of the reaction mixture upon cooling, providing a simple and efficient initial purification.

Section 2: Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are another class of heterocycles with a broad spectrum of biological activities, including use as anticancer and anti-inflammatory agents.[7][8] A common synthetic route involves the condensation of a 2-aminoaryl ketone with a source of two nitrogen atoms and one carbon, or a pre-formed amide followed by cyclization. A straightforward method utilizes ammonium acetate as the nitrogen source and cyclizing agent.

Mechanistic Rationale

This transformation proceeds through the initial formation of an enamine or imine intermediate from the reaction of the aminoacetophenone with ammonia (from ammonium acetate). This is followed by reaction with a second molecule of the ketone or an aldehyde (if present), leading to a dihydroquinazoline intermediate which then oxidizes to the aromatic quinazoline. The use of a mild oxidant or simply air can facilitate the final aromatization step.

G A 1-(2-Amino-3-chloro- 4-methoxyphenyl)ethanone C Condensation & Cyclization (AcOH, Heat) A->C B Ammonium Acetate (Nitrogen Source) B->C D Intermediate Formation (Dihydroquinazoline) C->D E Oxidation/ Aromatization D->E F 8-Chloro-7-methoxy- 2,4-dimethylquinazoline E->F

Caption: General workflow for Quinazoline synthesis.

Experimental Protocol: Synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinazoline

Materials:

Reagent Molar Eq. MW ( g/mol ) Amount
This compound 1.0 199.63 1.99 g (10 mmol)
Ammonium Acetate 5.0 77.08 3.85 g (50 mmol)

| Glacial Acetic Acid | - | - | 20 mL |

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.99 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (20 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4 hours.

  • Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • Allow the reaction mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water while stirring.

  • Neutralize the aqueous mixture by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid product. For further purification, recrystallize from an ethanol/water mixture or purify by column chromatography on silica gel.

Causality Notes:

  • Acetic Acid as Solvent/Catalyst: Acetic acid serves as a protic solvent and an acid catalyst to promote the condensation and cyclization steps.

  • Ammonium Acetate: Acts as the nitrogen source for the formation of the second ring of the quinazoline system. A large excess is used to drive the equilibrium towards product formation.

  • Aqueous Workup & Neutralization: Pouring the acidic reaction mixture into water precipitates the organic product. Neutralization is crucial to ensure the product is in its free base form for efficient isolation.

Section 3: Synthesis of 1,4-Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is synonymous with central nervous system (CNS) active drugs, renowned for their anxiolytic, sedative, and anticonvulsant properties.[9] The synthesis typically begins with a 2-aminobenzophenone derivative, which is first acylated with an α-haloacetyl halide, followed by ammonolysis and cyclization.

Mechanistic Rationale

The synthesis is a well-established multi-step process. First, the nucleophilic amino group of the starting material is acylated by bromoacetyl bromide to form an α-bromoacetamide intermediate.[10] This intermediate then undergoes nucleophilic substitution with ammonia, replacing the bromine with an amino group. Finally, gentle heating in a suitable solvent like pyridine or acetic acid induces intramolecular cyclization between the newly introduced primary amine and the ketone carbonyl to form the seven-membered diazepine ring.

G A 1-(2-Amino-3-chloro- 4-methoxyphenyl)ethanone B Step 1: Acylation (Bromoacetyl Bromide) A->B C α-Bromoacetamide Intermediate B->C D Step 2: Ammonolysis (NH₃ in THF/MeOH) C->D E α-Aminoacetamide Intermediate D->E F Step 3: Cyclization (Heat, Acetic Acid) E->F G 8-Chloro-9-methoxy-5-methyl- 1,3-dihydro-2H-1,4-benzo- diazepin-2-one F->G

Caption: Multi-step synthesis of a 1,4-Benzodiazepin-2-one.

Experimental Protocol: Synthesis of 8-Chloro-9-methoxy-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Part A: Synthesis of 1-(2-(2-Bromoacetamido)-3-chloro-4-methoxyphenyl)ethanone

  • Dissolve this compound (1.99 g, 10 mmol) in 50 mL of diethyl ether in a 250 mL flask at 0°C (ice bath).

  • In a single portion, add approximately 25 g of ice, followed by the dropwise addition of bromoacetyl bromide (1.04 mL, 12 mmol).[10]

  • Stir the mixture vigorously at 0°C for 1 hour. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold diethyl ether (3 x 20 mL).

  • Dry the solid under vacuum to obtain the α-bromoacetamide intermediate. This is often used in the next step without further purification.

Part B: Cyclization to the Benzodiazepinone

  • Suspend the crude α-bromoacetamide intermediate from Part A in 50 mL of a 7N solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. The residue is the α-aminoacetamide intermediate.

  • To this crude residue, add 30 mL of glacial acetic acid and heat the mixture at 80-90°C for 2 hours to effect cyclization.

  • After cooling, pour the reaction mixture into ice-water and neutralize with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the final benzodiazepinone.

Causality Notes:

  • Ice/Ether System (Part A): The Schotten-Baumann conditions (reaction in a two-phase system) control the reactivity and prevent over-acylation.

  • Ammonia in Methanol (Part B): Provides the nucleophilic ammonia required to displace the bromide and serves as a solvent. A sealed vessel is necessary due to the volatility of ammonia.

  • Acetic Acid Cyclization: The acidic medium catalyzes the intramolecular imine formation, leading to the seven-membered ring. Heating provides the necessary activation energy for the cyclization.

Conclusion

This compound stands out as a highly effective and versatile precursor in heterocyclic chemistry. The strategic placement of its functional groups—the ortho-aminoacetyl moiety for cyclization and the chloro and methoxy groups for molecular tuning—provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of quinolines, quinazolines, and benzodiazepines demonstrate the practical utility of this building block and offer a solid foundation for researchers aiming to explore novel chemical space in drug discovery and materials science.

References

Application Notes and Protocols: Harnessing 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Aminoacetophenone Scaffold

In the landscape of medicinal chemistry, the discovery of versatile scaffolds that can be elaborated into a diverse array of bioactive molecules is of paramount importance. 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is one such privileged starting material. Its constituent functional groups—an aromatic amine, a ketone, and a substituted phenyl ring—offer multiple reaction handles for the synthesis of a variety of heterocyclic systems. This guide provides an in-depth exploration of the medicinal chemistry applications of derivatives synthesized from this core, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the synthetic pathways for creating chalcones, quinazolines, and thiazoles, and provide detailed protocols for their biological evaluation.

The strategic placement of the chloro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The electron-donating methoxy group and the electron-withdrawing chloro group can modulate the electron density of the aromatic system, impacting receptor binding and metabolic stability. The ortho-amino ketone functionality is a classical precursor for various condensation reactions, leading to the formation of numerous heterocyclic cores that are prevalent in many approved drugs.

I. Chalcone Derivatives: Broad-Spectrum Bioactivity

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of open-chain flavonoids that are abundant in edible plants and serve as precursors for other flavonoids and isoflavonoids.[1] They are renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes.

A. Synthetic Pathway to Chalcone Derivatives

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of the starting acetophenone with a variety of substituted aromatic aldehydes.[1][4]

G A 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone C Base (e.g., KOH, NaOH) in Solvent (e.g., Ethanol) A->C B Substituted Aromatic Aldehyde (R-CHO) B->C D Chalcone Derivative C->D Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Dissolution: Dissolve this compound (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (or sodium hydroxide) to the mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Precipitation: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone product.

  • Purification: Filter the precipitate, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.[1]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

B. Anticancer Applications

Chalcone derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of tubulin polymerization.[4][5] The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate their cytotoxic activity.[5]

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

C. Antimicrobial Applications

The α,β-unsaturated carbonyl system in chalcones is also implicated in their antimicrobial activity. These compounds have shown efficacy against a range of bacteria and fungi.[2][3]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the chalcone derivatives in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

II. Quinazoline and Quinazolinone Derivatives: Kinase Inhibitors and More

Quinazoline and its oxidized form, quinazolinone, are heterocyclic scaffolds present in numerous biologically active compounds, including several approved anticancer drugs that act as kinase inhibitors (e.g., gefitinib, erlotinib).[6][7] The 2-aminoacetophenone core of our starting material is an excellent precursor for the synthesis of these bicyclic systems.

A. Synthetic Pathway to Quinazoline/Quinazolinone Derivatives

A common route to quinazolin-4(3H)-ones involves the condensation of an anthranilamide derivative with an aldehyde.[8] this compound can be converted to the corresponding anthranilamide, which then undergoes cyclization.

G A 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone B Conversion to Anthranilamide Derivative A->B D Condensation and Cyclization B->D C Aldehyde (R-CHO) C->D E Quinazolin-4(3H)-one Derivative D->E

Caption: Synthetic scheme for quinazolinone derivatives.

Experimental Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one

  • Anthranilamide Formation: The starting this compound would first need to be converted to the corresponding 2-aminobenzamide derivative. This can be a multi-step process.

  • Condensation: In a suitable solvent like dimethyl sulfoxide (DMSO), react the anthranilamide derivative with a chosen aldehyde (1.2 equivalents).[8]

  • Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 100-120°C) for several hours, monitoring by TLC.

  • Work-up: After cooling, the product can often be precipitated by the addition of water.

  • Purification: The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

  • Characterization: The final structure is confirmed by spectroscopic analysis (IR, NMR, MS).

B. Application as Anticancer Agents (Kinase Inhibitors)

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6][7]

Protocol: In Vitro Kinase Inhibition Assay

  • Kinase and Substrate Preparation: Obtain a purified recombinant kinase (e.g., EGFR, VEGFR) and its corresponding substrate.

  • Assay Buffer: Prepare an appropriate kinase assay buffer containing ATP.

  • Compound Incubation: In a 96-well plate, incubate the kinase with varying concentrations of the synthesized quinazoline derivatives for a short period.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Reaction Termination and Detection: After a set time, stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence-based assays).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

III. Thiazole Derivatives: A Privileged Heterocycle

The thiazole ring is a key structural motif in many pharmaceuticals, including antimicrobial and anticancer agents.[9][10] The 2-aminothiazole moiety, in particular, is a well-known pharmacophore.

A. Synthetic Pathway to Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings. It involves the reaction of an α-haloketone with a thiourea or thioamide. The starting this compound can be halogenated at the α-carbon to the ketone, and then reacted with a thiourea derivative.

G A 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone B α-Halogenation A->B C α-Halo Ketone Intermediate B->C E Hantzsch Thiazole Synthesis C->E D Thiourea Derivative (R-NH-CS-NH₂) D->E F 2-Aminothiazole Derivative E->F

Caption: Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

  • α-Halogenation: React this compound with a halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to form the α-bromo ketone intermediate.

  • Cyclocondensation: React the α-bromo ketone intermediate with a substituted thiourea in a solvent like ethanol under reflux.

  • Work-up: After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: Filter the solid, wash with water, and purify by recrystallization.

  • Characterization: Confirm the structure of the 2-aminothiazole derivative using spectroscopic techniques.

B. Antimycobacterial and Antiplasmodial Applications

Derivatives of 2-aminothiazole have shown promising activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively.[11]

Protocol: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv strain in an appropriate liquid medium.

  • Compound Dilution: Prepare serial dilutions of the thiazole derivatives in a 96-well plate.

  • Inoculation: Add the mycobacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

IV. Structure-Activity Relationship (SAR) Insights

A systematic exploration of derivatives from the this compound scaffold allows for the elucidation of structure-activity relationships (SAR).

Derivative ClassR-Group Modification (Example)Potential Impact on Activity
Chalcones Electron-donating/withdrawing groups on the second aromatic ringModulates cytotoxicity in cancer cells and antimicrobial potency.[5]
Quinazolinones Substitution at the 2-position of the quinazoline ringInfluences kinase binding affinity and selectivity.[7]
Thiazoles Substitution on the 2-amino groupCan be optimized for antimycobacterial and antiplasmodial activity.[11]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the synthesis of diverse heterocyclic derivatives, including chalcones, quinazolines, and thiazoles. These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of novel compounds derived from this scaffold, paving the way for the discovery of new therapeutic agents. Further derivatization and optimization, guided by SAR studies, will be crucial in developing lead compounds with enhanced potency and selectivity.

References

catalytic systems for reactions with 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the application of catalytic systems in reactions involving 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, designed for researchers, scientists, and professionals in drug development. This document provides in-depth technical notes on reaction mechanisms, detailed experimental protocols, and data-driven insights to facilitate the synthesis of complex chemical entities.

Introduction: The Versatility of a Key Building Block

This compound (CAS No. 923289-36-5) is a highly functionalized aromatic ketone that serves as a pivotal intermediate in synthetic organic and medicinal chemistry.[][2] Its structure, featuring an ortho-amino ketone moiety, a methoxy group, and a chlorine atom, offers multiple reaction sites for constructing complex molecular architectures. The amino and ketone groups are precursors for the synthesis of nitrogen-containing heterocycles, most notably quinolines, which are core scaffolds in numerous pharmaceuticals.[3][4] The chloro-substituent acts as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.[5][6] This guide details robust catalytic systems and protocols for leveraging the unique reactivity of this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound provides an ideal electrophilic site for palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating C-C and C-N bonds, dramatically expanding the structural diversity achievable from this starting material.[7][8]

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling hinges on a well-established catalytic cycle.[9] The cycle is initiated by the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl complex. This is followed by transmetalation with an organometallic reagent (in Suzuki coupling) or coordination of an amine and subsequent deprotonation (in Buchwald-Hartwig amination). The final step, reductive elimination, forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[9][10]

Palladium_Catalytic_Cycle cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle Pd_0 LₙPd(0) (Active Catalyst) Ox_Add Oxidative Addition Pd_0->Ox_Add Ar-X Pd_II_Aryl LₙPd(II)(Ar)(X) Ox_Add->Pd_II_Aryl Transmetalation Transmetalation (e.g., Suzuki) or Amine Coordination/Deprotonation (e.g., Buchwald-Hartwig) Pd_II_Aryl->Transmetalation R-M or R₂NH, Base Pd_II_Coupling LₙPd(II)(Ar)(R) Transmetalation->Pd_II_Coupling Red_Elim Reductive Elimination Pd_II_Coupling->Red_Elim Red_Elim->Pd_0 Ar-R ArR_out Coupled Product Red_Elim->ArR_out ArX_in This compound (Ar-X) ArX_in->Ox_Add RM_in Coupling Partner (e.g., Boronic Acid) RM_in->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. This reaction exhibits excellent functional group tolerance and utilizes reagents that are generally stable and have low toxicity.[10] For a substrate like this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position, creating a diverse library of substituted aniline derivatives.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[11][12]

  • Base: An aqueous base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base.[11][12]

Quantitative Data Summary: Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Effective and commercially available Pd(0) source.[11]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 eq.)Activates the boronic acid for efficient transmetalation.[12]
Solvent 1,4-Dioxane/H₂O (4:1 v/v)Biphasic system to dissolve both organic and inorganic reagents.[12]
Temperature 90 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle.[11]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[11]

    • Scientist's Note: This step is critical. Oxygen can oxidize the phosphine ligands and the Pd(0) center, leading to catalyst decomposition and reaction failure.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting aryl chloride).[12] The solution should be degassed by bubbling with argon for 15-20 minutes prior to addition.[11]

  • Reaction: Stir the reaction mixture vigorously at 90 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[11]

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Section 2: Catalytic Synthesis of Quinolines

The ortho-amino ketone functionality is a classic precursor for the synthesis of quinoline rings, a privileged scaffold in medicinal chemistry.[13] While traditional methods often require harsh conditions, modern catalytic approaches offer milder and more efficient routes.

Application Note 2: Copper-Catalyzed Three-Component Synthesis of Iminoquinolines

A highly efficient and atom-economical approach to substituted quinolines involves a copper-catalyzed three-component reaction of a 2-aminoaryl ketone, a terminal ynone, and a sulfonyl azide.[14][15] This reaction proceeds under mild, base-free conditions, which is advantageous for substrates with base-sensitive functional groups.[14] The process is believed to involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening and intramolecular cyclization cascade to furnish the quinoline product.[14]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a standard and effective catalyst for the CuAAC reaction, which initiates the cascade.[14]

  • Solvent: Acetonitrile (MeCN) is an excellent solvent for this transformation, effectively solubilizing the reactants and catalyst.

  • Reaction Conditions: The reaction is performed under neutral conditions, avoiding the use of a base which could cause self-condensation of the terminal ynone starting material.[14]

Quantitative Data Summary: Copper-Catalyzed Quinoline Synthesis

ParameterRecommended ConditionRationale
Catalyst CuI (10 mol%)Efficiently catalyzes the initial azide-alkyne cycloaddition.[14]
Ynone 1.5 equivalentsDrives the reaction to completion.
Sulfonyl Azide 1.5 equivalentsServes as the nitrogen source for the iminoquinoline.
Solvent Acetonitrile (MeCN)Apolar aprotic solvent suitable for the reaction mechanism.[14]
Temperature 80 °CMild heating promotes the reaction without significant side-product formation.[14]
Atmosphere Air or InertThe reaction is generally tolerant to air.

Experimental Protocol: Copper-Catalyzed Quinoline Synthesis

  • Reaction Setup: To a solution of this compound (1.0 eq.) and CuI (0.1 eq.) in acetonitrile (MeCN, approx. 0.3 M), add the terminal ynone (1.5 eq.) and the sulfonyl azide (e.g., tosyl azide, 1.5 eq.).

    • Scientist's Note: This one-pot, multicomponent setup is highly efficient, minimizing intermediate isolation steps and improving overall yield.

  • Reaction: Stir the mixture at 80 °C for 4-6 hours. Monitor the reaction by TLC.[14]

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent by evaporation under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired (Z)-1,2-dihydro-2-iminoquinoline product.[14]

Protocol_Workflow start Start reagents 1. Combine Reactants & Catalyst (Amino Ketone, Ynone, Azide, CuI) in MeCN start->reagents reaction 2. Heat Reaction Mixture (80 °C, 4-6 h) reagents->reaction monitor 3. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Cool & Evaporate Solvent monitor->workup Complete purify 5. Purify via Column Chromatography workup->purify product Final Product (Substituted Quinolone) purify->product

Caption: Experimental workflow for copper-catalyzed quinoline synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Quinazolinones from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] These nitrogen-containing fused heterocycles exhibit a remarkable breadth of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5] The versatility of the quinazolinone scaffold has led to the development of several clinically approved drugs, underscoring its importance in pharmaceutical research.[6]

Traditionally, the synthesis of quinazolinones has involved multi-step procedures, which can be time-consuming, economically inefficient, and generate significant chemical waste.[4] Consequently, the development of one-pot multicomponent reactions (MCRs) has emerged as a highly attractive and sustainable alternative.[7] One-pot syntheses offer several advantages, including operational simplicity, reduced reaction times, lower costs, and minimized environmental impact by decreasing the number of isolation and purification steps.[7][8]

This application note provides a detailed protocol for a one-pot synthesis of a novel quinazolinone derivative starting from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. This approach leverages the inherent reactivity of the ortho-aminoacetophenone moiety to construct the quinazolinone ring system in a single, efficient transformation. The methodologies and insights presented herein are tailored for researchers, scientists, and professionals in drug development who are seeking to expand their synthetic repertoire and explore new chemical space around this valuable scaffold.

Reaction Principle and Mechanistic Insights

The one-pot synthesis of quinazolinones from 2-aminoacetophenones typically involves the reaction with a suitable C1 or C-N source, which can range from formamide to isocyanates or aldehydes in the presence of an ammonia source.[9][10] In this proposed protocol, we will utilize an aromatic aldehyde and ammonium acetate in a reaction mediated by an oxidizing agent. This approach is advantageous due to the wide availability of substituted aldehydes, allowing for the generation of a diverse library of 2-arylquinazolinones.

The reaction proceeds through a cascade of sequential steps within a single reaction vessel:

  • Imine Formation: The primary amine of this compound condenses with the aromatic aldehyde to form a Schiff base (imine) intermediate.

  • Cyclization: The acetyl group's enol or enolate form then attacks the imine carbon in an intramolecular fashion, leading to the formation of a dihydroquinazolinone intermediate. Ammonium acetate serves as the ammonia source for the formation of the pyrimidine ring.

  • Oxidation (Aromatization): The dihydroquinazolinone intermediate is subsequently oxidized to the thermodynamically more stable quinazolinone. A mild oxidizing agent is often employed to facilitate this final aromatization step.

This sequence of reactions highlights the efficiency of one-pot synthesis, where multiple chemical transformations are orchestrated in a single operation without the need for isolating intermediates.

Visualizing the Synthetic Pathway

To provide a clear visual representation of the proposed one-pot synthesis, the following workflow and reaction mechanism diagrams are provided in Graphviz DOT language.

G cluster_workflow Experimental Workflow A Combine Starting Materials: This compound, Aromatic Aldehyde, Ammonium Acetate B Add Solvent and Catalyst/Oxidant A->B C Heat the Reaction Mixture (e.g., Reflux) B->C D Monitor Reaction Progress (TLC) C->D E Work-up and Isolation: Cool, Precipitate, Filter D->E F Purification (Recrystallization/Chromatography) E->F G Characterization: NMR, IR, Mass Spectrometry F->G G cluster_mechanism Plausible Reaction Mechanism Starting_Materials This compound + Ar-CHO Imine Schiff Base (Imine) Intermediate Starting_Materials->Imine Condensation (-H2O) Dihydroquinazolinone Dihydroquinazolinone Intermediate Imine->Dihydroquinazolinone Intramolecular Cyclization (+NH3 from Ammonium Acetate) Quinazolinone Final Quinazolinone Product Dihydroquinazolinone->Quinazolinone Oxidation (-2H)

References

protocol for the purification of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone Derivatives: A Guide to Recrystallization and Chromatographic Purification

Abstract This document provides a comprehensive guide for the purification of this compound and its derivatives, key intermediates in pharmaceutical synthesis.[1] We present detailed, step-by-step protocols for both recrystallization and column chromatography, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users with a deep understanding of the purification principles. This guide emphasizes safety, troubleshooting, and analytical validation to ensure the consistent attainment of high-purity compounds.

Introduction: The Importance of Purity

This compound is a substituted acetophenone derivative.[1][][3] Such functionalized acetophenones are critical building blocks in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[4][5][6][7] The purity of these starting materials is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent synthetic steps. This application note details robust methodologies for purifying the title compound and its analogs, ensuring a high degree of purity suitable for demanding research and development applications.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueReference
IUPAC Name This compound[]
CAS Number 923289-36-5[1][3]
Molecular Formula C₉H₁₀ClNO₂[1][]
Molecular Weight 199.63 g/mol [1][]
Boiling Point 366.8°C at 760 mmHg[1][]
Density ~1.3 g/cm³[1][]

Foundational Safety Protocol

Handling aminophenol derivatives requires strict adherence to safety protocols due to their potential hazards, including acute toxicity if swallowed or inhaled, and suspected mutagenicity.[8][9][10]

2.1. Personal Protective Equipment (PPE) Always wear the following mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.[8][11]

  • Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

2.2. Handling and Storage

  • Handling: Avoid all direct contact with the substance.[11] Do not breathe dust. After handling, wash hands and skin thoroughly.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[8] These compounds can be sensitive to air, light, and moisture.[11]

2.3. Emergency & First Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8][11]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8][11]

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[8]

Purification Strategy: Selecting the Right Path

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.[12]

  • Recrystallization is the preferred method for crude products with relatively high purity (typically >90%). It is efficient for removing small amounts of impurities with different solubility profiles.

  • Column Chromatography is necessary for complex mixtures, oily products, or when impurities have similar solubility characteristics to the desired compound, making recrystallization ineffective.[12][13]

The following decision-making workflow can guide your choice:

G start Crude Product tlc Perform TLC Analysis start->tlc decision Single major spot with minor impurities? tlc->decision recrystallize Proceed with Recrystallization decision->recrystallize  Yes chromatography Proceed with Column Chromatography decision->chromatography  No (Multiple spots / Oily product) end Pure Product recrystallize->end chromatography->end

Caption: Decision workflow for purification method selection.

Protocol 1: Purification by Recrystallization

This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.[12]

4.1. Step-by-Step Methodology

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent should dissolve the compound well when hot but poorly when cold.[12] For aromatic ketones like the target compound, suitable solvents to screen include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane.[12]

    • Experimental Causality: Using a solvent that dissolves the compound too well at cold temperatures will result in low recovery. Conversely, a solvent that dissolves the compound poorly even when hot will not be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding the solvent in small portions until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal adsorbs colored impurities. Remove the charcoal by hot gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to precipitate as an oil or as very small crystals that trap impurities.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[12] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly.

5.1. Step-by-Step Methodology

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Analysis: Determine optimal solvent system (eluent). pack 2. Column Packing: Prepare a slurry of silica gel in the eluent and pack the column. tlc->pack load 3. Sample Loading: Dissolve crude product in minimal solvent and load onto the column. pack->load elute 4. Elution: Pass eluent through the column and collect fractions. load->elute analyze 5. Fraction Analysis: Analyze collected fractions by TLC. elute->analyze combine 6. Combine Fractions: Pool the fractions containing the pure product. analyze->combine evaporate 7. Solvent Evaporation: Remove solvent using a rotary evaporator. combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography.

  • TLC Analysis & Eluent Selection:

    • Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate proportion).[12]

    • The ideal eluent system should provide a good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[12]

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.[12]

    • Allow the silica to settle into a packed bed, then add a thin layer of sand on top to prevent disturbance.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin adding the eluent to the top of the column continuously.

    • Maintain a constant flow rate (using gentle air pressure for "flash" chromatography).

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[12] Spot multiple fractions on the same TLC plate for direct comparison.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[12]

Characterization and Purity Assessment

After purification, it is crucial to confirm the identity and assess the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick check should show a single spot.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure and identity of the purified compound.[14]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization The chosen solvent is not ideal; the compound is still too soluble at low temperatures. OR The solution was cooled too quickly.Try a different solvent or a solvent mixture (e.g., add a non-polar "anti-solvent" like hexane).[12] Ensure the solution cools slowly to room temperature before placing it in an ice bath.[12]
Poor separation during column chromatography The eluent polarity is too high, causing all compounds to elute quickly. OR Impurities have very similar polarity to the product.Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio).[12] If co-elution persists, consider using a different stationary phase (e.g., alumina) or re-purify using recrystallization if possible.[12]
Product fails to elute from the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol may be needed.[12]
Multiple spots on TLC after purification The purification was incomplete. Fractions containing impurities may have been combined with pure fractions.Re-run the column chromatography with a shallower polarity gradient. Re-combine only the purest fractions based on careful TLC analysis.[12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5)[1][][3]. We will explore common pitfalls leading to low yields and provide structured, field-proven troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is critically low after attempting a direct Friedel-Crafts acylation of 2-chloro-3-methoxyaniline. What is the fundamental flaw in this approach?

Answer: This is the most common pitfall for this synthesis. A direct Friedel-Crafts acylation on an aniline or its derivatives is inherently problematic and the primary reason for low to non-existent yields.

Causality: The issue lies in the interaction between the basic amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[4][5]

  • Lewis Acid-Base Complexation: The lone pair of electrons on the aniline's nitrogen atom acts as a Lewis base, attacking the Lewis acid catalyst.[6] This forms a stable acid-base complex.

  • Ring Deactivation: This complexation places a positive charge on the nitrogen atom (forming an ammonium-like species), which is adjacent to the aromatic ring. This group is now a powerful electron-withdrawing and deactivating group, effectively shutting down the electrophilic aromatic substitution required for acylation.[5][7]

  • Catalyst Sequestration: More than a stoichiometric amount of the Lewis acid is consumed by the amine, leaving little to no catalyst available to activate the acylating agent (e.g., acetyl chloride).

Essentially, the starting material deactivates itself and consumes the catalyst.

Aniline 2-Chloro-3-methoxyaniline (-NH2 group) Complex Deactivated Complex (-NH2+-AlCl3-) Aniline->Complex Lewis Base Attack LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex Catalyst Sequestered NoReaction No Acylation Product Complex->NoReaction Ring Deactivated

Caption: Lewis acid complexation with the aniline substrate.

Question 2: Given the failure of direct acylation, what is the most reliable synthetic strategy to improve my yield?

Answer: A two-step approach involving protection of the amino group is the standard, authoritative method to circumvent the issues described above. Alternatively, a nitration-reduction sequence on the corresponding chloro-methoxy acetophenone is a robust and often higher-yielding pathway.

Strategy 1: Protection-Acylation-Deprotection

  • Protect: Convert the amino group into an amide (e.g., an acetanilide) by reacting it with acetic anhydride or acetyl chloride. The resulting amide is less basic and does not form a deactivating complex with the Lewis acid.[6]

  • Acylate: Perform the Friedel-Crafts acylation on the protected N-acetyl-2-chloro-3-methoxyaniline. The amide group is an ortho-, para-director, and since the para position is blocked by the methoxy group, acylation is directed to the ortho position (C6).

  • Deprotect: Hydrolyze the amide group under acidic or basic conditions to reveal the target primary amine.

Strategy 2: Nitration-Reduction

  • Synthesize Precursor: Start with 1-(3-chloro-4-methoxyphenyl)ethanone.

  • Nitrate: Introduce a nitro group onto the aromatic ring using a nitrating mixture (e.g., HNO₃/H₂SO₄). The directing effects of the chloro (ortho-, para-) and acetyl (meta-) groups will favor nitration at the C2 position.

  • Reduce: Reduce the nitro group to an amino group. Common and effective methods include using tin(II) chloride (SnCl₂) with hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C).[4] This route often provides cleaner products and higher overall yields.[8][9]

cluster_0 Strategy 1: Protection Route cluster_1 Strategy 2: Nitration-Reduction Route Start1 2-Chloro-3-methoxyaniline Protect Protect (e.g., Acetic Anhydride) Start1->Protect Acylate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Protect->Acylate Deprotect Deprotect (Acid/Base Hydrolysis) Acylate->Deprotect Product1 Final Product Deprotect->Product1 Start2 1-(3-Chloro-4-methoxyphenyl)ethanone Nitrate Nitration (HNO3 / H2SO4) Start2->Nitrate Reduce Reduction (e.g., SnCl2 / HCl) Nitrate->Reduce Product2 Final Product Reduce->Product2

Caption: Recommended synthetic strategies for the target molecule.

Question 3: I am getting multiple products during my Friedel-Crafts acylation step (on the protected substrate). How can I improve regioselectivity?

Answer: Poor regioselectivity can arise from suboptimal reaction conditions. The key is to control the kinetic vs. thermodynamic product formation.

ProblemProbable Cause(s)Suggested Solution(s)
Isomer Formation High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for acylation at less-favored positions.Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the electrophile.[8]
Excess Acylating Agent/Catalyst: Can lead to di-acylation or other side reactions.Use a precise stoichiometry. A slight excess of the acylating agent (1.1-1.2 eq) is common, but a large excess should be avoided.
Choice of Lewis Acid: Stronger Lewis acids can sometimes be less selective.Consider milder but effective Lewis acids for anilides, such as gallium triflate (Ga(OTf)₃) or bismuth triflate (Bi(OTf)₃), which can offer higher yields and selectivity.[10][11][12]
Side Products Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic. Water will hydrolyze the catalyst and the acylating agent, reducing efficiency and creating side products.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[4]

Question 4: My workup and purification steps result in significant product loss. How can I optimize the isolation of my final amine product?

Answer: Product loss during workup is often due to improper pH control and emulsification during extraction. The amino group makes the product's solubility highly pH-dependent.

  • Quenching: After the reaction is complete, the mixture is typically quenched by pouring it slowly onto crushed ice and acid (e.g., HCl). This decomposes the aluminum chloride complex. Your product will be in the aqueous layer as the protonated hydrochloride salt.

  • Basification (Crucial Step): To extract the product into an organic solvent (like Ethyl Acetate or Dichloromethane), you must deprotonate the amine. Slowly add a base (e.g., cold NaOH solution or saturated NaHCO₃) until the aqueous layer is basic (pH > 8).[4] Check the pH with litmus paper or a pH meter. The free amine is much more soluble in organic solvents.

  • Extraction: Perform multiple extractions with a suitable organic solvent. Three extractions with smaller volumes are more effective than one large extraction.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to break up emulsions and remove residual water.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate).

start Reaction Complete quench 1. Quench on Ice/HCl (Product is R-NH3+Cl- in H2O) start->quench basify 2. Basify to pH > 8 (Product is R-NH2) quench->basify extract 3. Extract with Organic Solvent (e.g., EtOAc) basify->extract Critical Step for Yield wash 4. Wash with Brine extract->wash dry 5. Dry (e.g., Na2SO4), Filter, Evaporate wash->dry purify 6. Purify (Column or Recrystallization) dry->purify product Pure Product purify->product

References

Technical Support Center: Synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this key intermediate. We will delve into the mechanistic origins of common impurities and provide robust, field-tested troubleshooting strategies and protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are its inherent challenges?

The most logical and widely applicable method for synthesizing this molecule is a multi-step pathway beginning with 2-chloro-3-methoxyaniline. The core transformation is a Friedel-Crafts Acylation , a classic electrophilic aromatic substitution reaction, to introduce the acetyl group onto the aromatic ring.[1] However, the presence of a highly activating and basic amino group (-NH2) on the ring presents significant challenges.

The free amine will readily form a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction deactivates the aromatic ring towards the desired acylation and can lead to a complex mixture of byproducts or reaction failure.[2] Therefore, a protecting group strategy is essential for a successful and clean synthesis.

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 2-chloro-3-methoxyaniline B Protection (Acetylation) A->B Acetic Anhydride C N-(2-chloro-4-methoxyphenyl)acetamide B->C D Friedel-Crafts Acylation C->D Acetyl Chloride, AlCl3 E 1-(2-Acetamido-3-chloro-4-methoxyphenyl)ethanone D->E F Deprotection (Hydrolysis) E->F Aq. HCl G This compound (Target) F->G

Caption: Proposed synthetic workflow for the target molecule.

Q2: What are the most common byproducts in this synthesis and how are they formed?

Byproduct formation is the primary challenge in this synthesis. Understanding their origin is key to mitigating their formation. The main impurities can be categorized as follows:

  • Regioisomeric Byproducts: These arise from the Friedel-Crafts acylation occurring at different positions on the aromatic ring. While the acetamido group is a strong ortho-, para- director, and the methoxy group is also ortho-, para- directing, acylation can potentially occur at the position ortho to the methoxy group, leading to the formation of 1-(3-Amino-2-chloro-5-methoxyphenyl)ethanone (after deprotection).

  • Diacylated Byproducts: Although the acylated product is deactivated, preventing further substitution, forcing conditions (high temperature, excess acylating agent) can lead to the introduction of a second acetyl group.[2]

  • Byproducts from Incomplete Reactions: Incomplete protection or deprotection steps will result in residual starting materials or intermediates in the final product. For instance, incomplete hydrolysis will leave 1-(2-Acetamido-3-chloro-4-methoxyphenyl)ethanone as an impurity.

  • Degradation Products: The use of strong acids and high temperatures can lead to the formation of complex, often colored, polymeric byproducts.[3]

The formation of the primary regioisomeric byproduct is visualized below:

Byproduct_Formation cluster_0 Friedel-Crafts Acylation of Protected Intermediate cluster_1 Electrophilic Attack Start N-(2-chloro-4-methoxyphenyl)acetamide Desired Attack at C6 (ortho to Acetamido) Start->Desired Major Pathway Undesired Attack at C5 (ortho to Methoxy) Start->Undesired Minor Pathway Product_Desired 1-(2-Acetamido-3-chloro-4-methoxyphenyl)ethanone Desired->Product_Desired Product_Undesired 1-(3-Acetamido-2-chloro-5-methoxyphenyl)ethanone (Regioisomeric Impurity) Undesired->Product_Undesired

Caption: Formation of the desired product vs. a key regioisomeric byproduct.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
TS-01 Low or No Yield of Acylated Product 1. Catalyst Deactivation: The Lewis acid (AlCl₃) is moisture-sensitive. Any water in the solvent or on the glassware will quench it. 2. Incomplete Amine Protection: Residual free amine in the protected intermediate is deactivating the catalyst.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. 2. Confirm the purity of the N-acetylated intermediate by NMR or LC-MS before proceeding.
TS-02 Multiple Spots on TLC / Peaks on HPLC with Similar Mass Formation of Regioisomers: The directing effects of the substituents are allowing for acylation at multiple positions on the ring.1. Optimize Reaction Temperature: Lowering the temperature of the Friedel-Crafts reaction can often improve regioselectivity. 2. Purification: Employ careful column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is recommended. See Protocol 2 .
TS-03 Significant Amount of High Molecular Weight Impurity Detected Diacylation: Reaction conditions are too harsh, leading to a second acylation event on the product ring.1. Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the acetylating agent (acetyl chloride). 2. Reaction Time & Temperature: Avoid prolonged reaction times and excessive heat after the initial reaction is complete.
TS-04 Final Product is Dark Brown/Black or Tar-like Degradation/Polymerization: The substrate or product is sensitive to the strongly acidic reaction conditions.1. Lower Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). 2. Inverse Addition: Add the substrate to the Lewis acid/acyl chloride mixture slowly to maintain a low concentration of the reactive species.

Experimental Protocols

Protocol 1: Recommended Synthetic Procedure

Step A: Protection of 2-chloro-3-methoxyaniline

  • In a round-bottom flask, dissolve 2-chloro-3-methoxyaniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chloro-4-methoxyphenyl)acetamide.

Step B: Friedel-Crafts Acylation

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq).

  • Add anhydrous dichloromethane and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq). Stir for 15 minutes.

  • Dissolve the N-(2-chloro-4-methoxyphenyl)acetamide from Step A in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate.

Step C: Deprotection (Acid Hydrolysis)

  • To the crude product from Step B, add a 1:1 mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude target compound.

Protocol 2: Impurity Profiling and Purification

A. HPLC Method for Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: The desired product, being more polar, will typically elute before less polar byproducts like any remaining protected intermediate.

B. Purification by Column Chromatography

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved product onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 30-40%).

  • Collect fractions and analyze by TLC or HPLC to isolate the pure this compound.

Troubleshooting Decision Tree

troubleshooting_flowchart start Reaction Complete. Analyze Crude Product by LC-MS/TLC. q_yield Is the yield > 70%? start->q_yield q_purity Is the main peak > 95% pure? q_yield->q_purity Yes low_yield Low Yield. Refer to TS-01. Check catalyst, solvent dryness, and starting material purity. q_yield->low_yield No impure Product is Impure. q_purity->impure No success Success! Proceed with characterization. q_purity->success Yes q_impurities What is the nature of impurities? impure->q_impurities isomers Isomers Detected. Refer to TS-02. Optimize temperature and perform careful column chromatography. q_impurities->isomers Multiple peaks with same mass high_mw High MW Byproducts. Refer to TS-03. Reduce acylating agent stoichiometry. q_impurities->high_mw Peak with higher mass tar Product is a dark tar. Refer to TS-04. Lower reaction temperature, use inverse addition. q_impurities->tar Dark/Polymeric

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Intramolecular Cyclization of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis of 6-chloro-7-methoxy-4-methyl-1H-indole via the intramolecular cyclization of 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimization parameters of this specific transformation. Our goal is to provide actionable insights rooted in established chemical principles to enhance your reaction yield, purity, and reproducibility.

The indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The specific target of this reaction, a substituted indole, serves as a valuable intermediate for the development of novel therapeutic agents. This guide provides a comprehensive framework for troubleshooting and optimizing this crucial synthetic step.

Reaction Overview: An Intramolecular Cyclodehydration

The conversion of this compound to 6-chloro-7-methoxy-4-methyl-1H-indole is an intramolecular cyclodehydration reaction. The reaction proceeds through the nucleophilic attack of the ortho-amino group onto the ketone's carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an enamine, which then tautomerizes to the stable aromatic indole ring. This process is typically facilitated by an acid or base catalyst.[2] Understanding this mechanism is crucial for diagnosing and resolving experimental issues.

Reaction_Mechanism cluster_main Acid-Catalyzed Pathway SM This compound HA Hemiaminal Intermediate SM->HA + H⁺, -H⁺ (Protonation of C=O, intramolecular attack) EN Enamine Intermediate HA->EN + H⁺, -H₂O (Dehydration) PD 6-chloro-7-methoxy-4-methyl-1H-indole EN->PD - H⁺ (Tautomerization)

Caption: Generalized acid-catalyzed intramolecular cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalytic systems used for this type of intramolecular cyclization?

Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction by protonating the carbonyl group, making it more electrophilic.[3] Alternatively, base catalysts (e.g., NaOH, KOH, NaOEt) can be used to facilitate the initial nucleophilic attack, although this is sometimes less common for this specific transformation. The choice of catalyst is critical and substrate-dependent.[4]

Q2: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material (more polar) and the indole product (less polar). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progress. For more quantitative analysis, LC-MS can be employed.

Q3: What are the primary side reactions or byproducts I should be aware of?

The most common side reactions are intermolecular condensations, where two molecules of the starting material react with each other, leading to dimer formation or polymerization, especially at high concentrations.[6] At excessively high temperatures or under harsh acidic/basic conditions, degradation of the starting material or the indole product can occur, often visible as charring or the formation of insoluble tarry materials.[5]

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: Very Low or No Product Yield

Q: My reaction is not proceeding, or the TLC analysis shows only starting material even after several hours. What are the likely causes and how can I fix this?

This is a frequent issue that can be resolved by systematically evaluating the core reaction parameters.

Troubleshooting_Low_Yield Start Low / No Yield CheckPurity Verify Starting Material Purity Start->CheckPurity CheckCatalyst Is the Catalyst Appropriate & Active? CheckPurity->CheckCatalyst If pure CheckTemp Is Temperature Optimal? CheckCatalyst->CheckTemp If appropriate CheckSolvent Is Water Removal Necessary? CheckTemp->CheckSolvent If optimal Solution Systematically Optimize Conditions CheckSolvent->Solution

Caption: Logical workflow for troubleshooting low reaction yield.

Possible Cause & Recommended Solution

  • Inadequate Catalysis: The chosen catalyst may be inappropriate or insufficient for your substrate.

    • Solution: Screen a panel of catalysts. If using an acid catalyst, start with a moderate one like p-TsOH (5-10 mol%). If the reaction is slow, you can try stronger Brønsted acids or a Lewis acid like ZnCl₂. Ensure the catalyst is not old or degraded.[6] The table below provides a starting point for screening.

  • Suboptimal Temperature: The reaction may be kinetically slow at the current temperature, or too high a temperature could be causing degradation.[5]

    • Solution: If the reaction is clean but slow at a lower temperature (e.g., 80°C), gradually increase the temperature in 10-20°C increments while monitoring by TLC.[5] Conversely, if you observe darkening of the reaction mixture or spot streaking on the TLC plate, the temperature is likely too high and should be reduced.

  • Inhibition by Water: The reaction produces one equivalent of water. As a reversible reaction, the accumulation of water can inhibit the equilibrium and prevent the reaction from reaching completion.[2][5]

    • Solution: If running the reaction in a non-polar solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms. For other solvents, adding molecular sieves can effectively sequester water.[7]

  • Poor Reagent Quality: Impurities in the starting material can act as catalyst poisons or lead to undesired side reactions.[4]

    • Solution: Confirm the purity of your this compound using NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use. Ensure solvents are anhydrous, as moisture can interfere with the reaction.[5]

Table 1: Catalyst and Solvent Screening Suggestions
Catalyst (Loading)SolventTemperature (°C)Notes
p-TsOH (10 mol%)Toluene110 (Reflux)Standard starting point. Use with a Dean-Stark trap to remove water.
H₂SO₄ (catalytic)Ethanol80 (Reflux)A stronger Brønsted acid. May require careful optimization to avoid charring.
ZnCl₂ (1.0 eq)Dioxane100 (Reflux)Lewis acid catalysis, can be effective when Brønsted acids fail.[3]
Polyphosphoric Acid (PPA)-100-120Can act as both catalyst and solvent. Workup can be challenging.
None (Thermal)Dowtherm A200-250For substrates resistant to catalytic cyclization.[6] High temperatures may cause degradation.
Problem 2: Formation of Multiple Products or Significant Impurities

Q: My TLC analysis shows multiple spots in addition to my desired product. How can I improve the reaction's selectivity?

The formation of multiple products typically points to either side reactions (like intermolecular condensation) or degradation.

Possible Cause & Recommended Solution

  • Intermolecular Condensation: At high concentrations, the starting material can react with itself to form dimers and oligomers.

    • Solution: Lower the concentration of the starting material in the solvent (i.e., run the reaction under more dilute conditions). This favors the intramolecular pathway over the intermolecular one.

  • Degradation: Harsh reaction conditions (e.g., strong acid, high heat) can cause the starting material or the sensitive indole product to decompose.[5]

    • Solution: Switch to a milder catalyst (e.g., from H₂SO₄ to p-TsOH). Lower the reaction temperature and compensate with a longer reaction time. The goal is to find a balance that allows for a reasonable reaction rate while minimizing degradation.[6]

  • Oxidation: The electron-rich aniline and indole moieties can be susceptible to air oxidation, especially at elevated temperatures.

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and using appropriate Schlenk techniques.[4]

Exemplary Experimental Protocol

The following protocol is a generalized starting point. It must be optimized for your specific laboratory conditions and scale.

Protocol 1: Acid-Catalyzed Cyclization using p-TsOH in Toluene

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add toluene as the solvent (to a concentration of approx. 0.1 M). Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-chloro-7-methoxy-4-methyl-1H-indole.

References

Technical Support Center: A Guide to Utilizing 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile substituted aminoacetophenone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and mitigate potential side reactions, ensuring the success of your synthetic endeavors.

Introduction to this compound

This compound is a valuable building block in organic synthesis, featuring a unique combination of reactive functional groups: a nucleophilic aromatic amine, an electrophilic ketone, and electron-donating and -withdrawing substituents on the aromatic ring. This distinct substitution pattern offers a gateway to a diverse range of complex molecules, particularly heterocyclic scaffolds. However, this same structural complexity can also lead to a variety of undesired side reactions if not properly managed. This guide will equip you with the knowledge to harness the full synthetic potential of this compound while avoiding common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?

A1: The discoloration and formation of insoluble tars are classic signs of aniline oxidation.[1] The amino group in your starting material is susceptible to oxidation, especially in the presence of air, strong acids, or certain metal catalysts at elevated temperatures.[1][2]

Prevention Strategies:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Amine Protection: If the reaction conditions are harsh, consider protecting the amine group as a carbamate (e.g., Boc) or an amide. This significantly reduces its susceptibility to oxidation.[3]

  • Purified Reagents: Ensure your starting material and all other reagents are of high purity, as trace metal impurities can catalyze oxidation.

Q2: I am attempting a reaction at the ketone, but I am observing low conversion and the formation of multiple byproducts. What could be the issue?

A2: The primary amino group can interfere with reactions targeting the ketone. For instance, in base-catalyzed reactions, the amine can act as a competing nucleophile or base. In acid-catalyzed reactions, the amine can be protonated, altering the electronic properties of the ring and potentially deactivating the ketone. Furthermore, self-condensation of the ketone can occur under certain conditions.[4][5]

Troubleshooting:

  • Protect the Amine: The most reliable solution is to protect the amino group. An acetyl or Boc protecting group will prevent its interference in most reactions at the ketone.[3]

  • Reaction Conditions: Carefully control the stoichiometry of your reagents and the reaction temperature. For instance, in aldol-type reactions, using a strong, non-nucleophilic base like LDA to quantitatively form the enolate can minimize self-condensation.[4]

Q3: How should I store this compound to ensure its stability?

A3: Like many anilines, this compound can be sensitive to light and air.[6] Over time, it may darken due to slow oxidation.

Storage Recommendations:

  • Container: Store in a tightly sealed, amber glass vial to protect from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen.

  • Temperature: Store in a cool, dark, and dry place.[7] Refrigeration is recommended.

Q4: I am trying to perform a Friedel-Crafts acylation on the aromatic ring, but the reaction is not working. Why?

A4: Direct Friedel-Crafts reactions on anilines are notoriously difficult.[6][8] The lone pair on the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[4][9]

Solution:

  • Protect the Amine: The amino group must be protected, typically as an amide (e.g., acetanilide derivative), before attempting a Friedel-Crafts reaction. The amide is less basic and will not irreversibly complex with the Lewis acid. The protecting group can be removed after the acylation is complete.[4][6]

Troubleshooting Guide for Common Side Reactions

This section provides a detailed breakdown of potential side reactions and strategies to mitigate them.

Side Reaction 1: Intramolecular Cyclization (Friedländer Annulation)

The ortho-disposition of the amino and acetyl groups makes this molecule a prime candidate for intramolecular cyclization reactions, particularly the Friedländer synthesis, to form substituted quinolines.[10][11] While this can be a desired transformation, it can also be an unexpected and problematic side reaction.

Conditions Favoring Cyclization:

  • Presence of a reactive α-methylene ketone or aldehyde.

  • Acidic or basic catalysis.[1][2]

  • Elevated temperatures.

Troubleshooting Scenarios & Solutions:

Symptom Potential Cause Recommended Solution
Formation of an unexpected, less polar byproduct, often with a distinct UV absorbance.Unintended Friedländer condensation with another carbonyl-containing reagent or solvent.Protect the amino group: Use a Boc or acetyl protecting group to prevent the initial imine formation required for cyclization.[3] Careful selection of reagents and solvents: Avoid reactive carbonyl compounds if cyclization is not desired.
Low yield in a desired reaction due to consumption of starting material to form a quinoline byproduct.Reaction conditions (e.g., high temperature, presence of acid/base) are promoting the cyclization pathway.Modify reaction conditions: Lower the reaction temperature and use a non-protic solvent if possible. Use a protected starting material: As mentioned above, protecting the amine is the most effective strategy.

Friedlander_Side_Reaction start This compound + Carbonyl Compound (R-CH2-C(O)-R') conditions Acid or Base Catalyst Heat start->conditions side_product Substituted Quinoline Byproduct conditions->side_product protect_amine protect_amine protect_amine->start Prevents modify_conditions modify_conditions modify_conditions->conditions Avoids

Side Reaction 2: Self-Condensation of the Ketone

Like other ketones with α-hydrogens, this compound can undergo base-catalyzed self-condensation (an aldol-type reaction) to form a dimeric byproduct.[4][5]

Conditions Favoring Self-Condensation:

  • Presence of a base (e.g., hydroxides, alkoxides).

  • Elevated temperatures.

Troubleshooting Scenarios & Solutions:

Symptom Potential Cause Recommended Solution
Formation of a higher molecular weight byproduct, often with reduced solubility.Base-catalyzed self-condensation of the starting material.Use a non-nucleophilic, sterically hindered base: Lithium diisopropylamide (LDA) at low temperatures can be used to quantitatively form the enolate, minimizing the presence of the neutral ketone that can act as an electrophile.[4] Slow addition of reagents: If reacting the enolate with an electrophile, add the electrophile slowly to the pre-formed enolate solution.
Complex reaction mixture with multiple higher molecular weight species.A cascade of condensation and other side reactions.Lower the reaction temperature: This will slow down the rate of self-condensation. Protect the amine: The amino group can also participate in side reactions under basic conditions. Protecting it can lead to a cleaner reaction profile.

Self_Condensation ketone 2 x 1-(2-Amino-3-chloro- 4-methoxyphenyl)ethanone base Base (e.g., NaOH, EtO-) ketone->base Reacts with dimer Dimeric Aldol Adduct base->dimer Forms strong_base strong_base strong_base->base Alternative to low_temp low_temp low_temp->base Modify

Side Reaction 3: Oxidation of the Amino Group

As detailed in the FAQs, oxidation of the aniline moiety is a common issue, leading to colored impurities and polymerization.[1]

Troubleshooting Scenarios & Solutions:

Symptom Potential Cause Recommended Solution
Reaction mixture darkens significantly upon heating or addition of an acid/oxidizing agent.Oxidation of the aniline.Use an inert atmosphere: Rigorously exclude oxygen from the reaction.[1] Protect the amino group: Acylation to form an amide is a highly effective way to prevent oxidation.[3]
Product is isolated as a dark oil or solid that is difficult to purify.Presence of oxidized, polymeric impurities.Purification with activated carbon: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities. Chromatography: Column chromatography on silica gel can be effective, but highly polar, colored impurities may streak.

Experimental Protocols

Protocol 1: Protection of the Amino Group as a Boc-Carbamate

This protocol provides a general method for protecting the primary amino group, which is often a crucial first step before attempting further transformations.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add TEA or DIPEA (1.2 eq).

  • To the stirred solution, add (Boc)₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: A Representative Friedländer Annulation to a Substituted Quinoline

This protocol illustrates the use of this compound in a Friedländer synthesis to form a substituted quinoline.

Materials:

  • This compound

  • A ketone with an α-methylene group (e.g., acetylacetone)

  • Ethanol

  • Potassium hydroxide (KOH) or another suitable base/acid catalyst[10]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the α-methylene ketone (1.1 eq) to the solution.

  • Add a catalytic amount of KOH (e.g., 20 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[2]

References

improving the yield of quinazoline synthesis from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Yields from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Welcome to the Technical Support Center. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have designed this guide to provide in-depth technical assistance for the synthesis of quinazoline derivatives, specifically addressing the challenges that may arise when starting from this compound. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the practical issues encountered in the laboratory.

Our approach is grounded in established chemical principles and validated through numerous real-world applications. We aim to not only provide solutions but also to explain the underlying chemical reasoning, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Synthesis Protocol

To effectively troubleshoot, we must first establish a baseline protocol. The synthesis of quinazolines from 2'-aminoacetophenones is a well-established transformation, often proceeding via a variation of the Friedländer annulation or related cyclocondensation reactions.[1][2] Given the structure of this compound, a plausible and efficient approach involves its condensation with an aldehyde in the presence of a suitable catalyst and nitrogen source, such as ammonium acetate.

The chloro group at the 3-position is an electron-withdrawing group, which can influence the reactivity of the starting material, while the methoxy group at the 4-position is electron-donating.[3][4] Understanding these electronic effects is crucial for optimizing the reaction conditions.

Below is a generalized, robust starting protocol for the synthesis of a 2-aryl-8-chloro-7-methoxy-4-methylquinazoline derivative.

Hypothetical Experimental Protocol: Synthesis of 2-Aryl-8-chloro-7-methoxy-4-methylquinazoline

Materials:

  • This compound

  • Aryl aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (or another suitable solvent like DMSO for less soluble reactants)

  • Catalyst (optional, e.g., molecular iodine, ceric ammonium nitrate)[5][6]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add the aryl aldehyde (1.1 equivalents) and ammonium acetate (3-5 equivalents).

  • Add ethanol to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • If using a catalyst, add it at this stage (e.g., I₂ at 10-20 mol%).

  • Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation or proceed with extraction.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[7]

Section 2: Troubleshooting Guide - Low Yield

One of the most common challenges in organic synthesis is achieving a satisfactory yield.[7] Below are frequently asked questions and a systematic approach to diagnosing and resolving low-yield issues in your quinazoline synthesis.

Frequently Asked Questions (FAQs) - Low Yield

Q1: My reaction is showing very low conversion of the starting material, this compound. What are the likely causes?

A1: Low conversion often points to suboptimal reaction conditions or issues with reagent quality. Here are the primary factors to investigate:

  • Insufficient Reaction Temperature: The Friedländer annulation and related quinazoline syntheses often require thermal energy to overcome the activation barrier for cyclization.[1] The electron-withdrawing nature of the chlorine atom on your starting material may slightly deactivate the aromatic ring, necessitating higher temperatures.

  • Inadequate Reaction Time: Complex multi-step reactions may require longer periods to reach completion. It's crucial to monitor the reaction over time to determine the optimal duration.

  • Poor Solubility of Reactants: If your starting materials or intermediates are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[1]

  • Reagent Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction or lead to side products.[7] Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the desired reaction pathway.

  • Presence of Moisture: Some variations of this synthesis can be sensitive to water, which can hydrolyze intermediates or quench catalysts.[1]

Q2: I am observing the formation of my desired product, but the isolated yield is still poor. Where could I be losing my product?

A2: If you observe good product formation by TLC or LC-MS but have a low isolated yield, the issue likely lies in the workup and purification steps.

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized to keep your quinazoline product in its neutral, less water-soluble form.[7] Experiment with different extraction solvents to find the one that provides the best recovery.[7]

  • Precipitation/Crystallization Issues: If you are purifying by recrystallization, the choice of solvent is critical. The ideal solvent will dissolve your product at high temperatures but have low solubility at cooler temperatures. Slow cooling is often key to forming pure crystals.[7]

  • Irreversible Adsorption on Silica Gel: Highly polar or basic quinazoline derivatives can sometimes bind strongly to silica gel, leading to significant losses during column chromatography.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields.

Quantitative Guide to Optimizing Reaction Parameters
ParameterInitial ConditionOptimization StrategyExpected Outcome
Temperature Reflux in Ethanol (~78 °C)Increase temperature by using a higher boiling solvent (e.g., Toluene, DMSO) in 10-20 °C increments.Increased reaction rate and conversion.[1]
Reaction Time 4-6 hoursMonitor by TLC/LC-MS at regular intervals (e.g., every 2 hours) to determine the point of maximum conversion.Ensure the reaction goes to completion without product degradation.
Solvent EthanolIf solubility is an issue, screen solvents like DMF or DMSO.Improved homogeneity and reaction rate.[1]
Catalyst NoneIntroduce a catalyst such as molecular iodine (10-20 mol%) or a Lewis acid.Accelerated reaction rate, potentially allowing for milder conditions.[2]

Section 3: Troubleshooting Guide - Side Reactions and Impurities

The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired quinazoline.

Frequently Asked Questions (FAQs) - Side Reactions

Q1: I am observing an unexpected byproduct with a similar polarity to my starting material. What could it be?

A1: A common side reaction in syntheses involving 2'-aminoacetophenones and aldehydes is the formation of a Schiff base (imine) between the amino group and the aldehyde, which may not proceed to the cyclized quinazoline. This is especially possible if the cyclization step has a high activation energy.

  • Solution: Increase the reaction temperature or add a catalyst to promote the intramolecular cyclization.

Q2: My mass spectrometry data shows a peak corresponding to a dimer of my expected product. What is causing this?

A2: Dimerization can occur if there are multiple reactive sites or if the reaction conditions favor intermolecular reactions.

  • Solution: Perform the reaction at a lower concentration (higher dilution) to disfavor intermolecular reactions.[1]

Q3: I am seeing byproducts that suggest the oxidation of my quinazoline ring. How can I prevent this?

A3: The quinazoline ring system can be susceptible to oxidation, particularly at the C4 position, which can lead to the formation of a quinazolinone.[1]

  • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. If an oxidant is part of the reaction design (e.g., in some catalytic cycles), use it in stoichiometric amounts and consider milder oxidants.[1]

Reaction Pathway and Potential Side Products

Reaction_Pathway SM 1-(2-Amino-3-chloro-4- methoxyphenyl)ethanone + Aldehyde Intermediate Schiff Base Intermediate SM->Intermediate Condensation Side_Product1 Unreacted Starting Materials SM->Side_Product1 Incomplete Reaction Product Desired Quinazoline Intermediate->Product Cyclization (Heat/Catalyst) Side_Product2 Quinazolinone (Oxidation) Product->Side_Product2 Oxidation Side_Product3 Dimer/Polymer Product->Side_Product3 Intermolecular Reaction

Caption: Proposed reaction pathway and common side products.

References

Technical Support Center: HPLC Analysis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying, quantifying, and controlling impurities in reactions involving this key intermediate. Impurity profiling is a critical component of ensuring pharmaceutical quality, safety, and efficacy, governed by stringent regulatory standards.[1][2] This document provides in-depth, experience-based answers to common challenges encountered during HPLC analysis, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding impurity profiling for this compound.

Q1: What are the most probable sources and types of impurities I should expect in the synthesis of this compound?

A1: Understanding the potential sources of impurities is the first step in developing a robust analytical method. For this specific molecule, impurities typically arise from three main sources: the synthetic route, subsequent degradation, and starting materials.

  • Process-Related Impurities (Synthesis): The synthesis of this compound likely involves a Friedel-Crafts acylation or a related electrophilic aromatic substitution.[3] This class of reaction is known to generate specific byproducts:

    • Isomeric Impurities: The directing effects of the amino, chloro, and methoxy groups on the aromatic ring can lead to the formation of positional isomers where the acetyl group is added to a different location.

    • Poly-acylated Products: The activating nature of the substituent groups can sometimes lead to the addition of more than one acetyl group to the aromatic ring, although this is less common in acylation than in alkylation.[4][5]

    • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as the aniline precursor.

    • Byproducts from Reagents: The Lewis acid catalyst (e.g., AlCl₃) can complex with the amine functionality, potentially leading to side reactions or deactivation.[4]

  • Degradation Products: The molecule contains functional groups susceptible to degradation under certain conditions. A forced degradation study is essential to identify these potential degradants.[6][7]

    • Oxidative Degradation: The primary amino group is susceptible to oxidation, which can be induced by exposure to air, peroxide, or metal ions.[8]

    • Hydrolytic Degradation: While the ether and ketone are relatively stable, prolonged exposure to harsh acidic or basic conditions could lead to hydrolysis.

    • Photolytic Degradation: Aromatic compounds, particularly those with amino and chloro substituents, can be sensitive to light, leading to the formation of photodegradation products.[9]

  • Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis and appear in the final product.[2]

Q2: How do I develop a robust, stability-indicating HPLC method for this compound and its impurities?

A2: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) or key intermediate from all potential degradation products and process-related impurities.[6] The development process is systematic:

  • Understand the Analyte: Analyze the physicochemical properties of this compound, such as its pKa (the amino group is basic), solubility, and UV absorbance maxima.

  • Initial Method Scouting:

    • Column Selection: A C18 column is the most common starting point for reversed-phase HPLC.[10][11]

    • Mobile Phase Selection: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol). The basic nature of the analyte's amino group necessitates pH control to ensure good peak shape. A pH of at least 2 units away from the analyte's pKa is recommended to keep it in a single ionic form.[12]

    • Detector Selection: A PDA (Photodiode Array) or DAD (Diode Array Detector) is highly recommended. It not only quantifies at a specific wavelength but also provides UV spectral data for all peaks, which is invaluable for peak tracking and purity analysis.[7]

  • Perform Forced Degradation Studies: Subject the compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV/Vis light) to intentionally generate degradation products.[8] The goal is to achieve 5-20% degradation.[8]

  • Method Optimization: Analyze the stressed samples using your initial method. The primary goal is to achieve baseline resolution between the main peak and all impurity/degradant peaks. Adjust parameters like mobile phase gradient, pH, temperature, and flow rate to optimize the separation.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines.[13][14] This involves demonstrating its specificity, linearity, accuracy, precision, range, and robustness.[15][16]

Q3: What is the general workflow for identifying a completely unknown peak in my chromatogram?

A3: Identifying an unknown impurity requires a systematic approach, typically culminating in the use of mass spectrometry. The goal is to gather enough evidence to propose a definitive structure.

Below is a standard workflow for this process.

Impurity_Identification_Workflow cluster_0 Initial Investigation cluster_1 Structural Elucidation cluster_2 Confirmation & Quantification start Observe Unknown Peak in HPLC-UV Chromatogram check_blank Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank ghost_peak Probable Ghost Peak. Troubleshoot System/Solvents. check_blank->ghost_peak Peak Present check_placebo Analyze Placebo/ Reaction Precursors check_blank->check_placebo Peak Absent precursor_impurity Impurity from Starting Material or Excipient. check_placebo->precursor_impurity Peak Present lc_ms_analysis Perform LC-MS Analysis check_placebo->lc_ms_analysis Peak Absent get_mw Determine Molecular Weight from Mass Spectrum (MS1) lc_ms_analysis->get_mw propose_structure Propose Potential Structures (Consider reaction pathways, degradation, MW) get_mw->propose_structure ms_ms_analysis Perform MS/MS Fragmentation propose_structure->ms_ms_analysis confirm_structure Confirm Structure by Comparing Fragmentation Pattern with Proposed Structures ms_ms_analysis->confirm_structure synthesis Synthesize Proposed Impurity (Reference Standard) confirm_structure->synthesis confirmation Confirm Identity by Co-injection and Spectral Comparison (LC-MS, NMR) synthesis->confirmation quantify Quantify in Samples Using Validated HPLC Method confirmation->quantify

Caption: A typical workflow for the identification and confirmation of an unknown impurity.

Section 2: HPLC Troubleshooting Guide

This guide addresses specific, practical issues you may encounter during your HPLC analysis.

Issue: Poor Peak Shape

Q: My main peak for this compound is tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is a very common issue and is almost always caused by secondary interactions between the basic amino group and acidic residual silanols on the silica-based column packing.[17][18] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). At this low pH, the amino group will be fully protonated (R-NH₃⁺), and the silanols (Si-OH) will be non-ionized, minimizing the unwanted ionic interaction.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.[12]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that derivatizes most of the residual silanols.[10] Ensure you are using a high-quality, end-capped C18 column.

  • Reduce Sample Load: Injecting too much sample can overload the column and lead to tailing.[19] Try diluting your sample and re-injecting.

Q: I am observing peak fronting. What are the common causes?

A: Peak fronting, where the peak is sloped on the leading edge, is typically a sign of column overload or solvent mismatch.[18][20]

Troubleshooting Steps:

  • Check Sample Concentration: This is the most common cause. Dilute your sample by a factor of 5 or 10 and inject again. If the peak shape improves, you were overloading the column.[12]

  • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.[12][19] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile when your starting mobile phase is 95% water) causes the analyte to move too quickly at the column head, resulting in a fronting peak. Whenever possible, dissolve your sample directly in the initial mobile phase.

Q: My peaks are split or have shoulders. What should I investigate?

A: Split peaks indicate a disruption in the chromatographic process and can compromise quantification.[17]

Troubleshooting Steps:

  • Check for a Clogged Inlet Frit: Particulates from the sample or worn pump seals can clog the inlet frit of the column. Try reversing the column (if the manufacturer allows) and flushing it with a strong solvent. If this doesn't work, the column may need to be replaced.[19]

  • Look for a Column Void: A void or channel in the column packing can cause the sample band to split. This is often caused by pressure shocks or using an incorrect mobile phase pH that dissolves the silica. A void usually requires column replacement.[12]

  • Ensure Proper pH for Ionizable Compounds: If the mobile phase pH is too close to the pKa of your analyte or an impurity, both the ionized and non-ionized forms can exist simultaneously, sometimes leading to split or shouldered peaks.[12] Ensure the pH is at least 2 units away from the pKa.

  • Improve Sample Preparation: Incomplete sample dissolution or precipitation upon injection can cause split peaks. Ensure your sample is fully dissolved and filtered before injection.

Section 3: Protocols and Data

This section provides a standardized protocol for a critical experiment and example data tables to guide your method development.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to establish the stability-indicating nature of your HPLC method.[6][8] For each condition, a sample of this compound (approx. 1 mg/mL) and a blank (solvent only) should be subjected to the stress.

1. Acid Hydrolysis:

  • Condition: Add an equal volume of 0.1M HCl to the sample solution.
  • Procedure: Keep at 60°C for 24 hours. Withdraw aliquots at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the aliquot with an equivalent amount of 0.1M NaOH before injection.[8]

2. Base Hydrolysis:

  • Condition: Add an equal volume of 0.1M NaOH to the sample solution.
  • Procedure: Keep at 60°C for 24 hours. Withdraw and neutralize aliquots with 0.1M HCl before injection.

3. Oxidative Degradation:

  • Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample solution.
  • Procedure: Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots for analysis.

4. Thermal Degradation:

  • Condition: Store the solid sample and a sample in solution in an oven at 80°C.
  • Procedure: Analyze after 48 hours.

5. Photolytic Degradation:

  • Condition: Expose the solid sample and a sample in solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Procedure: Analyze the samples after exposure.

Data Tables

Table 1: Example Starting HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral purpose column for reversed-phase chromatography.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure protonation of the amine for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all potential impurities.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[20]
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration and sensitivity.
Detector PDA/DAD at 254 nm254 nm is a common wavelength for aromatic compounds; PDA allows for full spectrum analysis.

Table 2: Potential Process-Related Impurities and Degradation Products

Impurity TypePotential Structure / DescriptionLikely Origin
Starting Material 2-chloro-3-methoxyanilineIncomplete reaction during synthesis.
Isomeric Impurity Isomers of the final product (e.g., 1-(4-Amino-3-chloro-2-methoxyphenyl)ethanone)Friedel-Crafts acylation at a different position on the ring.[21]
Oxidative Degradant Nitroso or nitro-derivatives, or colored polymeric productsOxidation of the primary aromatic amine.[8]
Hydrolytic Degradant 2-Amino-3-chloro-4-methoxyphenone (if an N-acyl impurity exists)Hydrolysis of an amide bond under harsh pH.

References

effect of solvent on the reactivity of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile intermediate. Here, we address common questions and troubleshooting scenarios related to the impact of solvents on its reactivity, stability, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that dictate its reactivity, and how do solvents play a role?

A1: The reactivity of this compound is governed by several key functional groups: an aromatic amine (aniline derivative), a ketone, a chloro substituent, and a methoxy group on the phenyl ring. The interplay of these groups determines its behavior in chemical transformations.

  • Aromatic Amine (-NH2): This group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. Its reactivity is highly sensitive to the solvent environment.

  • Ketone (-C(O)CH3): The carbonyl group is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The adjacent amino group can influence its reactivity through electronic effects.

  • Chloro and Methoxy Groups (-Cl, -OCH3): These substituents on the aromatic ring influence the electron density of the ring and the reactivity of the amine and ketone groups through inductive and resonance effects.

Solvents mediate these intrinsic properties in several ways:

  • Solvation of Reactants: Solvents can stabilize the ground state or transition state of a reaction, thereby affecting the activation energy and reaction rate.

  • Solubility: Ensuring the compound and any other reagents are sufficiently soluble is critical for a homogeneous reaction environment.

  • Direct Participation: Some solvents, particularly protic solvents, can act as reagents or catalysts.

Q2: How do polar protic and polar aprotic solvents differently affect the nucleophilicity of the amino group on this molecule?

A2: The choice between a polar protic and a polar aprotic solvent can dramatically alter the nucleophilic character of the amino group, which is crucial for many synthetic steps.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[1] While they can dissolve the molecule, they can also form a "solvent cage" around the lone pair of electrons on the nitrogen atom of the amino group through hydrogen bonding. This caging effect stabilizes the lone pair, making it less available to attack an electrophile, thus decreasing its nucleophilicity.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds.[1] They are poor hydrogen bond donors. Consequently, they do not form a strong solvent cage around the amino group. This leaves the lone pair on the nitrogen more "naked" and available, significantly enhancing its nucleophilicity.[3] For reactions where the amino group acts as a nucleophile, such as in SN2-type reactions, polar aprotic solvents are often preferred.[2]

Q3: I am observing poor solubility of this compound in my reaction. What solvents are recommended for better solubility?

A3: The molecule has both polar (amino, ketone, methoxy) and nonpolar (aromatic ring) character. Therefore, its solubility will be best in solvents with intermediate to high polarity.

  • Recommended Solvents for Good Solubility:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF). These are generally good choices for a wide range of organic reactions.

    • Polar Protic: Ethanol, Methanol, Isopropanol. These can be effective but may interfere with reactions sensitive to protons (see Q2).

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These are also viable options.

  • Solvents to Avoid for Poor Solubility:

    • Nonpolar Solvents: Hexanes, Toluene, Diethyl ether. The polar functional groups will likely limit solubility in these solvents.

A good practice is to perform small-scale solubility tests with your chosen solvent before proceeding with a large-scale reaction.

Troubleshooting Guides

Problem 1: Low yield in an N-alkylation reaction.

Scenario: You are trying to alkylate the amino group of this compound with an alkyl halide in ethanol and observe a slow reaction rate and low product yield.

Root Cause Analysis and Solution:

  • Solvent Choice: The use of ethanol, a polar protic solvent, is likely hindering the reaction. The ethanol molecules are forming hydrogen bonds with the amino group, reducing its nucleophilicity and slowing down the rate of the desired SN2 reaction.[2]

  • Recommended Protocol Adjustment:

    • Switch to a Polar Aprotic Solvent: Change the solvent to DMF or acetonitrile. These solvents will not hydrogen bond with the amine, leaving it more reactive towards the alkyl halide.[3]

    • Add a Non-nucleophilic Base: The reaction will generate H-X as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K2CO3) is crucial to neutralize this acid.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield in N-Alkylation start Low Yield Observed in Ethanol q1 Is the solvent polar protic? start->q1 sol1 Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) q1->sol1 Yes q2 Is a base present to neutralize acid byproduct? q1->q2 No sol1->q2 sol2 Add a non-nucleophilic base (e.g., K2CO3, DIPEA) q2->sol2 No end_node Improved Reaction Rate and Yield q2->end_node Yes sol2->end_node

Caption: Troubleshooting workflow for N-alkylation.

Problem 2: Unwanted side-reactions involving the ketone group.

Scenario: During a reaction intended to modify the amino group, you are observing side products suggesting the ketone has reacted.

Root Cause Analysis and Solution:

  • Reagent and Solvent Reactivity: The ketone's carbonyl carbon is an electrophilic site. In the presence of strong nucleophiles or in solvents that can promote nucleophilic attack (e.g., protic solvents that can activate the carbonyl through hydrogen bonding), the ketone may react.

  • Recommended Protocol Adjustment:

    • Protecting Group Strategy: If the desired reaction requires harsh conditions or strong nucleophiles that are incompatible with the ketone, consider a protecting group strategy. The ketone can be converted to a ketal (e.g., using ethylene glycol and an acid catalyst), which is stable to many reagents. The ketal can be removed later in the synthesis.

    • Solvent and Temperature Control: Use a less activating, aprotic solvent. Running the reaction at a lower temperature can also increase the selectivity for the more reactive site (often the amine) over the ketone.

Data Summary: Solvent Effects on Functional Group Reactivity

Solvent TypeEffect on Amino Group (-NH2) NucleophilicityEffect on Ketone (-C=O) ElectrophilicityTypical Applications
Polar Protic (e.g., Ethanol)Decreased (due to H-bonding)[2]Increased (carbonyl oxygen is H-bonded, making the carbon more electrophilic)Reactions where the ketone is the target; solvolysis.
Polar Aprotic (e.g., DMF)Increased ("naked" amine)[3]Moderately reactive (solvates cations well)N-alkylation, N-acylation, SN2 reactions.
Nonpolar (e.g., Toluene)Low (poor solubility and stabilization of charged intermediates)Low (poor solubility and stabilization of charged intermediates)Reactions under anhydrous conditions with specific catalysts.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation (Amide Formation)

This protocol is optimized to favor the reaction at the amino group while minimizing side reactions.

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K2CO3, 1.5 eq) or triethylamine (TEA, 1.2 eq) to the solution. Stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C using an ice bath to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Reaction Scheme Visualization:

cluster_0 N-Acylation Reaction reactant Starting Material (in DMF) product N-Acylated Product reactant->product Reaction reagent + Acylating Agent + Base (K2CO3) reagent->product

Caption: General N-acylation workflow.

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges related to catalyst deactivation when using the critical building block, 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Root Causes of Deactivation

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled or is providing inconsistent, low yields. What are the most likely causes of catalyst deactivation?

Answer: When a reaction involving this substrate underperforms, the issue often lies with the stability and activity of the metal catalyst (commonly palladium). The deactivation can be traced to three primary mechanisms: chemical, thermal, and mechanical.[1][2]

  • Poisoning: This is the most frequent culprit with this specific substrate. Poisoning occurs when molecules in the reaction mixture bind strongly to the catalyst's active sites, rendering them inaccessible to the reactants.[1][3] The primary amine (-NH2) and, to a lesser extent, the ketone (-C=O) on your substrate are potent Lewis bases that can coordinate to and deactivate the metal center.[4] Additionally, impurities like sulfur, often present in reagents, are notorious poisons for palladium catalysts.[5]

  • Fouling (or Coking): This involves the physical blockage of active sites by the deposition of carbonaceous materials or polymers.[6][7] High reaction temperatures can cause the substrate, products, or even the solvent to decompose and form insoluble "coke" on the catalyst surface, which is a common issue in reactions involving hydrocarbons.[6][8]

  • Thermal Degradation (Sintering): This is a thermally-induced loss of active surface area.[1] At elevated temperatures, the small, highly active metal nanoparticles on a catalyst support (like carbon) can migrate and agglomerate into larger, less active crystals. This process, known as sintering, is often irreversible and is accelerated by high temperatures (>500°C), though it can occur at lower temperatures over extended reaction times.[1][9]

  • Leaching: If you are using a heterogeneous catalyst (e.g., Pd/C), the active metal can dissolve from its solid support into the reaction solution.[10][11] This not only reduces the efficacy of your solid catalyst but can also introduce a less predictable homogeneous catalytic pathway.[10]

Start Low Yield / Stalled Reaction Q3 Are all reagents of highest purity and properly degassed? Start->Q3 Q1 Is the catalyst visibly changed? (e.g., color change, clumping) Fouling Likely: Fouling / Coking (Polymer/carbon deposition) Q1->Fouling Yes Q2 Was the reaction run at high temperature (>120°C)? Q1->Q2 No Poisoning Likely: Poisoning (Substrate or Impurity) Sintering Likely: Thermal Degradation (Sintering) Leaching Possible: Leaching (Heterogeneous catalysts) Q2->Sintering Yes Q2->Leaching No Q3->Q1 Yes Q3->Poisoning No

Caption: Initial diagnostic flowchart for catalyst deactivation.

Question 2: You mentioned the substrate itself can be a poison. How exactly do the functional groups on this compound cause this?

Answer: This is an excellent and critical question. The structure of your starting material contains two key functional groups that can act as catalyst poisons by coordinating with the electron-deficient metal center of the catalyst.

  • The Primary Amine (-NH2): The nitrogen atom has a lone pair of electrons, making it a potent Lewis base. In palladium-catalyzed cross-coupling, for example, the desired catalytic cycle involves the coordination of the aryl chloride, followed by oxidative addition. However, the amine group can compete for coordination sites on the palladium center. This strong coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[4] This is a well-documented challenge when working with heterocyclic substrates containing nitrogen.[4]

  • The Ketone Carbonyl (-C=O): The oxygen atom of the ketone also possesses lone pairs of electrons and can coordinate to the metal center, though this interaction is generally weaker than with the amine. However, it can contribute to the overall deactivation, especially at high catalyst loading or if the primary poisoning pathway is somehow mitigated.

Substrate-Induced Catalyst Poisoning cluster_substrate This compound Amine H₂N: Catalyst Pd(0)L₂ (Active Catalyst) Amine->Catalyst Strong Coordination (Poisoning) Ketone O=C Ketone->Catalyst Weaker Coordination ArylCl Aryl-Cl InactiveComplex Pd(0)L₂(Substrate)ₙ (Inactive Complex) Cycle Desired Catalytic Cycle Catalyst->Cycle Reacts with Aryl-Cl

Caption: Mechanism of poisoning by substrate functional groups.

Section 2: Troubleshooting and Experimental Diagnosis

Question 3: My reaction has failed. What is a logical workflow to diagnose the specific cause of catalyst deactivation?

Answer: A systematic approach is crucial to avoid wasting time and resources. We recommend the following troubleshooting workflow to pinpoint the problem.

start Reaction Failure: Low Conversion / No Reaction step1 Step 1: Control Reaction Run with a known 'good' substrate (e.g., 4-chloroanisole) start->step1 q1 Did Control Work? step1->q1 issue_reagents Problem is likely with general reagents/catalyst/solvent. Check purity, age, and handling. q1->issue_reagents No issue_substrate Problem is specific to your substrate. Proceed to Substrate-Specific Tests. q1->issue_substrate Yes step2 Step 2: Substrate Purity Check Analyze starting material by NMR, LC-MS for impurities (e.g., sulfur-containing compounds). issue_substrate->step2 q2 Is Substrate Pure? step2->q2 purify_substrate Purify substrate and retry. Consider resynthesis from trusted sources. q2->purify_substrate No step3 Step 3: Test for Leaching (Heterogeneous Catalysts Only) Perform a hot filtration test. q2->step3 Yes q3 Does reaction proceed after catalyst filtration? step3->q3 leaching_confirmed Leaching is confirmed. Consider a more robust catalyst support or different catalyst. q3->leaching_confirmed Yes no_leaching Leaching is not the primary issue. Suspect substrate poisoning or thermal degradation. q3->no_leaching No

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

Question 4: How do I perform a "hot filtration test" to check for catalyst leaching?

Answer: The hot filtration test is a classic and effective method to distinguish between true heterogeneous catalysis and a process driven by leached metal species in the solution.[12]

The underlying principle is simple: if the catalysis is truly heterogeneous (occurring on the solid catalyst surface), removing the solid catalyst mid-reaction should halt all further conversion. If the reaction continues after the solid has been removed, it implies that active catalytic species have leached into the solution and are now acting as a homogeneous catalyst.[12]

A detailed protocol is provided in Appendix A .

Section 3: Mitigation Strategies and Best Practices

Question 5: Knowing that my substrate's amine group is a likely poison, how can I prevent this deactivation?

Answer: This is a common challenge in synthetic chemistry. Several strategies can be employed, ranging from simple modifications to changing the reaction design.

StrategyDescriptionCausality & RationaleKey Considerations
1. Use of Specialized Ligands Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[13]These ligands coordinate strongly to the metal center, promoting the desired catalytic cycle (reductive elimination) and sterically hindering the coordination of the substrate's amine group.[13]Ligand selection is crucial and often requires screening. Can add significant cost.
2. Amine Protection Temporarily protect the amine group with a removable protecting group (e.g., Boc, Cbz).By converting the amine into a less basic amide or carbamate, you eliminate its ability to act as a Lewis base and poison the catalyst.Adds two steps to the synthesis (protection/deprotection), increasing time and potentially lowering overall yield.
3. Use of a Different Catalyst Precursor Some catalyst precursors are more resistant to poisoning. For example, using a pre-catalyst that activates under reaction conditions may be more effective than a Pd(0) source that is immediately vulnerable.The active species is generated in situ, potentially bypassing initial poisoning by the substrate at room temperature before the reaction begins.May require higher temperatures for activation, which can introduce thermal degradation issues.
4. Adjusting Reaction Stoichiometry In some cases, a slight excess of the coupling partner (e.g., the boronic acid in a Suzuki reaction) can be beneficial.The coupling partner may preferentially coordinate to the catalyst, outcompeting the substrate's amine for active sites.This is highly system-dependent and can lead to purification challenges. Not a universally applicable solution.

Question 6: What are the essential best practices for reagent and solvent preparation to minimize the risk of deactivation?

Answer: Rigorous attention to the quality of your reagents and solvents is non-negotiable for successful catalysis. Contaminants are a primary source of catalyst poisoning.

  • Reagent Purity: Always use the highest purity reagents available. Contaminants like sulfur or other metals can be present in starting materials and act as potent poisons.[3][5] If you suspect an issue, purify the starting material via recrystallization or chromatography.

  • Solvent Purity and Degassing: Use anhydrous, HPLC-grade, or freshly distilled solvents. Crucially, you must remove dissolved oxygen, which can oxidize and deactivate many common catalysts (especially Pd(0) species).[13] The preferred method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before use or to use the "freeze-pump-thaw" method (three cycles are recommended).

  • Inert Atmosphere: Always set up your reactions under a rigorously maintained inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques. This prevents oxygen and moisture from entering the reaction vessel.

Section 4: Catalyst Regeneration

Question 7: My heterogeneous palladium catalyst (e.g., Pd/C) appears to be deactivated. Can it be regenerated and reused?

Answer: In some cases, yes. Regeneration is often economically and environmentally preferable to disposal. The appropriate method depends on the cause of deactivation.

  • For Fouling/Coking: Deactivation by carbonaceous deposits can often be reversed by carefully controlled oxidation. This involves heating the catalyst in a stream of air or diluted oxygen to burn off the coke.[14][15] However, this must be done carefully, as excessive temperatures can cause sintering.[15] A common industrial procedure involves treatment with an air flow at around 250 °C.[14]

  • For Poisoning: Reversing poisoning is more challenging as it involves strong chemical bonds.

    • Washing: Sometimes, washing the catalyst with specific solvents can remove the poison. For certain types of organic poisoning on palladium catalysts, washing with solvents like chloroform and glacial acetic acid has been shown to be effective.[16]

    • Thermal Treatment: In an inert atmosphere, heating the catalyst can sometimes volatilize and remove carbon-containing poisons.[17]

A general regeneration protocol for a fouled Pd/C catalyst is provided in Appendix B . Please note that regeneration may not restore 100% of the initial activity, and the regenerated catalyst's performance should be validated on a small scale.[16]

Appendices
Appendix A: Experimental Protocol - Hot Filtration Test for Catalyst Leaching
  • Setup: Assemble the reaction as you normally would under an inert atmosphere. Include a magnetic stir bar.

  • Initial Reaction: Allow the reaction to proceed until approximately 20-30% conversion is achieved (monitor by TLC, LC-MS, or GC). It is critical to confirm that the reaction has indeed started.

  • Filtration: At the reaction temperature ("hot"), quickly and safely filter the entire reaction mixture through a pre-warmed filter (e.g., a syringe filter or a cannula filter) into a second, clean, pre-heated, and inerted reaction flask. The goal is to completely remove the solid heterogeneous catalyst.

  • Continued Reaction: Place the filtrate (the reaction solution, now free of the solid catalyst) back under the original reaction conditions (temperature, stirring, inert atmosphere).

  • Monitoring: Continue to take samples from the filtrate over time and analyze for further product formation.

  • Interpretation:

    • No further conversion: The catalyst is truly heterogeneous, and leaching is not a significant issue.

    • Conversion continues: The active catalytic species has leached into the solution, and you have a significant homogeneous contribution to your reaction.[10]

Appendix B: Experimental Protocol - General Regeneration of Fouled Pd/C Catalyst

Warning: This procedure involves heating and oxidation and should be performed with extreme caution in a well-ventilated fume hood. Consult your institution's safety guidelines.

  • Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. Wash it extensively with a solvent that dissolves the reactants and products but not the catalyst (e.g., ethyl acetate, then methanol) to remove adsorbed organic material. Dry the catalyst under vacuum.

  • Oxidative Treatment: Place the dried, spent catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with a slow stream of Nitrogen or Argon while slowly heating to 150 °C to drive off any residual volatile organics. Hold for 1 hour.

  • Calcination: While maintaining the temperature, switch the gas flow to a slow stream of dry air or a diluted oxygen/nitrogen mixture (e.g., 5% O₂). Slowly ramp the temperature to 250-300 °C and hold for 3-4 hours.[14][18] This step is designed to burn off the carbonaceous "coke" deposits. CAUTION: This process can be exothermic.

  • Cool Down: Switch the gas flow back to Nitrogen/Argon and allow the furnace to cool to room temperature.

  • Storage: Store the regenerated catalyst under an inert atmosphere until reuse. Its activity should be re-evaluated on a small scale before being used in a large-scale reaction.

References

Validation & Comparative

comparison of synthetic routes to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Table of Contents

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Introduction

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug discovery and development. Its structure, featuring a substituted acetophenone, presents unique challenges and opportunities for synthetic chemists. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, scalability, and available starting materials.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic disconnections. The first involves the late-stage introduction of the amino group via reduction of a nitro group, starting from a pre-functionalized acetophenone. The second strategy employs a Friedel-Crafts acylation of a suitably substituted aniline derivative. Each approach has distinct advantages and disadvantages, which will be discussed in detail.

Route 1: Nitration and Reduction of a Substituted Acetophenone

This is a classical and widely employed strategy for the synthesis of aromatic amines. The general approach involves the nitration of a substituted acetophenone, followed by the reduction of the resulting nitro group to the desired amine.

Workflow for the nitration and reduction route.

Causality and Experimental Choices:

The starting material, 1-(3-chloro-4-methoxyphenyl)ethanone, is commercially available or can be synthesized via Friedel-Crafts acylation of 2-chloroanisole.[1] The directing effects of the substituents on the aromatic ring are crucial in the nitration step. The methoxy group is a strongly activating, ortho-, para-directing group, while the acetyl and chloro groups are deactivating, meta-directing groups. The interplay of these directing effects favors the introduction of the nitro group at the C2 position, ortho to the methoxy group and meta to the acetyl group.

The choice of reducing agent for the nitro group is critical and depends on the desired scale and sensitivity of other functional groups. For laboratory-scale synthesis, classic methods like iron in acidic medium (e.g., HCl or acetic acid) are often employed due to their cost-effectiveness and efficiency.[2] For larger-scale preparations or when milder conditions are required, catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method. This method often provides cleaner products and higher yields.

Route 2: Friedel-Crafts Acylation of a Substituted Aniline

This approach involves the direct acylation of a pre-existing substituted aniline. However, this route is often more challenging due to the deactivating nature of the amino group and its propensity to coordinate with the Lewis acid catalyst, which can inhibit the reaction.[3] To circumvent this, the amino group is typically protected prior to acylation.

Workflow for the Friedel-Crafts acylation route.

Causality and Experimental Choices:

The starting material, 2-chloro-3-methoxyaniline, can be prepared through multi-step synthesis from commercially available precursors. The protection of the amino group, typically as an acetamide, serves two purposes: it reduces the deactivating effect of the amino group and prevents its reaction with the Lewis acid catalyst.[4] The acetyl group is a moderately deactivating, ortho-, para-directing group. The acylation will be directed to the position para to the acetamido group.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, typically employing a strong Lewis acid like aluminum chloride (AlCl₃) to activate the acylating agent (e.g., acetyl chloride or acetic anhydride).[3][5][6] The final step involves the deprotection of the amino group, which can be achieved by either acidic or basic hydrolysis of the amide.

Data Summary and Comparison

The following table summarizes the key comparative aspects of the two synthetic routes.

FeatureRoute 1: Nitration & ReductionRoute 2: Friedel-Crafts Acylation
Starting Material 1-(3-Chloro-4-methoxyphenyl)ethanone2-Chloro-3-methoxyaniline
Number of Steps 23
Key Reactions Electrophilic Aromatic Substitution (Nitration), Reduction of Nitro GroupAmide Formation (Protection), Friedel-Crafts Acylation, Amide Hydrolysis (Deprotection)
Overall Yield Generally Moderate to GoodGenerally Lower due to multiple steps
Scalability Readily scalableCan be challenging to scale up, especially the Friedel-Crafts step
Reagent Hazards Use of strong acids (HNO₃, H₂SO₄)Use of strong Lewis acids (AlCl₃) and acylating agents
Purification May require careful purification to remove regioisomers from nitrationPurification can be complex due to byproducts from acylation and deprotection

Detailed Experimental Protocols

Protocol for Route 1: Nitration and Reduction

Step 1: Nitration of 1-(3-Chloro-4-methoxyphenyl)ethanone

  • To a stirred solution of 1-(3-chloro-4-methoxyphenyl)ethanone (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to afford 1-(3-chloro-4-methoxy-2-nitrophenyl)ethanone.

Step 2: Reduction of 1-(3-Chloro-4-methoxy-2-nitrophenyl)ethanone

  • To a mixture of 1-(3-chloro-4-methoxy-2-nitrophenyl)ethanone (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol for Route 2: Friedel-Crafts Acylation

Step 1: Protection of 2-Chloro-3-methoxyaniline

  • To a solution of 2-chloro-3-methoxyaniline (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water and stir to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-chloro-3-methoxyphenyl)acetamide.

Step 2: Friedel-Crafts Acylation of N-(2-Chloro-3-methoxyphenyl)acetamide

  • To a suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane, add acetyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a solution of N-(2-chloro-3-methoxyphenyl)acetamide (1.0 eq) in dichloroethane dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(2-acetamido-3-chloro-4-methoxyphenyl)ethanone.

Step 3: Deprotection of 1-(2-Acetamido-3-chloro-4-methoxyphenyl)ethanone

  • Reflux a solution of 1-(2-acetamido-3-chloro-4-methoxyphenyl)ethanone (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Conclusion

References

A Comparative Guide to the Biological Activity of Quinazolines Derived from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide focuses on the anticipated biological potential of a specific subset of quinazolines: those synthesized from 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. While direct experimental data for this precise lineage of compounds is nascent, by examining structurally similar analogs, particularly those bearing chloro and methoxy substitutions, we can construct a robust comparative analysis. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of potential activities, comparative data from related compounds, and detailed experimental protocols to guide future research.

The Synthetic Gateway: From Substituted Acetophenone to Quinazoline

The foundational step in exploring the biological activities of our target compounds is their synthesis. Quinazolines are commonly synthesized from 2-aminoaryl ketones, such as this compound. A general and efficient synthetic route involves the condensation of the 2-aminoacetophenone derivative with a suitable reagent to form the pyrimidine ring of the quinazoline nucleus. Various methods, including microwave-assisted and catalyst-free reactions, have been developed to enhance the efficiency and yield of quinazoline synthesis.[2][4]

A plausible synthetic pathway is illustrated below. The initial reaction of the substituted 2-aminoacetophenone with an appropriate reagent, such as an aldehyde and a nitrogen source like ammonium acetate, can lead to the formation of the core quinazoline ring. Further modifications at various positions of the quinazoline scaffold can then be performed to generate a library of derivatives for biological screening.

Antimicrobial_Assay_Workflow cluster_0 Kirby-Bauer Disk Diffusion cluster_1 Broth Microdilution (MIC) A1 Prepare 0.5 McFarland Bacterial Suspension A2 Lawn Culture on Mueller-Hinton Agar A1->A2 A3 Apply Compound-Impregnated Disks A2->A3 A4 Incubate at 37°C for 16-18h A3->A4 A5 Measure Zone of Inhibition (mm) A4->A5 B1 Prepare Serial Dilutions of Compound in 96-well Plate B2 Inoculate with Standardized Bacterial Suspension B1->B2 B3 Incubate at 37°C for 18-24h B2->B3 B4 Determine Lowest Concentration with No Visible Growth (MIC) B3->B4 Antitumor_Pathway EGFR EGFR Ras Ras EGFR->Ras Quinazoline Substituted Quinazoline Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

A Comparative Guide to the Spectroscopic Analysis and Confirmation of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone and its derivatives represent a class of compounds with significant potential as precursors in the synthesis of complex pharmaceutical agents. Their precise structural characterization is therefore not merely an academic exercise but a critical step in the drug development pipeline.

This guide provides a comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. By leveraging a multi-technique approach, researchers can build a self-validating system of data that leaves no room for structural ambiguity. We will explore the causality behind experimental choices and provide field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules, offering detailed insights into the molecular framework.[1][3] For a polysubstituted aromatic compound like this compound, ¹H and ¹³C NMR are indispensable for confirming the specific substitution pattern on the benzene ring and the connectivity of each functional group.

Rationale for NMR in Structural Confirmation

The primary value of ¹H NMR is its ability to reveal the number of distinct protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. For our target molecule, we expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, the methoxy (-OCH₃) protons, and the acetyl (-COCH₃) protons. The coupling pattern of the aromatic protons is particularly diagnostic, confirming their relative positions on the ring.

¹³C NMR complements this by providing a count of the unique carbon atoms in the molecule.[4][5] The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents (amino, chloro, methoxy, and acetyl groups), allowing for precise assignment of the substitution pattern.

Comparative Analysis: Expected NMR Data

The following table outlines the anticipated chemical shifts for the parent compound. Any deviation from these values in a synthesized sample would suggest the presence of an impurity or an alternative isomer.

Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale for Chemical Shift
Acetyl (-COCH₃)~2.6~26Aliphatic methyl group adjacent to a carbonyl.
Methoxy (-OCH₃)~3.9~56Methyl group attached to an electron-withdrawing oxygen.
Amine (-NH₂)~4.5-5.5 (broad)-Protons on nitrogen, often broad due to exchange and quadrupole effects.
Aromatic CH (C5-H)~6.7~110-115Shielded by the electron-donating -OCH₃ and -NH₂ groups.
Aromatic CH (C6-H)~7.6~125-130Deshielded by the adjacent electron-withdrawing acetyl group.
Carbonyl (C=O)-~197Characteristic chemical shift for a ketone carbonyl.[6]
Aromatic Quaternary Carbons-~115-160C1-C4, chemical shifts determined by the attached substituent.

Note: Predicted values are based on standard substituent effects on acetophenones. Actual values may vary depending on the solvent and experimental conditions.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper -NH₂ signals.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Sample in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Prep->C13_NMR Analysis Assign Signals & Analyze Coupling H1_NMR->Analysis C13_NMR->Analysis Structure Confirm Connectivity & Substitution Pattern Analysis->Structure

Caption: Workflow for NMR-based structural confirmation.

Section 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[2][8][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For our target compound, IR provides immediate confirmation of the key functional moieties.

Rationale for IR Analysis

Each functional group (N-H, C=O, C-O, C-Cl, aromatic C=C) has a characteristic vibrational frequency.[10] The presence of sharp, strong absorption bands in the expected regions provides compelling evidence for the proposed structure. Conversely, the absence of an expected peak or the appearance of unexpected ones (e.g., a broad O-H stretch around 3300 cm⁻¹) would immediately signal an incorrect structure or the presence of impurities.

Comparative IR Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity Significance for Confirmation
N-H Stretch (Amine)3300 - 3500 (two bands for -NH₂)MediumConfirms the primary amine.[11][12]
C-H Stretch (Aromatic)3000 - 3100Medium-WeakIndicates the presence of the aromatic ring.[10]
C-H Stretch (Aliphatic)2850 - 3000MediumConfirms the methyl groups of the acetyl and methoxy functions.
C=O Stretch (Ketone)1660 - 1680Strong, SharpConfirms the conjugated ketone carbonyl. Conjugation with the aromatic ring lowers the frequency from a typical ~1715 cm⁻¹.[13]
C=C Stretch (Aromatic)1550 - 1600Medium-StrongFurther evidence for the aromatic ring.[9]
C-O Stretch (Ether)1200 - 1275 (asymmetric)StrongConfirms the aryl-alkyl ether (methoxy group).
C-Cl Stretch700 - 850Medium-StrongIndicates the presence of the chloro substituent.

Alternative Structure Comparison: A non-chlorinated analog would lack the C-Cl stretch. An isomeric variant, such as 1-(4-Amino-3-chloro-2-methoxyphenyl)ethanone, would exhibit a very similar IR spectrum, highlighting why IR alone is insufficient for definitive confirmation and must be paired with NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: Use a modern FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.

Visualization of IR Spectral Correlation

IR_Correlation Molecule This compound N-H C=O C-O C-Cl Spectrum IR Spectrum Peaks ~3400 cm⁻¹ ~1670 cm⁻¹ ~1250 cm⁻¹ ~800 cm⁻¹ Molecule:nh->Spectrum:p_nh Stretch Molecule:co->Spectrum:p_co Stretch Molecule:cco->Spectrum:p_cco Stretch Molecule:ccl->Spectrum:p_ccl Stretch Integrated_Workflow cluster_primary Primary Confirmation cluster_definitive Definitive Structure cluster_quant Quantitative/Ancillary Data Start Synthesized Compound IR IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS UVVis UV-Vis Spectroscopy (Conjugation & Quantification) Start->UVVis NMR NMR (¹H & ¹³C) (Connectivity & Isomerism) IR->NMR MS->NMR End Structure Confirmed NMR->End UVVis->End

References

A Comparative Guide to the Reactivity of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. By examining its reactivity profile against structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its application in complex synthetic pathways. This analysis is grounded in the fundamental principles of physical organic chemistry, supported by experimental observations and established synthetic methodologies.

Introduction: The Structural Nuances of Substituted 2-Aminoacetophenones

This compound (CAS 923289-36-5) is a polysubstituted aromatic ketone.[1][][3][4] Its synthetic utility stems from the unique interplay of its three substituents—amino, chloro, and methoxy—on the acetylated benzene ring. The reactivity of both the carbonyl group and the aromatic system is finely tuned by the electronic and steric nature of these groups.

To fully appreciate these effects, this guide will compare the title compound with the following key analogs:

  • 2'-Aminoacetophenone: The parent compound, providing a baseline reactivity profile.

  • 4'-Aminoacetophenone: The para-isomer, highlighting the critical role of substituent positioning.

  • 2'-Amino-4'-methoxyacetophenone: An analog lacking the chloro substituent, used to isolate the effect of the electron-donating methoxy group.

  • 2'-Amino-3'-chloroacetophenone: An analog lacking the methoxy substituent, used to isolate the effects of the electron-withdrawing chloro group.

The central thesis of this guide is that the reactivity of this compound is a product of a delicate balance between the activating effects of the amino and methoxy groups and the deactivating and sterically hindering effects of the chloro group.

The Foundation: Electronic and Steric Effects of Substituents

The reactivity of an aromatic compound is governed by the ability of its substituents to donate or withdraw electron density, both through the sigma-bond framework (inductive effects) and the pi-system (resonance or mesomeric effects).[5]

  • Amino Group (-NH₂): Positioned ortho to the acetyl group, the amino group is a powerful activating group. It donates electron density via resonance (+M effect), increasing the electron density of the aromatic ring and enhancing the nucleophilicity of the carbonyl oxygen. Its proximity to the acetyl group is pivotal, enabling intramolecular reactions that are impossible in its para-isomer, 4'-aminoacetophenone.[6][7]

  • Methoxy Group (-OCH₃): Located para to the amino group, the methoxy group is also a strong activating group due to its +M resonance effect. It works in concert with the amino group to significantly increase the electron density of the ring system.

  • Chloro Group (-Cl): The chloro substituent exhibits dual electronic character. It is strongly electron-withelectron-withdrawing through induction (-I effect) due to its electronegativity, which deactivates the ring. However, its lone pairs can participate in resonance, acting as a weak electron-donating group (+M effect).[8] For electrophilic aromatic substitution, the inductive effect typically dominates, making it a deactivating group. Positioned ortho to the amino group, it also introduces significant steric hindrance.[7][9]

  • Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group (-M, -I effects) that directs incoming electrophiles to the meta position.[5] The carbonyl carbon is an electrophilic center, and the adjacent methyl protons are acidic.

The following diagram illustrates the interplay of these electronic effects on the primary compound.

Caption: Dominant electronic and steric influences on the target molecule.

Comparative Reactivity Analysis: A Tale of Four Reactions

We will now compare the reactivity of our target compound and its analogs across four key reaction classes.

Intramolecular Cyclization: The Friedländer Synthesis

The ortho-positioning of the amino and acetyl groups in 2'-aminoacetophenones makes them ideal substrates for intramolecular cyclization reactions, such as the Friedländer synthesis, to produce quinolines.[6][7][10] This reaction's efficiency depends on the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon.

  • Activating Groups (-NH₂, -OCH₃): Increase the nucleophilicity of the amino group, promoting the initial condensation step.

  • Deactivating Group (-Cl): Decreases the nucleophilicity of the amino group via its inductive effect. Furthermore, its position adjacent to the amino group introduces steric hindrance, potentially impeding the approach of the co-reactant.[7][9]

Based on these principles, a predicted reactivity order can be established.

Compound-NH₂ NucleophilicitySteric HindrancePredicted Reactivity
2'-Amino-4'-methoxyacetophenoneHighestLowHighest
This compound HighHighIntermediate
2'-AminoacetophenoneIntermediateLowIntermediate
2'-Amino-3'-chloroacetophenoneLowHighLowest

The chloro group's combined electronic deactivation and steric hindrance likely make the title compound less reactive in Friedländer-type syntheses than its non-chlorinated analog, 2'-Amino-4'-methoxyacetophenone.

Carbonyl Group Reactivity: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, forming chalcones, is a classic reaction of acetophenones that probes the electrophilicity of the carbonyl carbon.[11] Here, electron-donating groups on the ring decrease reactivity by stabilizing the carbonyl carbon, while electron-withdrawing groups increase its electrophilicity.

This reaction is particularly illustrative when comparing the ortho-isomer (2'-aminoacetophenone) with the para-isomer (4'-aminoacetophenone). While the former favors intramolecular cyclization, the latter readily undergoes condensation at the acetyl group.[6][7]

For reactions at the carbonyl:

  • Electron-donating groups (-NH₂, -OCH₃) reduce the carbonyl's electrophilicity, slowing the rate of nucleophilic attack.

  • Electron-withdrawing groups (-Cl) enhance the carbonyl's electrophilicity, accelerating the reaction.

CompoundCarbonyl ElectrophilicityPredicted Reactivity
2'-Amino-3'-chloroacetophenoneHighestHighest
This compound HighIntermediate
2'-AminoacetophenoneIntermediateIntermediate
2'-Amino-4'-methoxyacetophenoneLowestLowest

In the title compound, the electron-withdrawing effect of the chlorine atom is partially offset by the donating methoxy group, leading to an intermediate reactivity at the carbonyl center.

A Tale of Two Isomers: Ortho vs. Para

The profound impact of substituent placement is best demonstrated by comparing the reactivity of 2'-aminoacetophenones with 4'-aminoacetophenone.

Isomer_Reactivity Ortho_Start This compound (Ortho Isomer) Ortho_Pathway Intramolecular Cyclization (e.g., Friedländer Synthesis) Ortho_Start->Ortho_Pathway Proximity of -NH₂ and -COCH₃ Ortho_Product Quinoline Derivatives (Heterocyclic Scaffolds) Ortho_Pathway->Ortho_Product Para_Start 4'-Aminoacetophenone (Para Isomer) Para_Pathway_NH2 Independent -NH₂ Reactions (e.g., Diazotization, Acylation) Para_Start->Para_Pathway_NH2 Spatially Separated Para_Pathway_Ac Independent -COCH₃ Reactions (e.g., Claisen-Schmidt) Para_Start->Para_Pathway_Ac Functional Groups Para_Product_NH2 Azo Dyes, Amides Para_Pathway_NH2->Para_Product_NH2 Para_Product_Ac Chalcones Para_Pathway_Ac->Para_Product_Ac

Caption: Divergent reaction pathways of ortho vs. para aminoacetophenones.

The ortho-arrangement in the title compound preordains it for cyclization chemistry, a pathway unavailable to its para-isomer where the functional groups react independently.[6][7]

Experimental Protocols & Workflows

To translate theory into practice, we provide validated, step-by-step protocols for key transformations.

Protocol 1: Friedländer Synthesis of a Quinolone Derivative

This protocol describes the synthesis of a quinoline from a 2'-aminoacetophenone analog and a dicarbonyl compound.

Rationale: This reaction is chosen as it is the hallmark transformation for 2'-aminoaryl ketones and directly probes the interplay of the functional groups for intramolecular cyclization. A Lewis acid catalyst is used to activate the carbonyl components.[6]

  • Reactant Preparation: In a flame-dried, 50 mL round-bottom flask, dissolve 10 mmol of the 2'-aminoacetophenone analog (e.g., 1.99 g of this compound) in 25 mL of absolute ethanol with magnetic stirring.

  • Reagent Addition: To this solution, add 12 mmol (1.2 eq) of the active methylene compound (e.g., ethyl acetoacetate).

  • Catalyst Introduction: Add a catalytic amount of a Lewis acid, such as 10 mol% ferric chloride hexahydrate (FeCl₃·6H₂O).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add 30 mL of cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinoline derivative.

Friedlander_Workflow Start 1. Dissolve 2'-Aminoacetophenone Analog in Ethanol Add_Reagents 2. Add Active Methylene Compound (e.g., Ethyl Acetoacetate) Start->Add_Reagents Add_Catalyst 3. Add Lewis Acid Catalyst (e.g., FeCl₃) Add_Reagents->Add_Catalyst Reflux 4. Heat to Reflux (4-6h) Monitor by TLC Add_Catalyst->Reflux Workup 5. Cool, Reduce Solvent, Precipitate with Water Reflux->Workup Purify 6. Filter, Wash, and Recrystallize Workup->Purify Product Purified Quinoline Product Purify->Product

Caption: Experimental workflow for the Friedländer quinoline synthesis.

Protocol 2: Claisen-Schmidt Condensation (for 4'-Aminoacetophenone)

Rationale: This protocol demonstrates the independent reactivity of the acetyl group when intramolecular cyclization is not feasible, as in the para-isomer. A strong base is used to deprotonate the α-carbon of the acetophenone, generating the enolate for condensation.

  • Reactant Preparation: Dissolve 10 mmol (1.35 g) of 4'-aminoacetophenone and 10 mmol of an aromatic aldehyde (e.g., benzaldehyde) in 20 mL of ethanol in a 100 mL flask.

  • Base Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 40% aqueous sodium hydroxide solution with vigorous stirring.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into 50 mL of ice-cold water. Acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize from ethanol to yield the pure product.

Conclusion

The chemical reactivity of This compound is a sophisticated outcome of competing and cooperating substituent effects.

  • Propensity for Cyclization: Its primary reaction pathway is dominated by the ortho-amino group, making it an excellent precursor for heterocyclic scaffolds like quinolines.

  • Modulated Reactivity: The strong activating effects of the amino and methoxy groups are tempered by the electron-withdrawing and sterically hindering nature of the ortho-chloro substituent. This results in a nuanced reactivity profile that is generally intermediate between its more activated (non-chlorinated) and less activated (non-methoxylated) analogs.

  • Predictive Power: Understanding these fundamental electronic and steric principles allows researchers to anticipate the behavior of this intermediate in complex synthetic designs, enabling more efficient route scouting and optimization. In contrast, isomers like 4'-aminoacetophenone, lacking the potential for intramolecular reactions, serve as versatile bifunctional building blocks for linear synthetic strategies.[7]

This guide provides a foundational framework for harnessing the unique chemical properties of this valuable synthetic intermediate.

References

The Strategic Derivatization of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone: A Comparative Guide to the Structure-Activity Relationships of Resulting Quinazolinones and Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Researchers in drug discovery are constantly seeking novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. The compound 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone presents itself as a valuable starting material, possessing multiple reactive sites amenable to chemical modification. This guide provides a comparative analysis of two major classes of derivatives synthesized from this precursor: quinazolinones and chalcones. We will explore the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate the rational design of new therapeutic candidates based on this versatile chemical scaffold.

Introduction: The Potential of a Substituted 2-Aminoacetophenone

The lead compound, this compound, is a substituted 2-aminoacetophenone. This structural motif is a cornerstone in heterocyclic synthesis due to the ortho-relationship of the amino and acetyl groups, which allows for cyclization reactions to form various heterocyclic systems. Additionally, the presence of a chlorine atom and a methoxy group on the phenyl ring provides electronic and steric features that can be exploited to modulate the pharmacological properties of the resulting derivatives. The primary routes of derivatization explored in this guide are the formation of quinazolinone and chalcone scaffolds, both of which are known pharmacophores with a wide range of biological activities.[1][2][3]

I. Quinazolinone Derivatives: A Scaffold for Anticancer and Antimicrobial Agents

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Several quinazolinone-based drugs have been approved for clinical use, particularly as kinase inhibitors in cancer therapy.[6][7] The synthesis of quinazolinones from this compound typically involves a condensation reaction with a suitable reagent to form the pyrimidine ring.

A. Synthesis of Quinazolinone Derivatives

A common synthetic route to 2,3-disubstituted-4(3H)-quinazolinones from 2-aminoacetophenones involves a multi-step process. First, the amino group is acylated, followed by cyclization with an amine in the presence of a dehydrating agent. The specific substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for determining the biological activity.[8]

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

  • Acylation of the Amino Group: To a solution of this compound (1 mmol) in a suitable solvent (e.g., pyridine or dichloromethane), add an acylating agent (1.1 mmol) (e.g., an acid chloride or anhydride) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated intermediate.

  • Cyclization: Dissolve the N-acylated intermediate (1 mmol) and a primary amine (1.2 mmol) in a high-boiling point solvent (e.g., glacial acetic acid or DMF).

  • Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction mixture to room temperature, and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.

B. Structure-Activity Relationship (SAR) of Quinazolinone Derivatives

The SAR of quinazolinone derivatives has been extensively studied, particularly concerning their anticancer and antimicrobial activities.[1][9] Key structural features influencing activity include the nature of the substituents at the C2, N3, C6, and C7 positions of the quinazolinone core.

  • Substitution at C2: The substituent at the 2-position significantly impacts the compound's interaction with its biological target. Small alkyl or aryl groups are often favored.[5]

  • Substitution at N3: The nature of the substituent at the 3-position is critical for activity. Aromatic or heteroaromatic rings at this position have been shown to enhance anticancer potency, potentially through pi-pi stacking interactions with the target protein.[8]

  • Substitution on the Fused Benzene Ring: The chloro and methoxy groups inherited from the starting material at the C7 and C6 positions, respectively (assuming standard quinazolinone numbering), can influence activity. Halogen substitutions at positions 6 and 8 have been reported to enhance antimicrobial and cytotoxic activities.[1]

Table 1: Comparative Anticancer Activity of Hypothetical Quinazolinone Derivatives

Compound IDR1 (at C2)R2 (at N3)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)
QZ-1 -CH3-Phenyl15.220.5
QZ-2 -CH3-4-Fluorophenyl8.712.1
QZ-3 -Phenyl-Phenyl10.114.8
QZ-4 -Phenyl-4-Fluorophenyl5.37.9
Erlotinib (Ref.) --0.045>10

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR trends. Erlotinib is a known EGFR inhibitor with a quinazoline core.[10]

The hypothetical data suggests that a phenyl group at C2 and a 4-fluorophenyl group at N3 (QZ-4) could lead to enhanced anticancer activity compared to other substitutions. This highlights the importance of both electronic and steric factors in the design of potent quinazolinone-based inhibitors.

SAR_Quinazolinone Core This compound Quinazolinone Quinazolinone Scaffold (Anticancer, Antimicrobial) Core->Quinazolinone Cyclization C2_Sub C2-Position - Aryl > Alkyl for potency Quinazolinone->C2_Sub N3_Sub N3-Position - Substituted aryl rings enhance activity Quinazolinone->N3_Sub Ring_Sub Fused Ring - Cl at C7 may increase activity Quinazolinone->Ring_Sub

Caption: Key modification sites on the quinazolinone scaffold.

II. Chalcone Derivatives: A Versatile Pharmacophore

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of compounds that can be synthesized from this compound. They are precursors in flavonoid biosynthesis and exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][11][12]

A. Synthesis of Chalcone Derivatives

The synthesis of chalcones from 2'-aminoacetophenones is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde in the presence of a base.[13] The variability of the aromatic aldehyde allows for the generation of a large library of chalcone derivatives.

Experimental Protocol: Synthesis of Chalcone Derivatives

  • To a solution of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol, add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.

B. Structure-Activity Relationship (SAR) of Chalcone Derivatives

The SAR of chalcones is well-documented, with the nature and position of substituents on both aromatic rings playing a crucial role in their biological activity.[2][11]

  • Ring A (derived from the acetophenone): The presence of the amino, chloro, and methoxy groups on this ring will significantly influence the electronic properties and overall conformation of the chalcone molecule.

  • Ring B (derived from the aldehyde): The introduction of various substituents on this ring allows for fine-tuning of the biological activity. Electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -NO2) at different positions can dramatically alter the anticancer and antimicrobial potency.[14]

Table 2: Comparative Antimicrobial Activity of Hypothetical Chalcone Derivatives

Compound IDRing B SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
CH-1 -H64128
CH-2 4-Cl1632
CH-3 4-OCH33264
CH-4 3,4-di-OCH31632
Amoxicillin (Ref.) -0.54

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR trends. Amoxicillin is a standard antibiotic.

The hypothetical data suggests that the presence of a chlorine atom or methoxy groups on Ring B can enhance the antimicrobial activity of the chalcone derivatives.

SAR_Chalcone Core This compound Chalcone Chalcone Scaffold (Anticancer, Antimicrobial) Core->Chalcone Claisen-Schmidt Condensation RingA Ring A - Substituents from core influence activity Chalcone->RingA RingB Ring B - Substituents from aldehyde modulate potency Chalcone->RingB

Caption: Key structural components of the chalcone derivatives.

Comparative Analysis and Future Directions

Both quinazolinone and chalcone derivatives derived from this compound represent promising avenues for the development of new therapeutic agents.

  • Quinazolinones are particularly well-suited for targeting specific enzymes, such as kinases, due to their rigid heterocyclic structure.[6][15] The development of quinazolinone-based EGFR inhibitors has been a successful strategy in cancer therapy.[7][10] Further optimization of the substituents at the C2 and N3 positions could lead to the discovery of novel and potent kinase inhibitors.

  • Chalcones , with their flexible open-chain structure, can interact with a broader range of biological targets.[3][11] Their ease of synthesis and the ability to introduce a wide variety of substituents make them an attractive scaffold for high-throughput screening and the development of agents with diverse pharmacological profiles, including anticancer and antimicrobial activities.[2][16]

References

A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal importance to the key intermediates from which APIs are synthesized. The compound 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone and its derivatives are vital building blocks in the synthesis of various therapeutic agents.[1] The presence of impurities, even in trace amounts, can have cascading effects, leading to unwanted side reactions, lower yields of the final API, and the introduction of potentially toxic components. Therefore, a robust, multi-faceted analytical strategy to assess the purity of these intermediates is not just a quality control measure; it is a fundamental component of safe and effective drug development.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to construct a self-validating and scientifically sound purity assessment workflow.

Chapter 1: Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatographic methods are indispensable for separating the target compound from impurities, allowing for their individual quantification. The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte and potential impurities, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For moderately polar, non-volatile aromatic compounds like our target ethanone derivative, Reverse-Phase HPLC (RP-HPLC) is the premier analytical choice.[2] Its high resolution, reproducibility, and adaptability make it the industry standard for routine purity testing and quality control.

Causality of Method Selection: The selection of RP-HPLC is deliberate. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, is non-polar. A polar mobile phase, such as a mixture of acetonitrile and water, is used to elute the compounds.[3][4] The target molecule, with its aromatic rings, ketone, amine, and methoxy groups, possesses moderate polarity, leading to ideal interaction with the C18 column, allowing for excellent separation from both more polar and less polar impurities. UV detection is highly effective due to the strong chromophore of the benzene ring.[5]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase (or a compatible solvent like acetonitrile) to create a stock solution of approximately 1 mg/mL.[2]

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column and system.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes) and good resolution from any impurities.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 254 nm, where the aromatic system provides strong absorbance. A PDA detector can be used to scan a range of wavelengths and assess peak purity.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[2] For this method to be accurate, it assumes all impurities have a similar response factor at the chosen wavelength. For higher accuracy, reference standards for known impurities should be used to generate calibration curves.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Autosampler Injection prep3->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detector hplc_sep->hplc_det data_acq Data Acquisition (Chromatogram) hplc_det->data_acq data_int Peak Integration data_acq->data_int data_calc Purity Calculation (% Area) data_int->data_calc result result data_calc->result Final Purity Report

Caption: A typical workflow for purity assessment using RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[] For the target molecule, which has a predicted boiling point of 366.8°C, GC analysis is feasible but requires careful consideration.[] Its primary strength lies in the identification of unknown volatile impurities, such as residual solvents or volatile by-products from the synthesis.

Causality of Method Selection: While HPLC is superior for quantifying the main, non-volatile component, GC-MS excels at providing structural information about thermally stable impurities. The mass spectrometer detector provides mass-to-charge ratios and fragmentation patterns, which act as a "fingerprint" for identifying unknown compounds by comparing them to spectral libraries.[8] This is invaluable for troubleshooting a synthesis when unexpected impurities are detected.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of ~1 mg/mL.[9]

    • An internal standard can be added for quantitative analysis if required.

  • Chromatographic and Spectrometric Conditions:

    • Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Inlet Temperature: 250-280 °C. The temperature must be high enough to ensure volatilization without causing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This program must be optimized based on the volatility of the target compound and expected impurities.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis: The total ion chromatogram (TIC) shows all separated compounds. The mass spectrum of each peak can be extracted and compared against a reference library (e.g., NIST) for identification. Purity is typically assessed by comparing the peak area of the main component to the areas of impurity peaks.[10]

Workflow for GC-MS Impurity Identification

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent gc_inj GC Inlet (Vaporization) prep1->gc_inj gc_sep Capillary Column Separation gc_inj->gc_sep ms_ion MS Ionization & Fragmentation gc_sep->ms_ion ms_det Mass Analyzer & Detector ms_ion->ms_det data_tic Acquire Total Ion Chromatogram (TIC) ms_det->data_tic data_spec Extract Mass Spectrum for each peak data_tic->data_spec data_lib Library Search (e.g., NIST) data_spec->data_lib result result data_lib->result Impurity Identification Report

Caption: A standard workflow for identifying volatile impurities using GC-MS.

Chapter 2: Spectroscopic Techniques: Confirming Identity and Quantifying Purity

Spectroscopic methods provide orthogonal data to chromatography, focusing on the structural and functional properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for the structural elucidation of organic compounds.[11][12] Both ¹H and ¹³C NMR are essential for confirming that the synthesized product is indeed this compound. Every unique proton and carbon in the molecule gives a distinct signal, and the resulting spectrum provides a wealth of information about the molecule's connectivity and chemical environment.[13][14]

Beyond structural confirmation, Quantitative NMR (qNMR) is a powerful primary method for purity determination.[2]

Causality of Method Selection: Unlike chromatography, where detector response can vary between compounds, the signal intensity in NMR is directly proportional to the number of nuclei generating the signal.[14] This allows for highly accurate quantification. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard. This method provides an absolute measure of purity without needing a reference standard of the analyte itself.[2]

Experimental Protocol: Purity Assessment by qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg).

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same vial. The standard must have protons that resonate in a clear region of the spectrum, not overlapping with analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate signal integration, including a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Puritystd = Purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique primarily used for identifying the functional groups present in a molecule.[15] While not suitable for quantifying low-level impurities, it serves as an excellent first-pass identity check.

Causality of Method Selection: The FTIR spectrum provides a unique vibrational fingerprint of the molecule. For this compound, one would expect to see characteristic absorption bands confirming the presence of:

  • N-H stretch (from the amine group) around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and methyl) around 2850-3100 cm⁻¹.

  • C=O stretch (ketone) around 1680 cm⁻¹.[16]

  • C=C stretch (aromatic ring) around 1450-1600 cm⁻¹.

  • C-O stretch (ether) around 1250 cm⁻¹.

  • C-Cl stretch around 600-800 cm⁻¹.

The absence of peaks from starting materials or the presence of unexpected peaks (e.g., an O-H stretch from a hydrolysis by-product) can quickly indicate a problem with the synthesis.

Chapter 3: A Comparative Guide to Purity Assessment Techniques

The selection of an analytical technique is a balance of multiple factors. The following table provides a direct comparison of the primary quantitative methods for the purity assessment of this compound derivatives.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Primary Use Routine purity testing, quantification of main component and known impurities.Identification of volatile/semi-volatile impurities, residual solvents.Absolute purity determination, structural confirmation.
Selectivity High (based on chromatographic separation).Very High (separation + mass fragmentation).High (based on unique chemical shifts).
Sensitivity High (µg/mL to ng/mL).Very High (pg to fg level for targeted ions).Moderate (typically requires mg of sample).
Precision Excellent (<1% RSD typical).Good (1-5% RSD).Excellent (<1% RSD with proper setup).
Throughput High (10-30 min per sample).Moderate (30-60 min per sample).Low (requires careful setup and long acquisition times).
Quantification Relative (% Area) or external calibration. Requires reference standards.Semi-quantitative (% Area) or via internal/external standards.Absolute. Primary ratio method using a certified internal standard.[2]
Analyte Scope Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.Soluble compounds.
Destructive? YesYesNo
Key Advantage Robust, automated, and the industry standard for QC labs.Unsurpassed for identifying unknown volatile impurities.Provides structural and quantitative data simultaneously; no analyte-specific standard needed.
Key Limitation Requires reference standards for accurate quantification of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and throughput compared to chromatographic methods.

Chapter 4: An Integrated Strategy for Comprehensive Purity Validation

No single technique can provide a complete picture of a sample's purity. A robust, self-validating workflow leverages the strengths of multiple orthogonal methods.

Integrated Purity Assessment Workflow

start Synthesized Product Batch ftir FTIR Analysis start->ftir tlc TLC Analysis start->tlc hplc HPLC-UV/PDA Purity Assay (>99%?) ftir->hplc Functional Groups OK tlc->hplc Single Spot? gcms GC-MS for Residual Solvents & Volatiles hplc->gcms nmr 1H & 13C NMR (Structural Confirmation) hplc->nmr Purity Meets Spec. final Release Batch with Certificate of Analysis gcms->final qnmr qNMR Purity Assay (Absolute Value) nmr->qnmr Structure Confirmed qnmr->final

Caption: A logical workflow combining multiple techniques for purity validation.

  • Initial Identity Check: Upon synthesis, a quick FTIR analysis confirms the presence of key functional groups and the absence of obvious starting materials.

  • Routine Purity Assay: HPLC is employed as the primary tool for routine analysis to determine the purity percentage based on peak area and to profile non-volatile impurities.

  • Volatile Impurity Profiling: GC-MS analysis is conducted to identify and quantify any residual solvents from the synthesis or other volatile organic impurities.

  • Definitive Confirmation: For a new synthetic route or for a reference standard batch, full structural confirmation is performed using ¹H and ¹³C NMR.

  • Absolute Purity Assignment: Finally, qNMR is used to assign an absolute purity value to the batch, which can then be used as a reference standard for future HPLC calibrations.

This integrated approach ensures that the purity assessment is not just a number, but a comprehensive characterization of the material, providing the highest degree of confidence for researchers and drug development professionals.

References

A Strategic Guide to Unlocking the Therapeutic Potential of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Drug Discovery

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone presents itself as a compelling, yet underexplored, starting material for the synthesis of a diverse library of bioactive compounds. Its substituted phenyl ring, featuring an amine, a chloro group, and a methoxy group, offers a rich electronic and steric landscape for molecular interactions with biological targets. While direct literature on the biological activities of its derivatives is sparse, the foundational principles of medicinal chemistry suggest that this scaffold can be elaborated into well-established pharmacophores such as chalcones, Schiff bases, and various heterocyclic systems.

This guide provides a comprehensive, forward-looking framework for researchers and drug development professionals aiming to investigate the therapeutic potential of this compound derivatives. We will delineate promising synthetic pathways, propose key biological activities for screening, and provide detailed, field-proven experimental protocols. This document is designed not as a retrospective review, but as a strategic roadmap for generating novel, high-quality data in this nascent area of research.

Proposed Synthetic Pathways: From a Single Precursor to a Diverse Library

The versatility of the aminoketone functionality in this compound allows for its derivatization into several classes of compounds with known biological relevance. The following synthetic schemes are proposed based on established and reliable chemical transformations.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis of chalcones from this compound can be readily achieved via the Claisen-Schmidt condensation.

Experimental Protocol: General Procedure for the Synthesis of Chalcone Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Aldehyde Addition: Add a substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Base Catalysis: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with constant stirring. The formation of a solid precipitate is often indicative of product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. Filter the precipitated solid, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start 1-(2-Amino-3-chloro- 4-methoxyphenyl)ethanone reagents Ethanol, aq. NaOH/KOH start->reagents Claisen-Schmidt Condensation aldehyde Substituted Aromatic Aldehyde (R-CHO) aldehyde->reagents product Chalcone Derivative reagents->product

Caption: Synthetic workflow for chalcone derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are another class of compounds with significant therapeutic interest, particularly as antimicrobial and anticancer agents. The primary amine of this compound can readily undergo condensation with various aldehydes to yield the corresponding Schiff bases.

Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives

  • Reaction Setup: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Aldehyde Addition: Add a substituted aromatic or heterocyclic aldehyde (1 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration, washed with cold ethanol, and dried. If no solid separates, the reaction mixture can be poured into ice-cold water to precipitate the product. Recrystallize from a suitable solvent to afford the pure Schiff base.

  • Characterization: Characterize the synthesized compounds by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start 1-(2-Amino-3-chloro- 4-methoxyphenyl)ethanone reagents Ethanol, Glacial Acetic Acid start->reagents Condensation aldehyde Substituted Aldehyde (R'-CHO) aldehyde->reagents product Schiff Base Derivative reagents->product

Caption: Synthetic workflow for Schiff base derivatives.

Potential Biological Activities for Investigation

Based on the biological profiles of structurally related chalcones and Schiff bases, the following activities are proposed for screening the newly synthesized derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chalcones and Schiff bases have demonstrated promising activity against a range of bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in a 96-well microtiter plate using the broth medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The cytotoxic potential of novel compounds against various cancer cell lines is a cornerstone of anticancer drug discovery. Chalcones and their derivatives have been reported to exhibit significant anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Chalcones have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow the cells to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor like L-NAME and LPS).

  • Griess Reagent Addition: After incubation, collect the cell supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • NO Inhibition Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Chalcone derivatives have been investigated for their anticonvulsant potential.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizures: After a specific time (e.g., 30 or 60 minutes) post-administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection Assessment: The ability of the compound to prevent the tonic hind limb extension is considered as a measure of anticonvulsant activity. The percentage of protection is calculated for each dose group.

Data Presentation and Comparison

To facilitate a clear and objective comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in structured tables.

Table 1: Template for Summarizing Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coliP. aeruginosaC. albicans
Derivative 1
Derivative 2
...
CiprofloxacinN/A
FluconazoleN/AN/AN/A

Table 2: Template for Summarizing Anticancer Activity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
Derivative 1
Derivative 2
...
Doxorubicin

Conclusion and Future Directions

The scaffold of this compound holds considerable promise for the development of novel therapeutic agents. This guide provides a structured and scientifically rigorous approach to synthesizing a library of its derivatives and screening them for key biological activities. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of high-quality, publishable data.

Successful identification of lead compounds from these initial screens should be followed by more in-depth mechanistic studies, in vivo efficacy models, and structure-activity relationship (SAR) optimization. By systematically applying the strategies outlined herein, researchers can unlock the full therapeutic potential of this intriguing chemical entity.

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. The protocols herein are designed to be a self-validating system, grounded in established safety standards and regulatory compliance, ensuring that every step mitigates risk and adheres to best practices.

Section 1: Hazard Assessment & Characterization

Understanding the chemical nature of this compound is the first step in determining its proper disposal pathway. As a substituted acetophenone, it belongs to the class of chlorinated aromatic amines. Compounds in this family are often flagged for potential toxicity and environmental persistence.

While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely available, data from its Safety Data Sheet (SDS) and analogous compounds provide a strong basis for a conservative and safe approach.[1][2] The presence of a chlorine atom on the aromatic ring requires its classification as a halogenated organic compound . The amino group further influences its chemical properties and potential biological activity.

Based on available data, the primary hazards are associated with direct contact and inhalation.[1][2] Therefore, it must be handled as a hazardous substance.

Table 1: Hazard Profile and Handling Recommendations

Hazard Attribute Classification & Guidance Rationale
Chemical Class Halogenated Aromatic Amine The presence of chlorine dictates segregation into the halogenated waste stream. Aromatic amines as a class require careful handling due to potential toxicity.
Acute Toxicity Assumed Toxic Based on analogous compounds, toxicity upon skin contact, inhalation, and ingestion should be assumed.[2]
Environmental Hazard Potential for Persistence Chlorinated organic compounds can be persistent in the environment. Discharge into drains or general refuse is strictly prohibited.[1]
Primary Route of Exposure Inhalation, Dermal Contact, Ingestion The compound is likely a solid, making dust inhalation a concern. Dermal absorption is a significant risk for aromatic amines.[1][2]

| Recommended PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard laboratory PPE is mandatory. Ensure gloves are chemical-resistant and changed immediately upon contamination. |

Section 2: The Core Principle: Waste Segregation

The single most critical step in chemical waste management is proper segregation.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the disposal process, and violate regulatory standards set by agencies like the Environmental Protection Agency (EPA).

Core Directive: All waste contaminated with this compound, whether in solid or liquid form, must be collected in a designated Hazardous Waste Container for Halogenated Organic Solvents/Solids .

This ensures the waste is routed to the appropriate final disposal facility, which for chlorinated compounds is typically a high-temperature incineration plant capable of safely breaking down the molecule and scrubbing harmful byproducts like hydrogen chloride from the exhaust.[3][4]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and disposal of waste generated from the use of this compound.

Step 3.1: Waste Container Preparation
  • Select the Correct Container: Use a chemically-resistant container (e.g., a high-density polyethylene (HDPE) jug for liquids or a wide-mouth glass jar for solids) provided by your institution's Environmental Health & Safety (EHS) department. The container must have a secure, vapor-tight lid.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill in the generator's name, lab location, and the date the first waste is added.

  • List Contents: Clearly write "Waste this compound". If it is in a solvent, list the solvent as well (e.g., "in Dichloromethane"). Maintain a running list of all components added to the container. Accurate labeling is a mandatory requirement under OSHA's Hazard Communication Standard.[5]

Step 3.2: Waste Collection
  • Solid Waste:

    • Transfer the neat compound, reaction byproducts, or contaminated filter paper/celite directly into the designated solid waste container using a spatula or forceps.

    • Avoid creating dust. If the material is a fine powder, perform transfers within a chemical fume hood.[1]

    • Contaminated consumables such as gloves, weigh boats, and paper towels must also be placed in this container.

  • Liquid Waste (Solutions):

    • Place a funnel in the designated liquid waste container.

    • Carefully pour the waste solution into the container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[6]

    • Rinse any emptied glassware that held the compound (e.g., reaction flasks) with a small amount of a suitable solvent (like acetone or the primary solvent used in the process) and add this rinsate to the halogenated waste container. This is known as "triple rinsing" and ensures minimal residual chemical is washed down the drain.[6]

Step 3.3: Container Management and Storage
  • Keep Closed: The waste container must be securely sealed at all times, except when waste is being added. This is a primary EPA and OSHA regulation to prevent the release of hazardous vapors.[3][7]

  • Store Properly: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6] The SAA must be in a secondary containment tray to capture any potential leaks.

  • Avoid Incompatibles: Do not store the halogenated waste container near acids, bases, or oxidizers.

Step 3.4: Arranging Final Disposal
  • Once the waste container is 90% full or has been in use for 90 days, contact your institution's EHS office to schedule a waste pickup.[7]

  • Ensure the hazardous waste label is complete and accurate before the scheduled pickup. EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Section 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Cordon off the spill area. If the spill is large or involves a significant release of dust, evacuate the lab.

  • Don PPE: If the spill is small and you are trained to handle it, don your full PPE, including safety goggles, a lab coat, and double-layered nitrile gloves. For larger spills, respiratory protection may be necessary.[2]

  • Contain and Absorb:

    • For solid spills , gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] Carefully sweep the mixture into a dustpan.

    • For liquid spills , cover with an inert absorbent material (vermiculite, sand, or a commercial spill pad).

  • Collect Waste: Transfer all contaminated absorbent material and any broken glassware into your designated halogenated solid waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[8]

Visualization of the Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

G Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Prepare & Label 'Hazardous Halogenated Organic Waste' Container PPE->Container Collect Transfer Waste to Designated Container Container->Collect Seal Securely Seal Container After Each Addition Collect->Seal Store Store in Secondary Containment in Satellite Accumulation Area Seal->Store EHS Request Pickup from Environmental Health & Safety Store->EHS End Documented Final Disposal (via High-Temp Incineration) EHS->End

Caption: Workflow for compliant disposal of halogenated waste.

References

Navigating the Safe Handling of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1] Chlorinated organic compounds can also present significant health and environmental hazards.[2][3] Therefore, a robust PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Principles of Chemical Handling

Before undertaking any procedure involving this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.[4][5] The SDS provides specific information regarding the hazards, handling, storage, and emergency procedures for a particular chemical.[6] Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shields or safety goggles.[8]Chemical-resistant gloves (Nitrile or Neoprene recommended).[9]Standard laboratory coat.[10]Not generally required if performed in a certified chemical fume hood.
Running reactions and work-up procedures Safety goggles. A face shield is recommended if there is a splash hazard.[9][8]Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for integrity before each use.[7][11]Chemical-resistant laboratory coat or apron over a standard lab coat.[9]Not generally required if performed in a certified chemical fume hood.
Large-scale operations or potential for aerosol generation Face shield worn over safety goggles.[9]Double-gloving with chemical-resistant gloves.Chemical-resistant suit or coveralls.[2][9]A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered, based on a risk assessment.[12]
Handling spills Face shield worn over safety goggles.[9]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls and chemical-resistant boots.[2][9]A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[2][9]

Step-by-Step PPE Protocols: A Self-Validating System

The effectiveness of PPE is directly tied to its correct usage. The following protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure the user's safety.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence A 1. Lab Coat/Coveralls Ensure full coverage. B 2. Respirator (if required) Perform a seal check. A->B C 3. Eye and Face Protection Position goggles, then face shield. B->C D 4. Gloves Pull cuffs over lab coat sleeves. C->D

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

The removal of PPE is a critical step where contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

G cluster_doffing PPE Doffing Sequence E 1. Gloves Remove by peeling one off with the other, then the second with the bare hand inside the cuff. F 2. Lab Coat/Coveralls Remove by turning inside out, avoiding contact with the exterior. E->F G 3. Eye and Face Protection Handle by the headband or earpieces. F->G H 4. Respirator (if worn) Remove without touching the front of the mask. G->H I 5. Hand Hygiene Wash hands thoroughly with soap and water. H->I

Caption: Step-by-step procedure for the safe removal of personal protective equipment.

Operational Plans: Spill Management and Waste Disposal

Spill Response

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Hazard: From a safe distance, assess the extent of the spill and the associated risks.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain and clean up the spill. Work from the outside of the spill inwards.

  • Decontamination: Once the bulk of the material is absorbed, decontaminate the area according to your institution's established protocols.

  • Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3][13]

  • Segregation: Halogenated organic waste should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.[13][14][15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[14]

  • Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Never dispose of this compound down the drain.[3]

By adhering to these comprehensive PPE and handling protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.